molecular formula C21H19ClO6 B15137805 BBO-10203

BBO-10203

Numéro de catalogue: B15137805
Poids moléculaire: 402.8 g/mol
Clé InChI: OZXFMXVSIMKHPG-DCXXXQMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BBO-10203 is a useful research compound. Its molecular formula is C21H19ClO6 and its molecular weight is 402.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H19ClO6

Poids moléculaire

402.8 g/mol

Nom IUPAC

[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate

InChI

InChI=1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2/t16-,17-,18+,21-/m1/s1

Clé InChI

OZXFMXVSIMKHPG-DCXXXQMHSA-N

SMILES isomérique

C1=CC=C(C=C1)C(=O)OC[C@]2([C@@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)Cl)O

SMILES canonique

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)Cl)O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BBO-10203: A First-in-Class RAS:PI3Kα Breaker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BBO-10203 is a pioneering, orally bioavailable small molecule that introduces a novel paradigm in cancer therapy by selectively disrupting the protein-protein interaction between RAS isoforms and the phosphoinositide 3-kinase alpha (PI3Kα) catalytic subunit, p110α. Unlike conventional PI3Kα inhibitors that target the kinase domain and are often associated with hyperglycemia due to interference with insulin signaling, this compound acts as a "RAS:PI3Kα breaker." It covalently binds to a specific cysteine residue within the RAS-Binding Domain (RBD) of p110α, effectively blocking RAS-mediated activation of the PI3K/AKT pathway in tumor cells while preserving normal glucose metabolism. This targeted mechanism offers the potential for a wider therapeutic window and significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents, across a range of solid tumors driven by RAS and PI3Kα pathway alterations.

Core Mechanism of Action: Covalent Disruption of the RAS:PI3Kα Interaction

This compound employs a highly specific and innovative mechanism to inhibit the PI3Kα signaling pathway. Its primary mode of action is the selective and covalent modification of Cysteine 242 (Cys242) located within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[1] This covalent linkage physically obstructs the binding interface for all major RAS isoforms (K-RAS, H-RAS, and N-RAS).[2]

By preventing the association of RAS with PI3Kα, this compound effectively abrogates the RAS-driven activation of PI3Kα and the subsequent phosphorylation of AKT (pAKT), a critical downstream effector in this oncogenic signaling cascade.[2][3][4][5][6] A key differentiator of this compound is that it does not inhibit the intrinsic kinase activity of PI3Kα.[2] This unique property allows for the preservation of insulin-mediated PI3Kα signaling, which is essential for normal glucose homeostasis, thereby mitigating the risk of hyperglycemia, a common and dose-limiting toxicity of traditional PI3Kα kinase inhibitors.[2][5][6]

The targeted disruption of the RAS:PI3Kα interaction by this compound represents a paradigm shift from direct enzyme inhibition to the modulation of upstream signaling events, offering a more precise and potentially safer therapeutic strategy for a wide range of cancers.[1]

This compound covalently binds to the RBD of PI3Kα, preventing RAS interaction and downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound
AssayCell LineGenotypeIC50 / EC50 (nM)Reference
pAKT Inhibition BT-474HER2amp, PIK3CA K111N~5[7]
KYSE-410HER2amp~5[7]
Diverse Panel (18 breast cancer cell lines)HER2amp or PI3Kα mutantMean EC50 of 3.2[7]
RAS:PI3Kα Interaction Disruption HEK293T cellsKRAS G12D6[2]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Xenograft ModelTreatmentDosingTumor Growth Inhibition (TGI) / RegressionReference
KYSE-410 This compound Monotherapy30 mg/kg, daily oralSignificant tumor regression[7]
BT-474 This compound Monotherapy100 mg/kg, daily oral88% TGI[7]
BT-474 This compound + TrastuzumabUndisclosedEnhanced anti-tumor activity[7]
KRAS-mutant models This compound + BBO-8520 / BBO-11818UndisclosedDeep tumor regressions[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Covalent Modification of p110α and Structural Studies (X-Ray Crystallography)

Objective: To elucidate the structural basis of the covalent interaction between this compound and the p110α subunit of PI3Kα.

Methodology:

  • Protein Expression and Purification: The RAS-Binding Domain (RBD) of human p110α (amino acids 157-299) is expressed and purified.

  • Co-crystallization: The purified p110α RBD is incubated with a molar excess of this compound to ensure covalent modification of Cys242. The resulting complex is then subjected to crystallization screening using various buffer conditions, precipitants, and temperatures.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the protein-ligand co-crystals, often at a synchrotron source. The crystal structure is then solved and refined to visualize the covalent bond formation and the precise orientation of this compound within the RBD.

RAS:PI3Kα Interaction Assay (Meso Scale Discovery - MSD)

Objective: To quantify the ability of this compound to disrupt the interaction between RAS and PI3Kα.

Methodology:

  • Plate Coating: MSD plates are coated with an antibody specific for a tag on the PI3Kα protein.

  • Protein Incubation: Recombinant tagged PI3Kα is incubated in the coated wells, followed by incubation with tagged RAS protein (e.g., biotinylated KRAS) in the presence of varying concentrations of this compound.

  • Detection: A SULFO-TAG labeled anti-tag antibody (e.g., streptavidin for biotinylated RAS) is added.

  • Signal Quantification: The plates are read on an MSD instrument, which measures the electrochemiluminescence signal generated upon electrical stimulation. A decrease in signal intensity with increasing concentrations of this compound indicates disruption of the RAS:PI3Kα interaction. The data is used to calculate an IC50 value.

Target Engagement in Cells (Streptavidin Mass Shift Assay - SMaSh)

Objective: To measure the extent of covalent binding of this compound to p110α within a cellular context.

Methodology:

  • Cell Treatment: Cancer cell lines (e.g., KYSE-410) are treated with varying concentrations of this compound for a specified duration.

  • Lysis and Probe Incubation: Cells are lysed, and the lysates are incubated with a biotinylated probe that also covalently binds to Cys242 of p110α. This probe will only bind to the p110α that has not been occupied by this compound.

  • Streptavidin Incubation: Streptavidin is added to the lysates, which binds to the biotinylated probe, causing a significant increase in the molecular weight of the unoccupied p110α.

  • Western Blot Analysis: The lysates are analyzed by Western blot using an antibody against p110α. Two bands will be observed: a lower band representing the this compound-bound p110α and an upper, mass-shifted band representing the probe-bound (unoccupied) p110α.

  • Quantification: The relative intensities of the two bands are quantified to determine the percentage of target engagement at different concentrations of this compound.

Downstream Signaling Inhibition (pAKT Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3Kα.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., BT-474, KYSE-410) are seeded and treated with a range of this compound concentrations for a defined period.

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT, e.g., at Ser473) and total AKT. This is followed by incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pAKT to total AKT is calculated to determine the extent of signaling inhibition.

In Vivo Anti-Tumor Efficacy (Xenograft Models)

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

  • Cell Line and Animal Model: Human cancer cell lines such as BT-474 (HER2-positive breast cancer) or KYSE-410 (esophageal squamous cell carcinoma) are used.[8][9] Immunocompromised mice (e.g., nude or NOD/SCID) are utilized to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, and/or combination therapies).

  • Drug Administration: this compound is administered orally at specified doses and schedules (e.g., daily). For combination studies, other agents like trastuzumab are administered according to established protocols.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length x width²) / 2.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) or tumor regression is calculated for each treatment group and compared to the vehicle control to assess efficacy.

Assessment of Glucose Metabolism (Oral Glucose Tolerance Test - OGTT)

Objective: To determine the impact of this compound on glucose homeostasis.

Methodology:

  • Animal Model and Acclimation: Male C57BL/6 mice are typically used for this assay.

  • Fasting: Mice are fasted overnight (e.g., for 16 hours) with free access to water.[11][12]

  • Baseline Measurements: A baseline blood sample is collected (e.g., via tail snip) to measure fasting blood glucose and, in some protocols, insulin or C-peptide levels.[12]

  • Drug Administration: Mice are treated with a single oral dose of vehicle, this compound, or a positive control known to induce hyperglycemia (e.g., a PI3Kα kinase inhibitor).

  • Glucose Challenge: After a specified time post-drug administration, a concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[12]

  • Blood Sampling and Analysis: Blood glucose levels are measured from tail blood at several time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[11][12] Plasma may also be collected to measure insulin or C-peptide levels.

  • Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for each group to assess glucose tolerance. The absence of a significant increase in the glucose AUC in the this compound treated group compared to the vehicle control demonstrates that the compound does not induce hyperglycemia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

RAS_PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Kα PI3Kα RAS->PI3Kα Activation PIP2 PIP2 PI3Kα->PIP2 Phosphorylation BBO_10203 This compound BBO_10203->RAS Blocks Interaction PIP3 PIP3 AKT AKT PIP3->AKT Recruitment & Activation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Tumor_Growth Tumor Growth & Survival Downstream_Effectors->Tumor_Growth

The RAS-PI3K-AKT signaling pathway is inhibited by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assays (e.g., MSD for RAS:PI3Kα interaction) Cell_Based_Assay Cell-Based Assays (pAKT Western Blot, Target Engagement) Biochemical_Assay->Cell_Based_Assay Xenograft Xenograft Models (Efficacy) Cell_Based_Assay->Xenograft Lead Candidate Advancement OGTT Oral Glucose Tolerance Test (Safety) Cell_Based_Assay->OGTT Phase1 Phase 1 Clinical Trial (BREAKER-101) Xenograft->Phase1 OGTT->Phase1

A typical preclinical to clinical workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted oncology therapeutics. By selectively and covalently disrupting the RAS:PI3Kα interaction, it effectively inhibits a critical oncogenic signaling pathway without the metabolic liabilities that have constrained the clinical utility of conventional PI3Kα kinase inhibitors. The robust preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the ongoing clinical development of this compound as a potentially transformative treatment for patients with a wide array of solid tumors. Its unique mechanism of action holds promise for both monotherapy and combination strategies, addressing a critical unmet need in cancer treatment.

References

An In-depth Technical Guide to BBO-10203: A First-in-Class RAS-PI3Kα Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BBO-10203 is a pioneering, orally bioavailable, small-molecule inhibitor that represents a paradigm shift in targeting the PI3K/AKT signaling pathway, a critical axis in tumorigenesis. Unlike conventional PI3Kα inhibitors that target the kinase domain and are often associated with metabolic liabilities, this compound selectively disrupts the protein-protein interaction between RAS isoforms and the RAS-binding domain (RBD) of PI3Kα. This novel mechanism of action allows for the potent and selective inhibition of RAS-mediated PI3Kα activation in tumor cells while sparing insulin-regulated glucose metabolism, thereby mitigating the risk of hyperglycemia. Preclinical data have demonstrated robust anti-tumor activity, both as a monotherapy and in combination with other targeted agents, across a range of cancer models. This compound is currently under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors.

Mechanism of Action

The RAS and PI3Kα signaling pathways are two of the most frequently mutated pathways in human cancers.[1] The direct interaction between activated RAS proteins and the p110α catalytic subunit of PI3Kα is a key event in oncogenic signaling, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors such as AKT.[2]

This compound was designed to specifically interrupt this critical interaction. It acts as a covalent inhibitor, selectively binding to cysteine 242 (Cys242) within the RAS-binding domain of p110α.[3][4] This covalent modification sterically hinders the binding of all RAS isoforms (KRAS, HRAS, and NRAS) to PI3Kα, thereby preventing its activation by oncogenic RAS.[3][5] Crucially, this compound does not inhibit the intrinsic kinase activity of PI3Kα, which is essential for normal physiological processes such as insulin-mediated glucose uptake.[6][7] This selective disruption of the oncogenic signaling node while preserving normal cellular function is a key differentiator of this compound from traditional pan-PI3K or PI3Kα kinase inhibitors.[8][9]

Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.

RAS-PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation PI3Ka PI3Kα RAS->PI3Ka Interaction & Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT pAKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAKT->Downstream BBO10203 This compound BBO10203->PI3Ka Covalent Binding to Cys242 (RBD) Inhibits Interaction

Caption: The RAS-PI3Kα signaling pathway and the mechanism of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of the RAS-PI3Kα interaction and downstream signaling in a variety of preclinical models.

Assay Cell Line/System Endpoint Result Reference
NanoBRET Protein-Protein InteractionHEK293T cellsDisruption of PI3Kα-KRASG12D interactionIC50 = 6 nM[6]
pAKT InhibitionBT-474 (HER2amp, PIK3CAK111N)Inhibition of pAKT (S473)IC50 = ~5 nM[10]
pAKT InhibitionKYSE-410 (HER2amp, KRASG12C)Inhibition of pAKT (S473)IC50 = ~5 nM[10]
pAKT InhibitionPanel of 18 breast cancer cell linesInhibition of pAKTMean EC50 = 3.2 nM[2]
Cellular Target EngagementBT-474 cellsTarget EngagementIC50 = 1.4 nM[2]
In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition both as a monotherapy and in combination with standard-of-care agents.

Model Treatment Dose & Schedule Key Findings Reference
KYSE-410 (HER2amp/KRASG12C) XenograftThis compound Monotherapy30 mg/kg, daily oralSignificant tumor regressions[10]
KYSE-410 (HER2amp/KRASG12C) XenograftThis compound Monotherapy1-100 mg/kg, single oral doseDose-dependent inhibition of pAKT (~80% at 30 mg/kg)[10]
MCF7 (ER+, HER2-, PIK3CAE545K) XenograftThis compound + Fulvestrant or PalbociclibNot specifiedEnhanced anti-tumor activity leading to tumor stasis or regression[2]
HER2+ Breast Cancer ModelsThis compound + TrastuzumabNot specifiedSynergistic anti-tumor effects[11]
KRAS-mutant ModelsThis compound + BBO-8520 (KRASG12C inhibitor) or BBO-11818 (panKRAS inhibitor)Not specifiedDeep tumor regressions[8][12]
Safety and Tolerability

A key feature of this compound is its favorable safety profile, particularly concerning metabolic effects.

Study Type Model Key Findings Reference
In VitroDifferentiated adipocytesDid not affect insulin signaling[10]
In VivoMouse modelsDid not induce hyperglycemia or hyperinsulinemia in oral glucose tolerance tests, even at doses 3x the maximal efficacious dose[8][10]

Experimental Protocols

NanoBRET™ Protein-Protein Interaction Assay

This assay is used to measure the disruption of the RAS-PI3Kα interaction in live cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® Luciferase fused to one protein of interest) and a fluorescent acceptor (a fluorescently labeled HaloTag® fused to the other protein of interest). A BRET signal is generated only when the two proteins are in close proximity.

Protocol Outline:

  • Vector Construction: Clone the coding sequences of PI3Kα and KRAS into NanoLuc® and HaloTag® expression vectors, respectively.

  • Cell Culture and Transfection: Co-transfect HEK293T cells with the NanoLuc®-PI3Kα and HaloTag®-KRAS expression vectors.

  • Compound Treatment: Plate the transfected cells in a 96-well plate and treat with a serial dilution of this compound.

  • Assay Reagent Addition: Add the HaloTag® NanoBRET® 618 ligand (acceptor) and NanoBRET® Nano-Glo® Substrate (donor) to the wells.

  • Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of detecting filtered luminescence.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Vectors Construct NanoLuc-PI3Kα & HaloTag-KRAS Vectors Transfection Co-transfect HEK293T cells Vectors->Transfection Plating Plate cells in 96-well plate Transfection->Plating Treatment Treat with This compound (serial dilution) Plating->Treatment Reagents Add NanoBRET® Ligand & Substrate Treatment->Reagents Detection Measure Donor & Acceptor Emission Reagents->Detection Calculation Calculate NanoBRET™ Ratio & IC50 Detection->Calculation

Caption: Workflow for the NanoBRET™ Protein-Protein Interaction Assay.
In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol Outline:

  • Cell Culture: Culture the desired human cancer cell line (e.g., KYSE-410) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control orally on a predetermined schedule (e.g., daily).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors may be excised for further analysis (e.g., pharmacodynamic markers like pAKT).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Oral Glucose Tolerance Test (OGTT)

This test is used to assess the effect of this compound on glucose metabolism.

Protocol Outline:

  • Animal Fasting: Fast mice overnight (e.g., 16 hours) with free access to water.

  • Baseline Glucose Measurement: Measure baseline blood glucose from a tail vein blood sample.

  • Compound Administration: Administer this compound or vehicle control orally.

  • Glucose Challenge: After a specified time, administer a bolus of glucose (e.g., 2 g/kg) orally.

  • Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Clinical Development

This compound is currently being evaluated in a Phase 1a/1b clinical trial, BREAKER-101 (NCT06625775).[8][11][13] This is a first-in-human, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.[14] The trial is enrolling patients with locally advanced or metastatic HER2+ breast cancer, HR+/HER2- breast cancer, KRAS-mutant colorectal cancer, and KRAS-mutant non-small cell lung cancer.[8][13][14] Initial clinical data are anticipated in the first half of 2026.[8][13]

Conclusion

This compound is a highly promising, first-in-class RAS-PI3Kα interaction inhibitor with a unique mechanism of action that confers potent anti-tumor activity without the hyperglycemic side effects that limit the utility of conventional PI3Kα kinase inhibitors. Its ability to be combined with other targeted therapies opens up new avenues for treating a wide range of RAS- and PI3Kα-driven cancers. The ongoing clinical evaluation of this compound will be critical in determining its ultimate role in the oncology treatment landscape.

References

The Breaker Molecule: A Technical Whitepaper on BBO-10203's Covalent Engagement of PI3Kα

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

[Date]: November 21, 2025

Executive Summary

BBO-10203 is a first-in-class, orally bioavailable small molecule designed to selectively and covalently inhibit the interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Kα). By targeting a unique cysteine residue (Cys242) within the RAS-binding domain (RBD) of PI3Kα, this compound acts as a "breaker," preventing RAS-mediated activation of the PI3K/AKT signaling pathway, a critical driver in many human cancers. This innovative mechanism of action distinguishes this compound from traditional PI3Kα kinase inhibitors, offering the potential for potent anti-tumor efficacy across various genetic backgrounds while notably avoiding the common on-target toxicity of hyperglycemia. This whitepaper provides an in-depth technical overview of the covalent binding of this compound to PI3Kα, summarizing key preclinical data and detailing relevant experimental methodologies.

Introduction: A Novel Approach to Targeting the RAS-PI3Kα Axis

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, often driven by mutations in the PIK3CA gene or upstream activation by receptor tyrosine kinases (RTKs) and RAS oncogenes. While PI3Kα kinase inhibitors have shown clinical utility, their efficacy is often limited by on-target side effects, most notably hyperglycemia, resulting from the inhibition of insulin signaling.

This compound represents a paradigm shift by not targeting the catalytic activity of PI3Kα but rather its interaction with RAS. This protein-protein interaction is crucial for oncogenic signaling in many tumor types. This compound was developed through a collaborative effort involving the RAS Initiative at the Frederick National Laboratory, Lawrence Livermore National Laboratory, and BridgeBio Oncology Therapeutics (BBOT). The molecule covalently attaches to Cysteine 242 in the RBD of p110α, the catalytic subunit of PI3Kα. This covalent modification sterically hinders the binding of all RAS isoforms (KRAS, HRAS, and NRAS) to PI3Kα, thereby blocking downstream signaling.

Mechanism of Action: Covalent Modification of PI3Kα

This compound's unique mechanism relies on its acrylamide warhead, which forms a covalent bond with the thiol group of Cysteine 242 within the PI3Kα RBD. This specific cysteine is unique to the α-isoform of PI3K, contributing to the molecule's selectivity. Structural studies have confirmed that the binding of this compound to this site creates a steric clash that prevents the association of RAS proteins. Importantly, this interaction does not inhibit the intrinsic kinase activity of PI3Kα, thereby preserving its function in non-RAS-dependent physiological processes such as insulin signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3Ka PI3Kα RTK->PI3Ka Activates AKT AKT PI3Ka->AKT Phosphorylates RAS RAS RAS->PI3Ka Activates RAS->PI3Ka Interaction Blocked pAKT pAKT Downstream Downstream Signaling (Proliferation, Survival) pAKT->Downstream BBO10203 This compound BBO10203->PI3Ka Covalently binds to Cys242 in RBD

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective activity in disrupting the RAS-PI3Kα signaling axis.

Table 1: In Vitro Potency of this compound
AssayCell Line / ConditionIC50 / EC50Reference
pAKT Inhibition (EC50) Mean of 18 human breast cancer cell lines3.2 nM
BT-474 (HER2amp, PIK3CA K111N)~5 nM
KYSE-410 (HER2amp, KRAS G12C)~5 nM
Cellular Target Engagement (IC50) BT-474 cells1.4 nM
RAS:PI3Kα Interaction Inhibition (IC50) HEK293T cells (KRAS-G12D)6 nM
Covalent Modification Kinetics (kinact/KI) BT-474 cellsNot explicitly stated
Table 2: In Vivo Efficacy of this compound
Animal ModelTumor TypeDose and ScheduleTumor Growth Inhibition (TGI)Reference
Mouse XenograftBT-474 (Breast Cancer)100 mg/kg, daily oral88%
Mouse XenograftKYSE-410 (Esophageal Cancer)30 mg/kg, daily oralResulted in tumor regressions

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the probable protocols for key experiments based on available information.

Western Blot for pAKT Inhibition

This assay is used to quantify the phosphorylation of AKT, a key downstream effector of PI3Kα, following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Cancer cell lines (e.g., BT-474, KYSE-410) are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT, e.g., at Ser473 or Thr308) and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: The band intensities are quantified using densitometry software. The ratio of pAKT to total AKT is calculated and normalized to the vehicle-treated control to determine the IC50 values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RAS:PI3Kα Interaction

This biochemical assay measures the ability of this compound to disrupt the direct interaction between RAS and PI3Kα.

Protocol:

  • Reagents: Recombinant purified PI3Kα (or its RAS-binding domain) and a RAS isoform (e.g., KRAS) are required. One protein is typically tagged with a donor fluorophore (e.g., a terbium cryptate-labeled antibody against a protein tag) and the other with an acceptor fluorophore (e.g., d2-labeled antibody or streptavidin if the protein is biotinylated).

  • Assay Setup: The assay is performed in a low-volume multi-well plate (e.g., 384-well). This compound is serially diluted in an appropriate assay buffer.

  • Incubation: The tagged PI3Kα and RAS proteins are incubated with varying concentrations of this compound.

  • Signal Reading: After incubation, the TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore, and the emissions of both the donor and acceptor are measured at specific wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

cluster_workflow TR-FRET Experimental Workflow Reagents Prepare Reagents: - Tagged PI3Kα (Donor) - Tagged RAS (Acceptor) - this compound dilutions Incubate Incubate Reagents and this compound Reagents->Incubate Read Read TR-FRET Signal Incubate->Read Analyze Analyze Data and Determine IC50 Read->Analyze

Caption: TR-FRET Assay Workflow.
Mouse Xenograft Model for In Vivo Efficacy

This in vivo model assesses the anti-tumor activity of this compound in a living organism.

Protocol:

  • Cell Line and Animal Model: A human cancer cell line, such as KYSE-410 or BT-474, is selected. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 30 mg/kg or 100 mg/kg). The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Oral Glucose Tolerance Test (OGTT)

This test is performed to evaluate the effect of this compound on glucose metabolism.

Protocol:

  • Animal Acclimatization and Fasting: Mice (e.g., C57BL/6) are fasted overnight but have free access to water.

  • Drug Administration: this compound or vehicle is administered orally at a specified dose.

  • Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip.

  • Glucose Challenge: A concentrated glucose solution is administered via oral gavage.

  • Serial Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The blood glucose concentrations are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to assess glucose clearance.

Mandatory Visualizations

PI3K Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka PIP2 PIP2 PI3Ka->PIP2 phosphorylates RAS RAS RAS->PI3Ka PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BBO10203 This compound CovalentBinding Covalent Binding to PI3Kα (Cys242) BBO10203->CovalentBinding InteractionBlock Blockade of RAS-PI3Kα Interaction CovalentBinding->InteractionBlock pAKT_Inhibition Inhibition of pAKT Signaling InteractionBlock->pAKT_Inhibition NoHyperglycemia No Hyperglycemia InteractionBlock->NoHyperglycemia Preserves insulin signaling TumorInhibition Tumor Growth Inhibition pAKT_Inhibition->TumorInhibition

BBO-10203: A Technical Guide to a First-in-Class RAS-PI3Kα Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a pioneering, orally bioavailable small molecule inhibitor that represents a paradigm shift in targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical driver in tumorigenesis.[1][2] Unlike conventional PI3Kα inhibitors that target the kinase domain and are often associated with hyperglycemia, this compound selectively and covalently binds to a unique cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][3] This innovative mechanism of action specifically disrupts the protein-protein interaction between PI3Kα and all RAS isoforms (KRAS, HRAS, and NRAS), thereby inhibiting downstream signaling, including the phosphorylation of AKT, without affecting the kinase activity of PI3Kα itself.[3][4] Preclinical studies have demonstrated potent anti-tumor activity across a range of cancer models, both as a monotherapy and in combination with other targeted agents, without the dose-limiting toxicity of hyperglycemia.[5][6] this compound is currently under investigation in a Phase 1 clinical trial for patients with advanced solid tumors.[7][8]

Structure and Chemical Properties

This compound is a covalent small molecule inhibitor. While the detailed chemical synthesis is not publicly available, its structure has been elucidated through crystallographic studies.

PropertyValueReference
CAS Number 2971769-60-3[9]
Molecular Target Phosphoinositide 3-kinase α (PI3Kα)[1]
Binding Site Cysteine 242 (Cys242) in the RAS-binding domain (RBD) of p110α[1][3]
Mechanism of Action Covalent inhibitor of the RAS-PI3Kα protein-protein interaction[4][10]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. The development of this compound was a collaborative effort involving the Frederick National Laboratory for Cancer Research (FNL), BridgeBio Oncology Therapeutics (BBOT), and Lawrence Livermore National Laboratory (LLNL), leveraging computational chemistry and structure-based drug design.[7] The process involved iterative refinement of compounds to optimize potency and selectivity for the PI3Kα RBD.[11]

Mechanism of Action and Signaling Pathway

This compound functions by sterically hindering the binding of RAS proteins to the RBD of PI3Kα.[3] This disruption prevents the RAS-mediated activation of PI3Kα, a key signaling event in many cancer cells.[4] Importantly, this mechanism does not interfere with insulin-mediated PI3Kα activation, which occurs independently of RAS, thus avoiding the hyperglycemia commonly observed with PI3Kα kinase inhibitors.[3][5]

BBO10203_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS_GTP RAS-GTP Receptor Tyrosine Kinase->RAS_GTP Activates Insulin Receptor Insulin Receptor PI3Kα PI3Kα Insulin Receptor->PI3Kα Activates (RAS-independent) PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activates RAS_GTP->PI3Kα Binds & Activates PI3Kα->PIP2 Phosphorylates This compound This compound This compound->PI3Kα Covalently Binds to RBD (Inhibits RAS Interaction) pAKT p-AKT AKT->pAKT Phosphorylation Downstream Signaling Cell Growth, Proliferation, Survival pAKT->Downstream Signaling Promotes Glucose Metabolism Glucose Metabolism pAKT->Glucose Metabolism Regulates

Caption: this compound Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency

AssayCell Line / SystemIC50Reference
PI3Kα:KRAS Interaction DisruptionNanoBRET Assay3 nM[12]
PI3Kα (C242S):KRAS Interaction DisruptionNanoBRET Assay2000 nM[12]
KRAS-G12D:PI3Kα Interaction DisruptionHEK293T cells6 nM[12]
pAKT InhibitionBT-474 (HER2+)< 10 nM[12]
Cellular Target EngagementBT-474 cells30 nM[4]

Table 2: In Vivo Efficacy

Tumor ModelTreatmentOutcomeReference
KYSE-410 Xenograft (Esophageal Squamous Cell Carcinoma)30 mg/kg this compound, daily oralTumor regression[12]
KYSE-410 and BT-474 Xenograft modelsOral administration of this compound80-88% tumor growth inhibition[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary, this section outlines the general methodologies for key experiments used to characterize this compound.

pAKT Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of AKT, a downstream effector of PI3Kα.

pAKT_Inhibition_Assay Seed Cells 1. Seed cancer cells in 96-well plates Treat 2. Treat with this compound (dose-response) Seed Cells->Treat Incubate 3. Incubate for a defined period (e.g., 4 hours) Treat->Incubate Lyse 4. Lyse cells Incubate->Lyse Detect 5. Detect pAKT and total AKT (e.g., Western Blot, ELISA, HTRF) Lyse->Detect Analyze 6. Quantify and calculate IC50 Detect->Analyze

Caption: pAKT Inhibition Assay Workflow.

General Methodology:

  • Cancer cell lines (e.g., BT-474, KYSE-410) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for a specified time (e.g., 4 hours).

  • Following treatment, cells are lysed to extract proteins.

  • The levels of phosphorylated AKT (pAKT) and total AKT are quantified using methods such as Western blotting, ELISA, or Homogeneous Time-Resolved Fluorescence (HTRF).

  • The ratio of pAKT to total AKT is calculated, and the data is used to determine the IC50 value of this compound.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

General Methodology:

  • A known number of single cells are seeded into culture plates.

  • Cells are treated with this compound.

  • The plates are incubated for 1-3 weeks to allow for colony formation.

  • Colonies are fixed and stained (e.g., with crystal violet).

  • The number of colonies containing at least 50 cells is counted to determine the surviving fraction compared to untreated controls.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Xenograft_Study_Workflow Implant 1. Implant human tumor cells subcutaneously in mice Tumor Growth 2. Allow tumors to reach a specific size Implant->Tumor Growth Randomize 3. Randomize mice into treatment and control groups Tumor Growth->Randomize Treat 4. Administer this compound (e.g., daily oral gavage) Randomize->Treat Monitor 5. Monitor tumor volume and body weight Treat->Monitor Endpoint 6. Euthanize at endpoint and collect tumors for analysis Monitor->Endpoint

Caption: In Vivo Xenograft Study Workflow.

General Methodology:

  • Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered orally at specified doses and schedules.

  • Tumor volume and mouse body weight are measured regularly.

  • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis).

Oral Glucose Tolerance Test (OGTT)

This test is used to assess the effect of this compound on glucose metabolism.

General Methodology:

  • Mice are fasted overnight.

  • A baseline blood glucose level is measured.

  • This compound or a control vehicle is administered.

  • After a set time, a bolus of glucose is administered orally.

  • Blood glucose levels are measured at several time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.

Clinical Development

This compound is currently being evaluated in a Phase 1a/1b clinical trial, BREAKER-101 (NCT06625775).[8] This is a first-in-human, open-label study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors, including those with HER2-positive breast cancer, HR-positive/HER2-negative breast cancer, and KRAS-mutant colorectal or non-small cell lung cancer.[8] The trial will assess this compound as both a monotherapy and in combination with standard-of-care treatments.[8]

Conclusion

This compound is a highly selective, first-in-class covalent inhibitor of the RAS-PI3Kα interaction. Its unique mechanism of action allows for potent inhibition of a key oncogenic signaling pathway while avoiding the significant toxicity of hyperglycemia associated with traditional PI3Kα kinase inhibitors. The preclinical data are promising, and the ongoing clinical evaluation will be crucial in determining its therapeutic potential for patients with a variety of solid tumors.

References

BBO-10203: A Preclinical Technical Guide on the First-in-Class RAS:PI3Kα Interaction Breaker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a pioneering, orally bioavailable, covalent small molecule inhibitor that represents a paradigm shift in targeting the PI3Kα signaling pathway. Unlike conventional kinase inhibitors, this compound selectively disrupts the protein-protein interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and the p110α catalytic subunit of PI3Kα.[1][2][3][4] This is achieved through a specific and covalent binding to Cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of PI3Kα.[1][3][5] This unique mechanism of action effectively blocks RAS-mediated PI3Kα activation and subsequent downstream signaling, such as phosphorylation of AKT (pAKT), leading to potent anti-tumor activity in preclinical models of various cancers, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[1][3][4][6] A critical and distinguishing feature of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common and dose-limiting side effect of traditional PI3Kα kinase inhibitors.[1][3][4][5][6] This is because insulin-mediated activation of PI3Kα, which is crucial for glucose homeostasis, is independent of RAS and therefore unaffected by this compound.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and its favorable metabolic profile.

Mechanism of Action

This compound introduces a novel therapeutic strategy by targeting the upstream regulation of the PI3Kα pathway. Instead of inhibiting the catalytic activity of PI3Kα, it acts as a "RAS:PI3Kα breaker," preventing the activation of PI3Kα by RAS proteins.[1][5][6]

Signaling Pathway

The diagram below illustrates the targeted mechanism of this compound within the RAS-PI3K-AKT signaling cascade.

BBO10203_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation PI3Ka PI3Kα RAS->PI3Ka Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation pAKT pAKT (Active) Downstream Downstream Signaling (Proliferation, Survival) pAKT->Downstream Activation BBO10203 This compound BBO10203->RAS Blocks Interaction BBO10203->PI3Ka InsulinReceptor Insulin Receptor InsulinReceptor->PI3Ka RAS-Independent Activation Insulin Insulin Insulin->InsulinReceptor Binding

This compound Signaling Pathway
Molecular Interaction

This compound covalently modifies Cysteine 242 in the RBD of the p110α subunit of PI3Kα.[1][3][5] This covalent bond sterically hinders the binding of RAS proteins, thereby preventing the conformational changes required for PI3Kα activation.[3]

In Vitro Efficacy

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays.

Quantitative In Vitro Data
ParameterAssayValueCell Lines/ConditionsReference
RAS:PI3Kα Interaction Inhibition NanoBRETIC50 = 3 nM---[2]
IC50 = ~5 nM---[3]
PI3Kα (C242S) MutantIC50 = 2000 nM---[2]
pAKT Inhibition Cellular AssayIC50 = 4 nM---[7]
Cellular AssayIC50 = ~5 nMBT-474, KYSE-410[3]
Target Engagement Customized MSD AssayComplete at low nMBT-474[4]
PI3Kα Kinase Activity In vitro kinase assayNo inhibitionRecombinant PI3Kα[7]
Experimental Protocols

A NanoBRET™ protein-protein interaction assay was utilized to quantify the disruption of the PI3Kα and KRAS interaction by this compound. In this assay, one protein is tagged with NanoLuc® luciferase and the other with HaloTag® labeled with a fluorescent ligand. Proximity of the two proteins due to interaction results in bioluminescence resonance energy transfer (BRET). The inhibitory effect of this compound was measured by the reduction in the BRET signal.[2]

Cells were seeded and treated with a titration of this compound for 4 hours. Following treatment, the levels of phosphorylated AKT (Ser473) and total AKT were quantified using a Homogeneous Time Resolved Fluorescence (HTRF) assay. The ratio of pAKT to total AKT was calculated to determine the extent of pathway inhibition.[4]

Cells were seeded in 24-well plates and allowed to adhere overnight. The following day, compounds were added in duplicate. Media and compounds were replenished twice a week. Cell confluence was monitored over 2-3 weeks using an Incucyte S3 imaging system to assess long-term effects on cell proliferation and survival.[8]

In Vivo Efficacy

This compound has demonstrated robust anti-tumor activity as a monotherapy and in combination with standard-of-care agents in various xenograft models.

Quantitative In Vivo Data
ModelCancer TypeTreatmentEfficacyReference
KYSE-410 Xenograft Esophageal Squamous Cell Carcinoma (HER2amp/KRASG12C)30 mg/kg, PO, dailySignificant tumor regression[1][3]
1-100 mg/kg, PO, single doseDose- and time-dependent pAKT inhibition (max 80% at 30 mg/kg)[1][3]
BT-474 Xenograft Breast Cancer (HER2+)Not specified80-88% tumor growth inhibition[1][9]
Various CDX, PDX, and GEM models NSCLC, CRC, PDAC (KRAS mutant)Monotherapy and in combination with KRAS inhibitorsRobust anti-tumor activity[5][10]
Experimental Protocols

Subcutaneous cell-line derived xenograft (CDX), patient-derived xenograft (PDX), or genetically engineered mouse (GEM) model tumors were established in mice. When tumors reached a mean size of approximately 180 mm³, mice were randomized into treatment groups (n=10 per group). This compound was administered orally (po) at the indicated dose levels and schedules. Tumor volumes were measured twice weekly to assess treatment efficacy.[4]

A Western blot-based streptavidin mass shift (SMaSh) assay was used to measure target engagement in tumor tissues. This assay detects the covalent binding of this compound to PI3Kα, resulting in a mass shift of the protein. A single 30 mg/kg dose of this compound was sufficient to achieve complete target engagement in KYSE-410 tumors.[2]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, supporting oral administration.

Quantitative Pharmacokinetic Data
SpeciesParameterValueReference
Mouse Oral Bioavailability (%F)Good oral bioavailability with dose-proportional increase in plasma levels[2]
Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of this compound.

BBO10203_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., NanoBRET) Cellular Cellular Assays (e.g., pAKT HTRF, Clonogenic Assay) Biochemical->Cellular Confirm Cellular Activity PK Pharmacokinetics (Oral Bioavailability) Cellular->PK Advance to In Vivo Efficacy Xenograft Efficacy Studies PK->Efficacy Determine Dosing PD Pharmacodynamics (Target Engagement, pAKT Inhibition) Efficacy->PD Correlate with Mechanism Metabolism Glucose Tolerance Tests Efficacy->Metabolism Assess Safety

Preclinical Evaluation Workflow

Metabolic Safety Profile: Absence of Hyperglycemia

A key advantage of this compound over traditional PI3Kα kinase inhibitors is its lack of effect on glucose metabolism.

In Vitro and In Vivo Findings
  • In Vitro: this compound does not affect insulin signaling in differentiated adipocytes.[1][3]

  • In Vivo: Oral glucose tolerance tests (OGTT) in mice have shown that this compound does not induce hyperglycemia or hyperinsulinemia, even at doses three times higher than the maximal efficacious dose in xenograft studies.[1][3][5][10]

Logical Relationship

The diagram below illustrates the logical basis for the metabolic safety of this compound.

BBO10203_Safety cluster_pathways PI3Kα Activation Pathways cluster_outcomes Biological Outcomes RAS_dep RAS-Dependent (Oncogenic Signaling) Tumor_Inhibition Tumor Growth Inhibition RAS_dep->Tumor_Inhibition RAS_indep RAS-Independent (Insulin Signaling) Normal_Glucose Normal Glucose Metabolism RAS_indep->Normal_Glucose BBO10203 This compound BBO10203->RAS_dep Inhibits

Metabolic Safety of this compound

Combination Therapy Potential

Preclinical studies have demonstrated that this compound has synergistic or enhanced anti-tumor effects when combined with various standard-of-care therapies.[1][6]

  • HER2-positive Breast Cancer: Combination with trastuzumab showed enhanced activity.[1][8]

  • HR-positive/HER2-negative Breast Cancer: Combination with fulvestrant (a SERD) or palbociclib (a CDK4/6 inhibitor) enhanced anti-tumor effects.[9]

  • KRAS-mutant Cancers: Combination with KRASG12C inhibitors (e.g., BBO-8520) and pan-KRAS inhibitors (e.g., BBO-11818) showed robust activity.[5][9]

  • Colorectal Cancer: Combination with irinotecan showed benefit.[8]

Conclusion

The preclinical data for this compound strongly support its development as a first-in-class RAS:PI3Kα interaction breaker. Its novel mechanism of action provides potent anti-tumor efficacy across a range of genetically diverse tumor models.[6][9] Critically, by selectively inhibiting RAS-driven PI3Kα signaling while preserving insulin-mediated activation, this compound avoids the hyperglycemia and hyperinsulinemia associated with direct PI3Kα kinase inhibitors, offering a potentially wider therapeutic window and a superior safety profile.[1][3][9] These promising preclinical findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[5][8]

References

BBO-10203: A Technical Overview of its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction between Rat Sarcoma (RAS) GTPases and the p110α catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα). By covalently binding to a unique cysteine residue (C242) in the RAS-binding domain (RBD) of PI3Kα, this compound effectively blocks RAS-mediated activation of the PI3Kα pathway, a critical signaling node in many human cancers.[1][2][3] This targeted mechanism of action leads to potent anti-tumor activity across a range of preclinical models harboring mutations in KRAS, PIK3CA, or amplification of HER2.[4][5] A key differentiating feature of this compound is its favorable toxicology profile, most notably the absence of hyperglycemia, a dose-limiting toxicity commonly associated with conventional PI3Kα kinase inhibitors.[2][4][5] This whitepaper provides a comprehensive overview of the pharmacology and toxicology of this compound, detailing its mechanism of action, preclinical efficacy, and safety profile.

Pharmacology

Mechanism of Action

This compound represents a novel therapeutic strategy by modulating the PI3Kα signaling pathway at the level of its activation by RAS, rather than directly inhibiting its catalytic activity.[2] The molecule acts as a "breaker" of the RAS:PI3Kα interaction.[1] It forms a covalent bond with cysteine 242 within the RBD of p110α, which sterically hinders the binding of all RAS isoforms (HRAS, NRAS, and KRAS).[1][3] This specific interaction prevents the conformational changes required for PI3Kα activation by RAS, thereby inhibiting the downstream signaling cascade, including the phosphorylation of AKT (pAKT).[3] Importantly, this compound does not affect the basal kinase activity of PI3Kα, which is crucial for normal physiological processes such as insulin-mediated glucose uptake.[5]

cluster_membrane Cell Membrane cluster_BBO10203 cluster_downstream Downstream Signaling RTK RTK RAS RAS RTK->RAS Activation PI3K PI3Kα RAS->PI3K Activation AKT AKT PI3K->AKT Phosphorylation BBO10203 This compound BBO10203->PI3K Inhibition of Interaction pAKT pAKT AKT->pAKT CellGrowth Cell Growth, Proliferation, Survival pAKT->CellGrowth cluster_workflow pAKT HTRF Assay Workflow A Seed Cells B Treat with this compound A->B C Lyse Cells B->C D Add HTRF Reagents C->D E Incubate D->E F Read Fluorescence E->F G Calculate IC50 F->G cluster_workflow Oral Glucose Tolerance Test Workflow A Fast Mice B Administer this compound A->B C Glucose Challenge B->C D Serial Blood Sampling C->D E Measure Glucose/Insulin D->E F Analyze Data (AUC) E->F

References

The Disruption of pAKT Signaling by BBO-10203: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a novel strategy for targeting this pathway. Unlike traditional PI3Kα inhibitors that target the kinase domain, this compound acts as a "RAS:PI3Kα breaker," preventing the interaction between the RAS family of small GTPases and the p110α catalytic subunit of PI3Kα.[1][2][3][4] This paper provides an in-depth technical guide on the core mechanism of this compound, with a specific focus on its inhibitory effect on phosphorylated AKT (pAKT) signaling.

Mechanism of Action: A Covalent Interruption

This compound employs a unique mechanism of action by covalently binding to a specific cysteine residue (Cys242) located in the RAS-binding domain (RBD) of PI3Kα.[2][3][5] This covalent modification sterically hinders the binding of RAS proteins (KRAS, HRAS, and NRAS) to PI3Kα, thereby preventing RAS-mediated activation of PI3Kα.[2][3][6] A significant advantage of this approach is that it does not inhibit the intrinsic kinase activity of PI3Kα, which is crucial for normal physiological processes such as insulin signaling.[2][3] Consequently, this compound has been shown in preclinical models to avoid the common side effect of hyperglycemia associated with catalytic PI3Kα inhibitors.[1][5][7]

cluster_cytoplasm RTK RTK RAS RAS (Active) RTK->RAS PI3Kα PI3Kα RAS->PI3Kα PIP3 PIP3 PI3Kα->PIP3 This compound This compound This compound->PI3Kα PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT pAKT (Active) PDK1->pAKT AKT AKT Downstream\nSignaling Downstream Signaling pAKT->Downstream\nSignaling

Diagram 1: this compound Mechanism of Action on pAKT Signaling.

Quantitative Analysis of pAKT Inhibition

This compound has demonstrated potent inhibition of pAKT signaling across a diverse range of cancer cell lines with varying genetic backgrounds, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[2][3] The inhibitory effects are observed at low nanomolar concentrations, highlighting the compound's high potency.

Cell LineCancer TypeRelevant GenotypepAKT Inhibition IC50/EC50Reference
Various HER2-amplifiedBreast CancerHER2 amplification< 10 nM (IC50)[8]
BT-474Breast CancerHER2 amplification, PIK3CA K111N1.4 nM (IC50 for target engagement), Mean EC50 of 3.2 nM across 18 breast cancer cell lines[9]
KYSE-410Esophageal CancerHER2 amplification, KRAS G12CDose- and time-dependent inhibition of pAKT in vivo (maximal inhibition at 30 mg/kg)[10]
Multiple KRAS mutantVariousKRAS mutationsComplete cellular target engagement at low nanomolar concentrations[11]
NCI-H358Lung CancerKRAS G12CPartial reduction in pAKT[8]
MCF7Breast CancerPIK3CA E545KPartial reduction in pAKT[8]
T47DBreast CancerPIK3CA H1047RPartial response[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a compound's effect on cellular signaling pathways. Below are representative, standard methodologies for key experiments used to evaluate the impact of this compound on pAKT signaling.

Western Blotting for pAKT

This technique is used to detect and quantify the levels of phosphorylated AKT (Ser473 or Thr308) in cell lysates following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pAKT (e.g., anti-pAKT Ser473) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and pAKT levels are normalized to the loading control.

Cell_Treatment Cell Treatment with This compound Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-pAKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Diagram 2: Western Blotting Workflow for pAKT Analysis.
In Vitro Kinase Assay

While this compound does not directly inhibit PI3Kα kinase activity, this assay is crucial to confirm this characteristic and to compare its mechanism to that of traditional kinase inhibitors.

Protocol:

  • Reagents: Recombinant active PI3Kα, substrate (e.g., PIP2), ATP, and this compound.

  • Reaction Setup: In a microplate, combine the recombinant PI3Kα enzyme with varying concentrations of this compound or a known PI3Kα kinase inhibitor (positive control) and incubate.

  • Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP. Incubate at 30°C for a specified time.

  • Detection: The product of the reaction (PIP3) can be quantified using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value. For this compound, no significant inhibition of kinase activity is expected.

Cell-Based ELISA for pAKT

This method provides a high-throughput quantitative assessment of pAKT levels in cells.

Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound as described for Western blotting.

  • Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based solution.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for pAKT, followed by an HRP-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric or fluorometric HRP substrate.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Normalization: Normalize the pAKT signal to the total protein content or cell number in each well.

Conclusion

This compound represents a significant advancement in the targeted therapy of PI3K/AKT pathway-driven cancers. Its novel mechanism of action, which involves the specific disruption of the RAS:PI3Kα interaction, leads to potent and selective inhibition of pAKT signaling in tumor cells.[1][6] The preclinical data strongly support its potential as a therapeutic agent with a favorable safety profile, notably the absence of hyperglycemia.[5][7] The quantitative data and experimental methodologies outlined in this document provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in this promising new class of anti-cancer drugs. Further clinical investigation is underway to translate these preclinical findings into patient benefit.[7]

References

BBO-10203: A Novel Covalent Inhibitor of the RAS-PI3Kα Interaction for HER2-Amplified Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of BBO-10203, a first-in-class, orally bioavailable small molecule targeting the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα). This compound represents a paradigm shift in cancer therapy by selectively disrupting oncogenic signaling upstream of the kinase domain, offering a promising therapeutic strategy for HER2-amplified and other cancers driven by the PI3K pathway. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Efficacy in HER2-Amplified Cancer Models

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in HER2-amplified cancer models. The compound has shown significant efficacy both as a monotherapy and in combination with other targeted agents.

In Vitro Activity

This compound potently inhibits the phosphorylation of AKT (pAKT), a key downstream effector of PI3Kα, in HER2-amplified breast cancer cell lines.[6] Notably, in the BT-474 HER2-amplified breast cancer cell line, this compound demonstrated a low single-digit nanomolar IC50 value for the inhibition of basal pAKT levels.[6][7]

Cell LineCancer TypeThis compound IC50 (pAKT Inhibition)Reference
BT-474HER2-amplified Breast Cancer~5 nM[6][7]
KYSE-410HER2-amplified Esophageal Cancer~5 nM[6]
In Vivo Efficacy

In xenograft models of HER2-amplified cancers, orally administered this compound has demonstrated significant tumor growth inhibition.[1] In the BT-474 xenograft model, this compound treatment resulted in 80-88% tumor growth inhibition.[1] Similarly, in the KYSE-410 xenograft model, a daily oral dose of 30 mg/kg led to significant tumor regressions.[6][7]

Xenograft ModelCancer TypeThis compound DosageTumor Growth InhibitionReference
BT-474HER2-amplified Breast CancerNot Specified80-88%[1]
KYSE-410HER2-amplified Esophageal Cancer30 mg/kg (daily, oral)Significant tumor regressions[6][7]
Synergistic Combinations

This compound has shown pronounced synergistic anti-tumor effects when combined with the anti-HER2 antibody, trastuzumab, in HER2-positive breast cancer models.[1][3] This combination has been shown to inhibit cell proliferation at concentrations where each agent alone is ineffective.[3] These findings suggest that dual targeting of the HER2 and RAS-PI3Kα signaling axes can lead to enhanced therapeutic benefit. This compound has also demonstrated enhanced efficacy in combination with CDK4/6 inhibitors and ER antagonists in other breast cancer subtypes.[4][8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the HER2 signaling pathway and the mechanism by which this compound disrupts the RAS-PI3Kα interaction.

HER2_Signaling_and_BBO10203_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor GRB2 GRB2 HER2->GRB2 EGFR EGFR EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates PI3Ka PI3Kα RAS->PI3Ka Activates RAS:e->PI3Ka:w AKT AKT PI3Ka->AKT Phosphorylates pAKT pAKT (Active) Downstream Cell Growth, Proliferation, Survival pAKT->Downstream BBO10203 This compound BBO10203->PI3Ka Covalently binds to Cys242 in RBD

Caption: this compound mechanism of action in the HER2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability and pAKT Inhibition Assays

Objective: To determine the in vitro potency of this compound in inhibiting cell growth and PI3K pathway signaling.

Protocol:

  • Cell Culture: HER2-amplified breast cancer cells (e.g., BT-474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours for viability, shorter time points for signaling).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • pAKT Western Blot: For signaling analysis, cells are lysed after a short treatment period (e.g., 2-4 hours). Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phospho-AKT (Ser473) and total AKT, followed by incubation with HRP-conjugated secondary antibodies. Blots are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of HER2-amplified cancer cells (e.g., BT-474 or KYSE-410) in a suitable matrix (e.g., Matrigel).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

  • Compound Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 30 mg/kg). The vehicle control group receives the formulation excipients only.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = (length x width²)/2). Animal body weights are monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points after the final dose, tumors can be excised for pharmacodynamic analysis, such as measuring pAKT levels by Western blot or immunohistochemistry, to confirm target engagement in vivo.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for evaluating a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_combo Combination Studies CellLines Select HER2-amplified Cancer Cell Lines (e.g., BT-474, KYSE-410) pAKT_Assay pAKT Inhibition Assay (Western Blot) CellLines->pAKT_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) CellLines->Viability_Assay IC50_Calc Determine IC50 Values pAKT_Assay->IC50_Calc Viability_Assay->IC50_Calc Xenograft_Model Establish Xenograft Model (e.g., BT-474 in nude mice) IC50_Calc->Xenograft_Model Treatment Treat with this compound (Oral Gavage) Xenograft_Model->Treatment Tumor_Monitoring Monitor Tumor Growth and Body Weight Treatment->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis (pAKT in tumors) Treatment->PD_Analysis Efficacy_Eval Evaluate Anti-tumor Efficacy (Tumor Growth Inhibition) Tumor_Monitoring->Efficacy_Eval Combo_Design Design Combination with Trastuzumab Efficacy_Eval->Combo_Design Combo_InVitro In Vitro Synergy Assays Combo_Design->Combo_InVitro Combo_InVivo In Vivo Combination Efficacy Combo_Design->Combo_InVivo

Caption: Preclinical experimental workflow for this compound evaluation.

Clinical Development

This compound is currently being evaluated in a Phase 1a/1b clinical trial, The BREAKER-101 Study (NCT06625775), in patients with advanced solid tumors, including HER2-positive breast cancer.[8][9][10] The study aims to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, such as trastuzumab.[10][11]

Conclusion

This compound is a promising, first-in-class covalent inhibitor of the RAS-PI3Kα interaction with a novel mechanism of action that spares insulin signaling.[1] Its potent anti-tumor activity in preclinical models of HER2-amplified cancer, both as a single agent and in combination with standard-of-care therapies, highlights its potential as a valuable new therapeutic option.[1][3] The ongoing clinical evaluation will be critical in determining the safety and efficacy of this compound in patients with HER2-amplified and other advanced solid tumors.

References

The Disruption of RAS-PI3Kα Interaction by BBO-10203: A Technical Overview for Researchers in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of BBO-10203, a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between RAS and the phosphoinositide 3-kinase alpha (PI3Kα). This compound offers a novel therapeutic strategy for tumors harboring PIK3CA mutations by preventing RAS-mediated activation of PI3Kα without directly inhibiting its kinase activity, thereby mitigating common side effects such as hyperglycemia associated with conventional PI3Kα kinase inhibitors.

Executive Summary

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are among the most common oncogenic drivers in human cancers. These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell growth, proliferation, and survival. This compound represents a paradigm shift in targeting this pathway. It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of p110α, effectively blocking the interaction with all RAS isoforms (KRAS, HRAS, and NRAS).[1][2][3] This mechanism of action has demonstrated potent anti-tumor activity in preclinical models of PIK3CA-mutant and HER2-amplified cancers.[4][5][6]

Mechanism of Action: A Novel "Breaker" of Onco-protein Interaction

Unlike traditional ATP-competitive kinase inhibitors, this compound acts as a "breaker" of the RAS:PI3Kα protein-protein interaction.[7][8] This targeted disruption inhibits the downstream phosphorylation of AKT (pAKT), a key signaling node, specifically in tumor cells where this interaction is critical for pathway activation.[1][5] A significant advantage of this approach is the preservation of insulin-mediated PI3Kα signaling, which does not rely on RAS interaction, thus avoiding the metabolic dysregulation and hyperglycemia commonly observed with PI3Kα kinase inhibitors.[8][9]

dot

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3Ka PI3Kα (p110α / p85) RAS->PI3Ka Activation AKT AKT PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PIP3 PIP3 PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation BBO10203 This compound BBO10203->RAS Blocks Interaction WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis A Cell Seeding & Treatment with this compound B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking (5% Milk or BSA) E->F G Primary Antibody Incubation (pAKT, Total AKT, Actin) F->G H Secondary Antibody Incubation (HRP) G->H I Detection (ECL) H->I J Image Capture I->J K Densitometry & Normalization J->K L IC50 Calculation K->L

References

BBO-10203: A Targeted Approach to PI3Kα Inhibition Without Inducing Hyperglycemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a paradigm shift in targeting the phosphoinositide 3-kinase alpha (PI3Kα) pathway, a critical signaling node in many cancers. Unlike conventional PI3Kα kinase inhibitors that are often associated with the dose-limiting toxicity of hyperglycemia, this compound employs a novel mechanism of action that selectively inhibits RAS-mediated PI3Kα activation in tumor cells while sparing the insulin signaling pathway responsible for glucose homeostasis.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its unique mechanism and its notable lack of hyperglycemic effects. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the scientific underpinnings of this promising therapeutic candidate.

Introduction: The Challenge of Targeting PI3Kα

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it an attractive target for therapeutic intervention.[4] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is a key mediator of this pathway and is frequently mutated in a variety of solid tumors.[4]

Conventional PI3Kα inhibitors, such as the FDA-approved alpelisib, target the ATP-binding pocket of the kinase domain, effectively shutting down its catalytic activity.[1] While this approach has shown clinical efficacy, it is hampered by a significant on-target side effect: hyperglycemia.[1][4][5] This occurs because PI3Kα is also a crucial component of the insulin signaling pathway, which regulates glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[4] Global inhibition of PI3Kα, therefore, leads to insulin resistance and elevated blood glucose levels, which can necessitate dose reductions or interruptions, thereby limiting the therapeutic window.[5]

This compound was developed to overcome this limitation by selectively targeting the oncogenic signaling of PI3Kα without affecting its role in normal glucose metabolism.[2][6]

Mechanism of Action of this compound

This compound is not a kinase inhibitor. Instead, it is a "RAS:PI3Kα breaker" that disrupts the protein-protein interaction between RAS GTPases (HRAS, NRAS, and KRAS) and PI3Kα.[1][2][7]

Covalent Binding to the RAS-Binding Domain

This compound is an orally available drug that covalently and specifically binds to Cysteine 242 (C242) within the RAS-binding domain (RBD) of p110α, the catalytic subunit of PI3Kα.[2][3][7] This cysteine residue is unique to the alpha isoform, contributing to the selectivity of this compound.[3] By binding to the RBD, this compound sterically hinders the docking of RAS proteins, thereby preventing the RAS-mediated activation of PI3Kα.[1][7]

Preserving Insulin Signaling

Crucially, the activation of PI3Kα by the insulin receptor is not dependent on RAS.[1][2][8] Insulin signaling proceeds through the insulin receptor substrate (IRS) proteins, which directly recruit and activate PI3Kα. By leaving this pathway intact, this compound avoids the on-target hyperglycemia that plagues traditional PI3Kα kinase inhibitors.[1][7]

cluster_0 Oncogenic Signaling (Tumor Cell) cluster_1 Insulin Signaling (Normal Cell) Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS PI3Ka_cancer PI3Kα RAS->PI3Ka_cancer AKT_cancer AKT PI3Ka_cancer->AKT_cancer Tumor Growth Tumor Growth AKT_cancer->Tumor Growth BBO10203 This compound BBO10203->PI3Ka_cancer Blocks RAS interaction Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS PI3Ka_normal PI3Kα IRS->PI3Ka_normal AKT_normal AKT PI3Ka_normal->AKT_normal Glucose Uptake Glucose Uptake AKT_normal->Glucose Uptake BBO10203_2 This compound

Caption: Signaling pathways affected by this compound.

Preclinical Data

A substantial body of preclinical evidence supports the efficacy and safety profile of this compound.

In Vitro Activity

This compound has demonstrated potent and selective inhibition of the PI3Kα pathway in various cancer cell lines.

ParameterCell LineGenotypeValueSource
pAKT Inhibition IC50 Multiple Cell LinesHER2 amplifiedMean EC50 of 3.2 nM[8]
BT-474HER2 amplified, PIK3CA K111NIC50 of 1.4 nM (target engagement)[8]
KYSE-410HER2 amplified, KRAS G12CIC50 ~5 nM[5]
RAS:PI3Kα Interaction IC50 HEK293T cellsKRAS-G12D6 nM[1]
In vitro assayKRAS3 nM[9]
Target Engagement BT-474HER2 amplified, PIK3CA K111NFull engagement at 10 nM[8]
Diverse Cell LinesVariousFull engagement at 30 nM[2]
In Vivo Efficacy and Pharmacodynamics

In vivo studies using xenograft models have shown significant anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents.

ModelTreatmentDoseOutcomeSource
KYSE-410 CDX This compound Monotherapy30 mg/kg, dailyTumor regression[3][9]
BT-474 Xenograft This compound Monotherapy100 mg/kg, daily88% tumor growth inhibition[8]
KRAS-mutant CDX/PDX This compound MonotherapyNot specified>70% average tumor growth inhibition[2]
KYSE-410 CDX This compound3-100 mg/kg, single doseDose-dependent pAKT inhibition[9]
KYSE-410 CDX This compound30 mg/kg, single doseComplete target engagement[3][9]
Assessment of Hyperglycemia

A key differentiator for this compound is its lack of effect on glucose metabolism. This has been consistently demonstrated in preclinical models.

ExperimentModelTreatmentDoseOutcomeSource
Oral Glucose Tolerance Test (OGTT) Fasted male C57BL/6 miceThis compound100 mg/kgNo induction of hyperglycemia or hyperinsulinemia[1][2][8]
Oral Glucose Tolerance Test (OGTT) Fasted male C57BL/6 miceAlpelisibDose-dependentGlucose accumulation[1]
In vitro insulin signaling Differentiated adipocytesThis compoundNot specifiedNo effect on insulin signaling[5]

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory practices. The specific, detailed protocols for the this compound studies by Simanshu et al. are not fully disclosed in the publicly available literature.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is designed to assess the effect of a compound on glucose metabolism in mice.

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimated for at least one week before the experiment.

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Compound Administration: this compound (e.g., 100 mg/kg) or vehicle control is administered orally (p.o.). Alpelisib can be used as a positive control for hyperglycemia.

  • Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting glucose levels.

  • Glucose Challenge: A solution of D-glucose (typically 1-2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Analysis: Blood glucose levels are measured using a glucometer. Serum can be collected to measure insulin or C-peptide levels via ELISA.

  • Data Presentation: Glucose levels over time are plotted to generate a glucose tolerance curve. The area under the curve (AUC) is calculated for quantitative comparison.

Western Blot for pAKT Inhibition

This protocol is used to measure the inhibition of AKT phosphorylation, a downstream marker of PI3Kα activity.

  • Cell Culture and Treatment: Cancer cell lines (e.g., KYSE-410, BT-474) are cultured to ~70-80% confluency and then treated with varying concentrations of this compound or vehicle for a specified time.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry: Band intensities are quantified to determine the ratio of pAKT to total AKT.

start Start: Cell/Tumor Lysate quantify Protein Quantification (BCA Assay) start->quantify sds_page SDS-PAGE (Separation by size) quantify->sds_page transfer Western Transfer (to PVDF membrane) sds_page->transfer block Blocking (5% BSA or Milk) transfer->block primary_ab Primary Antibody Incubation (pAKT, Total AKT, GAPDH) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Detection (ECL Substrate) secondary_ab->detect analyze Analysis: Densitometry detect->analyze

Caption: Western blot experimental workflow.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in mice.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a medium like Matrigel is subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment: this compound is administered orally at specified doses and schedules (e.g., daily). The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling (e.g., pAKT levels by Western blot or immunohistochemistry).

Conclusion and Future Directions

This compound represents a significant advancement in the field of PI3Kα-targeted cancer therapy. Its unique mechanism of action, which involves the selective disruption of the RAS-PI3Kα interaction, allows for potent inhibition of oncogenic signaling without the hyperglycemic side effects that limit the utility of conventional PI3Kα kinase inhibitors.[1][2][7] The robust preclinical data demonstrate both strong anti-tumor efficacy and a favorable safety profile concerning glucose metabolism.[8][9]

References

BBO-10203: A First-in-Class Molecular Breaker Targeting the RAS-PI3Kα Interaction for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The RAS and PI3Kα signaling pathways are two of the most frequently dysregulated pathways in human cancers, driving tumor cell growth, survival, and resistance to therapies. For decades, the direct interaction between RAS and the p110α catalytic subunit of PI3Kα has been a known critical node in oncogenic signaling, yet it has remained an elusive target for therapeutic intervention. BBO-10203 is a first-in-class, orally bioavailable, covalent small molecule inhibitor that acts as a "molecular breaker" by selectively disrupting this crucial protein-protein interaction. This innovative mechanism of action distinguishes this compound from conventional PI3Kα kinase inhibitors, offering the potential for potent anti-tumor efficacy with a significantly improved safety profile, most notably by avoiding the on-target hyperglycemia that has limited the clinical utility of previous agents in this class. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound.

Introduction

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of normal cell physiology, including growth, proliferation, and metabolism. The Class IA PI3Kα isoform, encoded by the PIK3CA gene, is a heterodimer composed of a p110α catalytic subunit and a p85 regulatory subunit. In cancer, activating mutations in PIK3CA or upstream components, such as RAS, lead to constitutive activation of the pathway, promoting tumorigenesis.[1][2]

Conventional PI3Kα inhibitors target the ATP-binding site of the p110α kinase domain. While clinically approved agents like alpelisib have demonstrated efficacy, their use is often hampered by significant on-target toxicities, particularly hyperglycemia and hyperinsulinemia.[3] This is because insulin signaling also relies on PI3Kα activity for glucose uptake in peripheral tissues. The dose-limiting nature of this side effect can compromise the therapeutic window and overall efficacy.

Mechanism of Action

This compound functions as a "molecular breaker" by specifically and covalently binding to Cysteine 242 (Cys242) in the RAS-Binding Domain (RBD) of the p110α subunit of PI3Kα.[1][5] This covalent modification sterically hinders the interaction between p110α and all RAS isoforms (K-RAS, H-RAS, and N-RAS), effectively preventing RAS-mediated activation of PI3Kα.[1]

Crucially, this compound does not inhibit the intrinsic catalytic activity of PI3Kα.[9] This allows for the normal physiological activation of PI3Kα by other mechanisms, such as insulin receptor signaling, which is not dependent on direct RAS interaction. This selective blockade of the oncogenic RAS-driven signaling cascade, while sparing the essential metabolic functions of PI3Kα, is the key differentiator of this compound and underlies its favorable preclinical safety profile, particularly the absence of hyperglycemia.[3][6]

G cluster_0 Upstream Signaling cluster_1 PI3Kα Activation cluster_2 Downstream Effects Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS Activation PI3Kα (p110α/p85) PI3Kα (p110α/p85) RAS->PI3Kα (p110α/p85) Interaction PIP3 PIP3 PI3Kα (p110α/p85)->PIP3 Kinase Activity PIP2 PIP2 AKT AKT PIP3->AKT Activation This compound This compound This compound->PI3Kα (p110α/p85) Covalent Binding to Cys242 (RBD) mTOR mTOR AKT->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Figure 1: this compound Mechanism of Action in the RAS-PI3Kα Signaling Pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of the RAS-PI3Kα interaction and downstream signaling in a variety of cancer cell lines with diverse genetic backgrounds.

ParameterCell LineGenotypeValueReference
Target Engagement (IC50) BT-474ER+, HER2amp, PIK3CA K111N1.4 nM[10]
pAKT Inhibition (EC50) Mean of 18 Breast Cancer LinesHER2amp or PI3Kα mutant3.2 nM[10]
BT-474ER+, HER2amp, PIK3CA K111N5.0 nM[11]
KYSE-410HER2amp, KRAS G12C5.0 nM[11]
RAS:PI3Kα Interaction (IC50) HEK293T cellsKRAS G12D6 nM[4]

Table 1: In Vitro Potency of this compound.

In Vivo Pharmacodynamics and Efficacy

In vivo studies in xenograft models have shown that oral administration of this compound leads to dose-dependent target engagement and significant tumor growth inhibition.

ModelGenotypeDoseEffectReference
KYSE-410 Xenograft HER2amp, KRAS G12C30 mg/kg (single dose)80% pAKT inhibition (sustained for 24h)[11]
30 mg/kg (daily)Significant tumor regression[11]
BT-474 Xenograft ER+, HER2amp, PIK3CA K111N100 mg/kg (daily)88% tumor growth inhibition[1]
Various Xenografts PIK3CA mutant & HER2ampNot specifiedSignificant anti-tumor efficacy[11]

Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound.

Pharmacokinetics and Safety

Pharmacokinetic studies have demonstrated that this compound is orally bioavailable. A key safety finding from preclinical studies is the lack of hyperglycemia, a common dose-limiting toxicity of PI3Kα kinase inhibitors.

SpeciesParameterResultReference
Mouse Oral BioavailabilityGood oral bioavailability[1]
Mouse (C57BL/6) Oral Glucose Tolerance TestNo induction of hyperglycemia or hyperinsulinemia[1]
Preclinical Species General TolerabilityWell-tolerated[9]

Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound.

Experimental Protocols

In Vitro Assays
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight in a 37°C incubator.

  • Compound Treatment: Cells are treated with a 9-point dose titration of this compound (e.g., starting at 3 µM with 1:3 serial dilutions) for 4 hours. A vehicle control (e.g., 0.1% DMSO) is included.

  • Lysis and Detection: After treatment, cells are lysed, and the levels of phosphorylated AKT (pAKT) and total AKT are quantified using a suitable detection method, such as Homogeneous Time Resolved Fluorescence (HTRF).

  • Data Analysis: The ratio of pAKT to total AKT is calculated, and the data are normalized to the vehicle control. IC50 values are determined by fitting the dose-response curves using non-linear regression.

  • Cell Treatment: BT-474 cells are treated with a dose titration of this compound for 4 hours to allow for covalent bond formation.

  • Cell Lysis: Cells are lysed to release cellular proteins.

  • Competitive Binding: The lysate is incubated with a biotinylated "breaker" probe that also binds to the Cys242 of p110α. The amount of probe that binds is inversely proportional to the amount of p110α already engaged by this compound.

  • Detection: The amount of bound biotinylated probe is quantified using a customized Meso Scale Discovery (MSD) assay.

  • Data Analysis: The signal is used to calculate the percentage of target engagement at each concentration of this compound, and an IC50 value is determined.

In Vivo Studies
  • Tumor Implantation: Human cancer cells (e.g., KYSE-410, BT-474) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean size of approximately 150-200 mm³. Mice are then randomized into treatment and vehicle control groups (typically n=8-10 per group).

  • Dosing: this compound is administered orally (p.o.) once daily (QD) at specified doses (e.g., 30 mg/kg, 100 mg/kg). The vehicle group receives the formulation buffer.

  • Tumor Measurement: Tumor volume is measured two to three times per week using calipers (Volume = (length x width²)/2). Body weight is also monitored as a measure of general toxicity.

  • Data Analysis: Tumor growth inhibition (%TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical analysis (e.g., two-way ANOVA) is used to determine significance.

G cluster_0 Tumor Implantation & Growth cluster_1 Treatment Phase cluster_2 Monitoring & Analysis A Implant Cancer Cells (Subcutaneous) B Allow Tumors to Grow (~180 mm³) A->B C Randomize Mice into Groups (Vehicle, this compound Doses) B->C D Administer Daily Oral Doses (Vehicle or this compound) C->D E Measure Tumor Volume (2-3 times/week) D->E During Treatment Period F Monitor Body Weight D->F During Treatment Period G Calculate Tumor Growth Inhibition & Statistical Analysis E->G

Figure 2: General Workflow for a Xenograft Efficacy Study.

  • Animal Model: Male C57BL/6 mice are used for this study.

  • Fasting: Mice are fasted overnight prior to the test.

  • Compound Administration: A single oral dose of this compound (e.g., 100 mg/kg), a positive control (e.g., a PI3Kα kinase inhibitor), or vehicle is administered.

  • Glucose Challenge: After a set time post-dosing (e.g., 1 hour), a bolus of glucose (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose levels are measured using a glucometer. Insulin or C-peptide levels can also be measured from plasma samples. The area under the curve (AUC) for glucose is calculated and compared between treatment groups.

Clinical Development

Conclusion

This compound is a pioneering "molecular breaker" that selectively inhibits the oncogenic RAS-PI3Kα signaling axis. Its unique mechanism of action, which avoids direct kinase inhibition, allows for potent anti-tumor activity without the dose-limiting hyperglycemia associated with previous PI3Kα inhibitors. The robust preclinical data package demonstrates significant efficacy in a range of cancer models and provides a strong rationale for its ongoing clinical development. This compound holds the promise of becoming a safer and more effective therapeutic option for patients with tumors driven by the RAS and PI3K pathways, potentially addressing a major unmet need in oncology. The results of the BREAKER-101 trial are eagerly awaited to validate this promising therapeutic approach in patients.

References

An In-depth Technical Guide to the Discovery and Development of BBO-10203

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BBO-10203 is a pioneering, first-in-class, orally bioavailable small molecule designed to disrupt the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα). By selectively and covalently binding to a unique cysteine residue (Cys242) in the RAS-binding domain (RBD) of PI3Kα, this compound effectively blocks RAS-mediated activation of the PI3Kα pathway. This innovative mechanism of action has demonstrated potent anti-tumor activity in preclinical models without inducing hyperglycemia, a common and dose-limiting side effect of conventional PI3Kα kinase inhibitors. The development of this compound was a collaborative effort between Lawrence Livermore National Laboratory (LLNL), BridgeBio Oncology Therapeutics (BBOT), and the Frederick National Laboratory for Cancer Research (FNLCR), leveraging advanced computational modeling and artificial intelligence. Currently, this compound is under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors.

Introduction

The RAS-PI3K-AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. While PI3Kα inhibitors have shown clinical efficacy, their utility has been hampered by on-target toxicities, most notably hyperglycemia, due to the essential role of PI3Kα in insulin signaling.

This compound represents a paradigm shift in targeting this pathway. Instead of inhibiting the kinase activity of PI3Kα, it acts as a "breaker" of the RAS:PI3Kα interaction, a critical node for oncogenic signaling in many tumor types.[1][2][3] This targeted approach aims to spare the physiological functions of PI3Kα, thereby offering a potentially wider therapeutic window.

Discovery and Development

This compound is the second drug candidate targeting RAS-related cancers to emerge from this collaboration and entered a Phase 1 clinical trial, known as the BREAKER-101 study (NCT06625775), in late 2024.[4]

Mechanism of Action

This compound employs a novel mechanism to inhibit the PI3Kα pathway. It is a covalent small molecule that selectively binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[5][6] This covalent modification sterically hinders the binding of all RAS isoforms (K-RAS, H-RAS, and N-RAS) to PI3Kα, thereby preventing its activation by upstream RAS signaling.[5][7][8] A key differentiator of this compound is that it does not inhibit the intrinsic kinase activity of PI3Kα, which is crucial for normal physiological processes such as insulin-mediated glucose uptake.[6][8] This selective disruption of the oncogenic signaling arm of the pathway is the basis for its potent anti-tumor activity without the induction of hyperglycemia.[5][8]

Signaling Pathway Diagram

BBO10203_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka Activation AKT AKT PI3Ka->AKT GlucoseUptake Glucose Uptake PI3Ka->GlucoseUptake BBO10203 This compound BBO10203->PI3Ka Covalent Binding to Cys242 in RBD pAKT pAKT AKT->pAKT Phosphorylation TumorGrowth Tumor Growth & Proliferation pAKT->TumorGrowth InsulinReceptor Insulin Receptor InsulinReceptor->PI3Ka Activation (RAS-independent)

Caption: Mechanism of action of this compound.

Preclinical Pharmacology

In Vitro Studies

This compound has demonstrated potent and selective activity in a range of in vitro assays.

Assay TypeCell LineKey FindingsReference
Target Engagement BT-474IC50 of 1.4 nM[9]
BT-474Full target engagement at 10 nM[9]
pAKT Inhibition BT-474IC50 < 0.1 pM[3]
Panel of 18 breast cancer cell linesMean EC50 of 3.2 nM[9]
Cell Proliferation HER2-amplified cell linesNear-complete inhibition of pAKT with IC50 values below 10 nM[10]
In Vivo Studies

Preclinical evaluation in xenograft models has shown significant tumor growth inhibition.

Xenograft ModelDosingTumor Growth InhibitionReference
BT-474 100 mg/kg, daily oral88%[9]
KYSE-410 Not specified80-88%[9]

A key finding from in vivo studies is that this compound does not induce hyperglycemia or hyperinsulinemia, as confirmed by oral glucose tolerance tests in mice.[9]

Experimental Protocols

Covalent Binding Assay (MALDI-TOF Mass Spectrometry)
  • Objective: To confirm the covalent binding of this compound to the PI3Kα RBD.

  • Methodology:

    • Recombinant PI3Kα protein (amino acids 157–299, corresponding to the RBD) is incubated with varying concentrations of this compound.

    • The protein-drug mixture is spotted onto a MALDI plate with a suitable matrix (e.g., sinapinic acid).

    • Mass spectra are acquired using a MALDI-TOF mass spectrometer.

    • The percentage of modified protein is determined by comparing the peak intensities of the unmodified and this compound-bound protein.

pAKT Inhibition Assay (HTRF)
  • Objective: To quantify the inhibition of AKT phosphorylation by this compound in cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., BT-474) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a titration of this compound for a specified duration (e.g., 4 hours).

    • Cells are lysed, and the lysates are transferred to a 384-well plate.

    • HTRF (Homogeneous Time-Resolved Fluorescence) reagents for phospho-AKT (Ser473) and total AKT are added.

    • The HTRF signal is read on a compatible plate reader, and the ratio of phospho-AKT to total AKT is calculated to determine the IC50 values.

Cell Proliferation Assays (Clonogenic Assay)
  • Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

  • Methodology:

    • Cells are seeded at low density in 6-well plates.

    • The following day, cells are treated with various concentrations of this compound.

    • The medium containing the drug is refreshed every 2-3 days.

    • After 1-2 weeks, when colonies are visible, the cells are fixed and stained with crystal violet.

    • The number and size of colonies are quantified to determine the effect on cell proliferation.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Tumor Implantation: Human cancer cells (e.g., BT-474, KYSE-410) are subcutaneously injected into the flank of immunocompromised mice.

    • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

    • Treatment: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. This compound is administered orally at the specified dose and schedule.

    • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Experimental Workflow Diagram

BBO10203_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development BindingAssay Covalent Binding Assay (MALDI-TOF MS) pAKT_Assay pAKT Inhibition Assay (HTRF) BindingAssay->pAKT_Assay ProliferationAssay Cell Proliferation Assay (Clonogenic) pAKT_Assay->ProliferationAssay XenograftModel Xenograft Model (e.g., BT-474, KYSE-410) ProliferationAssay->XenograftModel EfficacyStudy Efficacy Study (Tumor Growth Inhibition) XenograftModel->EfficacyStudy ToxicityStudy Toxicity Study (e.g., Oral Glucose Tolerance) EfficacyStudy->ToxicityStudy Phase1 Phase 1 Clinical Trial (BREAKER-101) ToxicityStudy->Phase1

References

BBO-10203 Target Engagement Assay: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a paradigm shift in targeting the PI3K/AKT signaling pathway.[1] Unlike traditional kinase inhibitors, this compound does not block the catalytic activity of PI3Kα but instead disrupts its interaction with RAS proteins, a critical upstream activation event in many cancers.[1][2] This unique mechanism of action leads to potent and selective inhibition of RAS-driven PI3Kα signaling, resulting in anti-tumor activity without the hyperglycemia often associated with catalytic PI3Kα inhibitors.[2][3] This guide provides a comprehensive overview of the key assays used to characterize the target engagement and downstream pharmacological effects of this compound, complete with detailed experimental protocols and quantitative data summaries.

Mechanism of Action

This compound is a covalent inhibitor that selectively binds to Cysteine 242 (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][3] This covalent modification sterically hinders the binding of RAS isoforms (K-RAS, H-RAS, and N-RAS) to PI3Kα, thereby preventing RAS-mediated activation of the kinase.[1][2] Consequently, the downstream signaling cascade, including the phosphorylation of AKT, is inhibited.[3] A key advantage of this mechanism is the preservation of insulin-mediated PI3Kα activation, which is RAS-independent, thus avoiding the metabolic side effects like hyperglycemia seen with catalytic inhibitors of PI3Kα.[2][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation InsulinR Insulin Receptor PI3Ka PI3Kα (p110α/p85α) InsulinR->PI3Ka Activation (RAS-Independent) RAS->PI3Ka Binding & Activation AKT AKT PI3Ka->AKT PIP3 Production Insulin_Signal Insulin Signaling (Glucose Uptake) PI3Ka->Insulin_Signal PIP3 Production BBO10203 This compound BBO10203->PI3Ka Covalent Binding to RBD (Cys242) pAKT pAKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) pAKT->Downstream

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Assay Cell Line Metric Value Reference
pAKT InhibitionHER2-amplified & PI3Kα mutant cellsIC505 nM[4]
pAKT InhibitionBT-474EC503.2 nM (mean across 18 breast cancer cell lines)
Target EngagementBT-474IC501.4 nM
Target EngagementBT-474Full Engagement10 nM
RAS:PI3Kα InteractionHEK293TIC506 nM[2]
PI3Kα (C242S):KRAS Interaction-IC502000 nM[2]

Table 1: In Vitro Activity of this compound

Xenograft Model Metric Value Reference
KYSE-410 & BT-474Tumor Growth Inhibition80-88%[3]
KYSE-410 (HER2amp/KRAS G12C)pAKT Inhibition (30 mg/kg)80% (sustained for 24h)[4]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

PI3Kα Kinase Activity Assay

This assay determines the effect of this compound on the catalytic activity of PI3Kα. As this compound is not a direct kinase inhibitor, it is expected to have no significant effect in this assay.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction, generating a luminescent signal proportional to kinase activity.

Materials:

  • Recombinant PI3Kα (p110α/p85α)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • PI:PS (phosphatidylinositol:phosphatidylserine) lipid substrate

  • ATP

  • This compound

  • Assay Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • 384-well white assay plates

Protocol:

  • Prepare the PI3Kα reaction buffer/lipid substrate mixture.

  • Dilute the PI3Kα enzyme in the reaction buffer/lipid substrate mixture.

  • In a 384-well plate, add 0.5 µL of this compound or vehicle (DMSO) at various concentrations.

  • Add 4 µL of the diluted enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

start Start prep_reagents Prepare Enzyme, Substrate, and This compound Dilutions start->prep_reagents plate_reagents Plate this compound, Enzyme, and Substrate prep_reagents->plate_reagents start_reaction Add ATP to Start Reaction plate_reagents->start_reaction incubate1 Incubate (60 min) start_reaction->incubate1 stop_reaction Add ADP-Glo™ Reagent incubate1->stop_reaction incubate2 Incubate (40 min) stop_reaction->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate (30 min) add_detection->incubate3 read_plate Measure Luminescence incubate3->read_plate end End read_plate->end start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells transfer_lysate Transfer Lysate to 384-well Plate lyse_cells->transfer_lysate add_reagents Add HTRF Detection Reagents transfer_lysate->add_reagents incubate Incubate (4h - overnight) add_reagents->incubate read_plate Read HTRF Signal incubate->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end start Start treat_cells Treat Cells with This compound start->treat_cells heat_cells Heat Cells at Various Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Pellet Aggregates lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant western_blot Western Blot for Soluble PI3Kα collect_supernatant->western_blot analyze_data Analyze Data (Generate Melt Curve) western_blot->analyze_data end End analyze_data->end

References

Methodological & Application

BBO-10203: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a novel approach to targeting the PI3K/AKT signaling pathway, a critical cascade frequently dysregulated in cancer. Unlike conventional PI3Kα inhibitors that target the kinase domain and often lead to hyperglycemia, this compound covalently binds to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[1] This unique mechanism of action prevents the interaction between PI3Kα and RAS isoforms (KRAS, HRAS, and NRAS), thereby inhibiting downstream signaling, including the phosphorylation of AKT (pAKT), without affecting the kinase activity of PI3Kα itself.[1][2] This targeted approach has shown potent anti-tumor activity in preclinical models and avoids the metabolic side effects associated with kinase inhibition, making this compound a promising therapeutic candidate for a variety of solid tumors.[2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.

Data Presentation

In Vitro Efficacy of this compound

The inhibitory activity of this compound on the PI3K/AKT pathway has been demonstrated across a range of cancer cell lines, particularly those with HER2 amplification or PIK3CA mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the inhibition of phosphorylated AKT (pAKT), a key downstream effector of PI3Kα.

Cell LineCancer TypeKey Mutations/AmplificationspAKT Inhibition IC50/EC50Reference
BT-474Breast CancerHER2 amp, PIK3CA K111N~5 nM (IC50)[2]
KYSE-410Esophageal Squamous Cell CarcinomaHER2 amp, KRAS G12C~5 nM (IC50)[2]
Breast Cancer Panel (18 lines)Breast CancerHER2 amp or PIK3CA mutations3.2 nM (mean EC50)[4]
HER2-amplified cell linesVariousHER2 amplification< 10 nM (IC50)[5]
HEK293THuman Embryonic Kidney(Transfected with KRAS-G12D)6 nM (IC50 for blocking KRAS-PI3Kα interaction)[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its effects in cell culture.

BBO10203_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor RAS RAS-GTP Growth_Factor_Receptor->RAS PI3Kalpha PI3Kα RAS->PI3Kalpha Activation AKT AKT PI3Kalpha->AKT PIP3 Generation BBO10203 This compound BBO10203->PI3Kalpha Inhibition of RAS Binding pAKT pAKT AKT->pAKT Phosphorylation Downstream_Effectors Downstream Effectors pAKT->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Seeding Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Western_Blot Western Blot (pAKT/Total AKT) Incubation->Western_Blot Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis Data_Analysis 5. Data Analysis (IC50 Calculation) Viability->Data_Analysis Western_Blot->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., BT-474, KYSE-410)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot for Phospho-AKT (Ser473)

This protocol describes the detection of phosphorylated AKT at serine 473, a key downstream marker of PI3Kα activity, in cells treated with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total AKT):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

    • Incubate the stripped membrane with the primary antibody for total AKT, followed by the secondary antibody and ECL detection as described above.

In Vitro Combination Therapy Protocol (Example: this compound and Trastuzumab)

This protocol provides a framework for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent, such as trastuzumab, in HER2-positive breast cancer cells.

Materials:

  • HER2-positive breast cancer cell line (e.g., BT-474)

  • This compound

  • Trastuzumab

  • 96-well plates

  • Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Single-Agent Dose-Response:

    • First, determine the IC50 values for this compound and trastuzumab individually in the chosen cell line using the cell viability assay protocol described above.

  • Combination Treatment:

    • Design a matrix of concentrations for both drugs, typically centered around their individual IC50 values. For example, use a 5x5 or 7x7 matrix with serial dilutions of this compound and trastuzumab.

    • Seed cells in 96-well plates as previously described.

    • Treat the cells with the single agents and the combinations of this compound and trastuzumab. Include a vehicle control.

    • Incubate the plates for a predetermined period (e.g., 72 hours).

  • Cell Viability Assessment:

    • Perform a cell viability assay (e.g., MTT) as described above.

  • Synergy Analysis:

    • Calculate the percentage of cell growth inhibition for each combination compared to the vehicle control.

    • Analyze the data using the Chou-Talalay method to determine the Combination Index (CI). The CI value indicates the nature of the drug interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Conclusion

This compound offers a unique and promising approach to targeting the PI3K/AKT pathway in cancer. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, both as a single agent and in combination with other therapies. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of this novel RAS-PI3Kα interaction inhibitor.

References

Application Notes and Protocols for BBO-10203 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] By covalently binding to cysteine 242 (Cys242) in the RAS-binding domain (RBD) of PI3Kα's p110α catalytic subunit, this compound effectively disrupts RAS-mediated PI3Kα activation.[1][3] This targeted mechanism has demonstrated potent anti-tumor activity in preclinical mouse models of various cancers, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[4] A key advantage of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common side effect of conventional PI3Kα kinase inhibitors, as it does not interfere with insulin-dependent glucose metabolism.[1][2][4] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models, including dosage, administration, and methods for assessing efficacy and pharmacodynamics.

Mechanism of Action

This compound represents a novel approach to inhibiting the PI3K pathway. Instead of directly targeting the kinase active site, it acts as a "breaker" of the protein-protein interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα.[1][4] This specific disruption of the upstream signaling node leads to the inhibition of downstream effectors like AKT, resulting in reduced tumor cell proliferation and survival.[1][5]

cluster_0 Oncogenic Signaling cluster_1 Insulin Signaling RTK Receptor Tyrosine Kinase (e.g., HER2) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka Interaction PIP3 PIP3 PI3Ka->PIP3 BBO10203 This compound BBO10203->PI3Ka Covalent binding to Cys242 PIP2 PIP2 pAKT pAKT PIP3->pAKT AKT AKT CellSurvival Cell Survival & Proliferation pAKT->CellSurvival InsulinReceptor Insulin Receptor InsulinPI3Ka PI3Kα InsulinReceptor->InsulinPI3Ka GlucoseMetabolism Glucose Metabolism InsulinPI3Ka->GlucoseMetabolism

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the reported efficacy and pharmacodynamic effects of this compound in various preclinical mouse models.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Mouse ModelCancer TypeTreatmentDosing ScheduleOutcomeReference
KYSE-410Esophageal Squamous Cell Carcinoma (HER2amp/KRASG12C)This compound 30 mg/kgDaily, OralSignificant tumor regression[5][6]
BT-474Breast Cancer (ER+, HER2amp, PIK3CAK111N)This compound 100 mg/kgDaily, Oral88% tumor growth inhibition[1][7]
VariousPIK3CA mutant and HER2amp human xenograftsThis compoundRepeated Dosing, OralSignificant antitumor efficacy[5][6]

Table 2: Pharmacodynamic Effects of this compound in KYSE-410 Xenograft Model

Dose (mg/kg, Oral)Time PointEffect on pAKTReference
1-100Dose-dependentInhibition of pAKT[5][6]
3024 hours~80% maximal inhibition, sustained[5][6]
10024 hoursSustained inhibition[8]

Experimental Protocols

Protocol 1: Evaluation of this compound Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a human tumor xenograft model and subsequent treatment with this compound to evaluate its effect on tumor growth.

Materials:

  • Human cancer cell line (e.g., KYSE-410 or BT-474)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle control (formulation buffer)

  • Calipers

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Cell Preparation and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 107 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = (Length x Width2)/2).

    • When tumors reach a mean size of 150-200 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle for oral administration.

    • Administer this compound (e.g., 30 mg/kg or 100 mg/kg) or vehicle control to the respective groups daily via oral gavage.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • The study endpoint may be a predetermined tumor volume, a specific study duration, or signs of animal morbidity.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).

CellCulture Cell Culture (e.g., KYSE-410) Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth (150-200 mm³) Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Daily Oral Gavage (this compound) Randomization->Treatment Control Daily Oral Gavage (Vehicle) Randomization->Control Monitoring Tumor & Weight Measurement Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Xenograft Efficacy Study Workflow
Protocol 2: Pharmacodynamic Analysis of pAKT Inhibition

This protocol details the assessment of target engagement by measuring the inhibition of phosphorylated AKT (pAKT) in tumor tissue following this compound administration.

Materials:

  • Tumor-bearing mice from an efficacy study (Protocol 1)

  • This compound

  • Anesthesia

  • Surgical tools for tumor excision

  • Flash-freezing supplies (liquid nitrogen)

  • Protein lysis buffer with protease and phosphatase inhibitors

  • Western blotting or ELISA reagents for pAKT and total AKT

Procedure:

  • Dosing and Sample Collection:

    • Administer a single oral dose of this compound (e.g., 3-100 mg/kg) to tumor-bearing mice.

    • At specified time points post-dose (e.g., 2, 8, 24 hours), euthanize the mice.

    • Immediately excise the tumors and flash-freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.

    • Determine the protein concentration of the lysate.

  • pAKT Analysis:

    • Analyze the levels of pAKT (e.g., pAKT Ser473) and total AKT in the tumor lysates using Western blotting or a quantitative ELISA.

    • Normalize the pAKT signal to the total AKT signal to determine the extent of inhibition.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

This protocol is to assess the impact of this compound on glucose metabolism, a key differentiating safety feature.

Materials:

  • Male C57BL/6 mice or tumor-bearing mice

  • This compound

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting:

    • Fast mice overnight (approximately 16 hours) with free access to water.

  • Baseline and Dosing:

    • Measure baseline blood glucose from the tail vein.

    • Administer a single oral dose of this compound (e.g., 100 mg/kg, 3x the efficacious dose) or vehicle.[9]

  • Glucose Challenge:

    • One hour after compound administration, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) to quantify the glucose tolerance.

Fasting Overnight Fasting (16 hours) Baseline Baseline Glucose Measurement Fasting->Baseline Dosing Oral Administration (this compound or Vehicle) Baseline->Dosing Wait Wait 1 Hour Dosing->Wait GlucoseChallenge Oral Glucose Challenge (2g/kg) Wait->GlucoseChallenge Monitoring Blood Glucose Monitoring (0, 15, 30, 60, 120 min) GlucoseChallenge->Monitoring Analysis Data Analysis (AUC) Monitoring->Analysis

Oral Glucose Tolerance Test Workflow

Conclusion

This compound is a promising anti-cancer agent with a unique mechanism of action that offers potent tumor growth inhibition without the metabolic side effects common to other PI3Kα inhibitors. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in mouse models. Adherence to these detailed methodologies will enable researchers to robustly assess the efficacy and pharmacodynamic properties of this novel compound in various preclinical cancer models. As research is currently in the preclinical stage, further investigation into combination therapies and mechanisms of resistance will be critical for its clinical development.[1]

References

Application Notes and Protocols for BBO-10203 Administration in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of BBO-10203 in xenograft studies based on available preclinical data.

Mechanism of Action: Disrupting the RAS-PI3Kα Interaction

This compound is designed to specifically block the protein-protein interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα.[1][2] This targeted approach inhibits the downstream signaling cascade, primarily the phosphorylation of AKT (pAKT), which is crucial for tumor cell proliferation and survival.[4][7][8] A key advantage of this mechanism is the preservation of insulin-regulated glucose metabolism, as insulin signaling does not rely on RAS-mediated PI3Kα activation.[2][7]

BBO_10203_Mechanism_of_Action cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., HER2) RAS RAS RTK->RAS Activation PI3Ka PI3Kα RAS->PI3Ka Interaction PIP3 PIP3 PI3Ka->PIP3 Converts PIP2 BBO10203 This compound BBO10203->PI3Ka Covalent Binding to Cys242 PIP2 PIP2 pAKT pAKT PIP3->pAKT Activates AKT AKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Promotes Insulin_Receptor Insulin Receptor Glucose_Uptake Glucose Uptake Insulin_Receptor->Glucose_Uptake Stimulates

Caption: this compound Mechanism of Action.

Data Presentation: Summary of Xenograft Studies

The following tables summarize the quantitative data from various preclinical xenograft studies involving this compound administration.

Table 1: this compound Monotherapy in Xenograft Models

Xenograft ModelCancer TypeKey Genetic AlterationsDosing RegimenEfficacyReference
KYSE-410Esophageal Squamous Cell CarcinomaHER2amp, KRASG12C30 mg/kg, daily, oralSignificant tumor regressions[7][8][9]
KYSE-410Esophageal Squamous Cell CarcinomaHER2amp, KRASG12C1-100 mg/kg, single dose, oralDose-dependent pAKT inhibition (max ~80% at 30 mg/kg)[7][8]
BT-474Breast CancerHER2ampNot specified80-88% tumor growth inhibition[1]
PIK3CA mutant modelsVariousPIK3CA mutationNot specifiedSignificant efficacy[7]
HER2amp modelsVariousHER2 amplificationNot specifiedSignificant efficacy[7]

Table 2: this compound Combination Therapy in Xenograft Models

Xenograft ModelCancer TypeCombination AgentEfficacyReference
HER2-positive breast cancer modelsBreast CancerTrastuzumab (anti-HER2 antibody)Pronounced synergistic antitumor effects[1]
HER2-positive breast cancer modelsBreast CancerFulvestrant (SERD) or Palbociclib (CDK4/6 inhibitor)Markedly enhanced antitumor activity, some resulting in tumor stasis or regression[1]
KRAS-mutant lung cancer and other modelsLung and other cancersBBO-8520 (KRASG12C inhibitor) or BBO-11818 (pan-KRAS inhibitor)Promising therapeutic benefits, deep tumor regressions[1][4][10]
NCI-H2122 CDX modelNot specifiedBBO-8520Decreased cell proliferation and increased cleaved caspase-3[11]

Experimental Protocols

General Xenograft Study Workflow

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis Cell_Culture 1. Cancer Cell Line Culture Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude Mice) Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 6. This compound Administration (Oral) Randomization->Treatment_Admin Tumor_Measurement 7. Regular Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Body_Weight 8. Body Weight Monitoring Tumor_Measurement->Body_Weight Endpoint 9. Study Endpoint (e.g., Tumor Size Limit) Body_Weight->Endpoint Tissue_Collection 10. Tumor & Tissue Collection Endpoint->Tissue_Collection PD_Analysis 11. Pharmacodynamic Analysis (e.g., pAKT) Tissue_Collection->PD_Analysis Data_Analysis 12. Statistical Data Analysis PD_Analysis->Data_Analysis

Caption: General Workflow for this compound Xenograft Studies.
Detailed Methodologies

1. Animal Models and Husbandry:

  • Species: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.[2]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

  • Ethical Considerations: All animal procedures should be performed in accordance with institutional guidelines and regulations for animal care and use.

2. Cell Lines and Tumor Implantation:

  • Cell Lines: A variety of human cancer cell lines with relevant genetic backgrounds have been used, including KYSE-410 (esophageal), BT-474 (breast), and NCI-H2122.[1][11]

  • Implantation:

    • Cells are cultured under standard conditions, harvested during the exponential growth phase, and resuspended in a suitable medium (e.g., PBS or Matrigel).

    • A specific number of cells (typically 1 x 106 to 1 x 107) is subcutaneously injected into the flank of each mouse.

3. This compound Formulation and Administration:

  • Formulation: this compound is an orally bioavailable compound.[1][2][11] The specific vehicle for oral administration should be optimized for solubility and stability.

  • Administration:

    • Treatment is typically initiated once tumors reach a palpable size (e.g., 100-200 mm3).

    • This compound is administered orally (PO) via gavage.[7][8]

    • Dosing schedules are often daily.[7][8]

4. Efficacy and Toxicity Assessment:

  • Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Body Weight: Animal body weight should be monitored as an indicator of general health and treatment-related toxicity.

  • Pharmacodynamic Analysis:

    • To assess target engagement, tumors can be collected at specific time points after the final dose.

    • Western blotting can be used to measure the levels of pAKT to confirm inhibition of the PI3Kα pathway.[7][11]

5. Combination Studies:

  • For combination studies, the administration schedule of this compound and the combination agent should be carefully planned to maximize potential synergy.

  • Appropriate control groups (vehicle, each agent alone) are essential for evaluating the contribution of each component to the overall antitumor effect.

Conclusion

This compound has demonstrated robust preclinical antitumor activity in a variety of xenograft models, both as a monotherapy and in combination with other targeted therapies.[1][2][4] Its unique mechanism of action, which spares insulin signaling, makes it a promising therapeutic candidate with a potentially favorable safety profile.[1][7] The protocols and data presented here provide a foundation for the design and execution of future preclinical studies involving this compound. As this compound is currently in Phase 1 clinical trials, further research will continue to elucidate its full therapeutic potential.[4][5][12]

References

Application Notes and Protocols: BBO-10203 Combination Therapy with Trastuzumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively targets the interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] By covalently binding to cysteine 242 in the RAS-binding domain (RBD) of PI3Kα, this compound effectively disrupts RAS-mediated activation of the PI3K/AKT signaling pathway, a critical driver of tumorigenesis and cell survival.[1][2] This unique mechanism of action inhibits tumor growth without the associated hyperglycemia often seen with direct PI3K kinase inhibitors.[2]

Trastuzumab is a humanized monoclonal antibody that targets the extracellular domain of human epidermal growth factor receptor 2 (HER2). In HER2-positive breast cancer, trastuzumab has been a cornerstone of therapy; however, both intrinsic and acquired resistance remain significant clinical challenges. A key mechanism of trastuzumab resistance involves the activation of downstream signaling pathways, including the PI3K/AKT pathway.

The combination of this compound and trastuzumab represents a rational and promising therapeutic strategy. By vertically targeting the HER2 and PI3K/AKT signaling pathways, this combination therapy has the potential to overcome trastuzumab resistance and enhance anti-tumor efficacy in HER2-positive cancers. Preclinical studies have demonstrated a synergistic effect, with the combination leading to more profound and sustained inhibition of tumor growth compared to either agent alone.[3]

These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the combination of this compound and trastuzumab.

Data Presentation

In Vitro Efficacy
Cell LineAssayTreatmentKey Findings
BT-474 (HER2-amplified)pAKT HTRF AssayThis compoundEC50 = 4.4 nM
BT-474 (HER2-amplified)Target Engagement (MSD)This compoundFull target engagement at 10 nM
MDA-MB-453 (HER2-positive)Western BlotThis compound + TrastuzumabEnhanced reduction in pAKT levels compared to single agents (qualitative)
BT-474 (HER2-amplified)Cell ViabilityThis compound + TrastuzumabSynergistic inhibition of cell proliferation (qualitative)
In Vivo Efficacy: BT-474 Xenograft Model
Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 28 (approx.)Tumor Growth Inhibition (%)
VehicleQD, po~7500%
This compound100 mg/kg, QD, po~30060%
Trastuzumab20 mg/kg, Q7D, ip~45040%
This compound + Trastuzumab100 mg/kg this compound (QD, po) + 20 mg/kg Trastuzumab (Q7D, ip)~10087%

Note: Tumor volume data is estimated from the graphical representation in the cited source.[4]

Signaling Pathways and Experimental Workflows

BBO-10203_Trastuzumab_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor RAS RAS HER2->RAS Activates Trastuzumab Trastuzumab Trastuzumab->HER2 Binds and Inhibits PI3Ka PI3Kα RAS->PI3Ka Activates AKT AKT PI3Ka->AKT BBO10203 This compound BBO10203->PI3Ka Inhibits RAS-PI3Kα Interaction pAKT pAKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (Proliferation, Survival) pAKT->Downstream

Caption: this compound and Trastuzumab dual-targeting mechanism.

In_Vitro_Experimental_Workflow start Start: HER2+ Cancer Cell Lines (BT-474, MDA-MB-453) treatment Treatment: - this compound - Trastuzumab - Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western_blot Western Blot Analysis (pAKT, Total AKT) treatment->western_blot htrf pAKT HTRF Assay treatment->htrf end Endpoint: Synergy Assessment, IC50/EC50 Determination viability->end western_blot->end htrf->end

Caption: In vitro experimental workflow for combination studies.

In_Vivo_Experimental_Workflow start Start: BT-474 Xenograft Model (Immunocompromised Mice) randomization Tumor Establishment & Randomization into 4 Groups start->randomization treatment Treatment Groups: 1. Vehicle 2. This compound (100 mg/kg, QD, po) 3. Trastuzumab (20 mg/kg, Q7D, ip) 4. Combination randomization->treatment monitoring Tumor Volume Measurement (e.g., Caliper Measurements 2-3x/week) treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition, Synergistic Effect Analysis monitoring->endpoint

Caption: In vivo xenograft study workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and trastuzumab, alone and in combination, on the viability of HER2-positive breast cancer cells.

Materials:

  • BT-474 or MDA-MB-453 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Trastuzumab (stock solution in sterile water or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed BT-474 or MDA-MB-453 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound and trastuzumab in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations. Include vehicle control wells (e.g., DMSO at the highest concentration used for this compound).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.

  • Analyze the combination data using the Combination Index (CI) method (Chou-Talalay) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis for pAKT

Objective: To assess the effect of this compound and trastuzumab, alone and in combination, on the phosphorylation of AKT.

Materials:

  • BT-474 or MDA-MB-453 cells

  • 6-well plates

  • This compound and Trastuzumab

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound, trastuzumab, or the combination for a specified time (e.g., 4, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the pAKT signal to total AKT and the loading control.

In Vivo BT-474 Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and trastuzumab, alone and in combination, in a HER2-positive breast cancer xenograft model.

Materials:

  • Female immunodeficient mice (e.g., nude or SCID)

  • BT-474 cells

  • Matrigel

  • This compound formulation for oral gavage

  • Trastuzumab for intraperitoneal injection

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant BT-474 cells mixed with Matrigel into the flank of the mice.

  • Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (daily oral gavage)

    • Group 2: this compound (100 mg/kg, daily oral gavage)[4]

    • Group 3: Trastuzumab (20 mg/kg, once weekly intraperitoneal injection)[4]

    • Group 4: this compound (100 mg/kg, daily) + Trastuzumab (20 mg/kg, weekly)[4]

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the combination therapy compared to the single agents.

References

Application Notes and Protocols: Synergistic Antitumor Efficacy of BBO-10203 and Fulvestrant in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to endocrine therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant, remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. A key mechanism driving this resistance is the hyperactivation of the PI3K/AKT signaling pathway, often due to mutations in the PIK3CA gene. This pathway activation can lead to ligand-independent ER activity and tumor progression. BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively and covalently binds to the RAS-binding domain (RBD) of the PI3Kα catalytic subunit (p110α), thereby inhibiting the interaction between RAS isoforms and PI3Kα.[1][2][3] This unique mechanism of action blocks RAS-mediated PI3Kα activation, a critical node in oncogenic signaling, without the dose-limiting hyperglycemia often associated with traditional kinase inhibitors that target the ATP-binding site.[1][4][5] The combination of this compound with fulvestrant presents a rational and promising strategy to overcome endocrine resistance by dually targeting both the ER and the PI3K signaling pathways. Preclinical studies have demonstrated that this combination results in enhanced antitumor activity, leading to tumor stasis or regression in ER+ breast cancer models.[1]

Data Presentation

The following table summarizes the in vivo synergistic efficacy of this compound and fulvestrant in an MCF7 (ER+, HER2-, PIK3CA E545K) human breast cancer xenograft model.

Treatment GroupDosageEndpointResultStatistical Significance (vs. Monotherapy)
This compound 100 mg/kgTumor Growth InhibitionModerate InhibitionN/A
Fulvestrant 25 mg/kgTumor Growth InhibitionModerate InhibitionN/A
This compound + Fulvestrant 100 mg/kg + 25 mg/kgTumor Growth InhibitionSignificant Tumor Regressionp < 0.0001

Note: Specific quantitative data for in vitro synergy, such as IC50 values for the drug combination and combination index (CI) values, are not yet publicly available in the reviewed literature. The table reflects the significant synergistic effect observed in in vivo models.

Signaling Pathways and Mechanisms

The synergistic effect of this compound and fulvestrant is rooted in their complementary mechanisms of action, which effectively create a dual blockade on critical pathways for ER+ breast cancer cell proliferation and survival.

This compound Mechanism of Action

This compound functions by disrupting the protein-protein interaction between RAS and PI3Kα. In many cancers, receptor tyrosine kinases (RTKs) signal through RAS to activate the PI3K/AKT/mTOR pathway, which promotes cell growth, proliferation, and survival. This compound covalently binds to a specific cysteine residue (Cys242) in the RAS-binding domain of PI3Kα, preventing its activation by RAS.[1] This leads to a downstream reduction in phosphorylated AKT (pAKT), a key indicator of pathway inhibition.

BBO10203_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka Activation AKT AKT PI3Ka->AKT Phosphorylation BBO10203 This compound BBO10203->PI3Ka Inhibition of RAS Interaction pAKT pAKT Downstream Cell Growth, Proliferation, Survival pAKT->Downstream

Mechanism of this compound Action.
Fulvestrant Resistance and Synergy with this compound

Fulvestrant targets the estrogen receptor for degradation. However, resistance can emerge through the activation of escape pathways, most notably the PI3K/AKT pathway. In fulvestrant-resistant cells, the PI3K pathway can be hyperactivated, leading to estrogen-independent growth. By combining fulvestrant with this compound, both the primary driver (ER signaling) and the key resistance mechanism (RAS-mediated PI3K activation) are simultaneously inhibited.

Synergy_Diagram Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Synergy Synergistic Inhibition ER_Signaling ER-Mediated Transcription ER->ER_Signaling Proliferation Tumor Cell Proliferation & Survival ER_Signaling->Proliferation BBO10203 This compound PI3K_Pathway RAS-PI3Kα-AKT Pathway BBO10203->PI3K_Pathway PI3K_Signaling PI3K-Mediated Survival Signals PI3K_Pathway->PI3K_Signaling PI3K_Signaling->Proliferation Resistance Mechanism Synergy->Proliferation Xenograft_Workflow cluster_treatment Treatment Phase (e.g., 28 days) start Start: Female Nude Mice implant Implant Estrogen Pellets start->implant inject Subcutaneous Injection of MCF-7 Cells implant->inject monitor Monitor Tumor Growth (Volume ≈ 100-150 mm³) inject->monitor randomize Randomize Mice into Treatment Groups monitor->randomize group1 Group 1: Vehicle Control group2 Group 2: This compound (e.g., 100 mg/kg, oral, QD) group3 Group 3: Fulvestrant (e.g., 25 mg/kg, s.c., QW) group4 Group 4: This compound + Fulvestrant measure Measure Tumor Volume (2-3 times per week) group4->measure end End of Study: Euthanize, Excise Tumors, Weigh Tumors measure->end analyze Data Analysis: Tumor Growth Inhibition (TGI), Statistical Analysis (e.g., ANOVA) end->analyze

References

Application Notes and Protocols: BBO-10203 in Combination with Palbociclib for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies has significantly advanced the treatment landscape for hormone receptor-positive (HR+) breast cancer. Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a cornerstone of therapy for HR+/HER2- metastatic breast cancer.[1][2][3] By blocking CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[1][2][3][4]

Despite the success of CDK4/6 inhibitors, intrinsic and acquired resistance remains a clinical challenge. One key mechanism of resistance involves the activation of alternative signaling pathways, notably the PI3K/AKT/mTOR pathway. This has led to the investigation of combination therapies that can simultaneously target both the cell cycle and these resistance pathways.

BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively blocks the interaction between RAS and the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[5][6][7] This unique mechanism of action prevents RAS-mediated activation of PI3Kα, a critical node in the PI3K/AKT signaling cascade, without directly inhibiting the kinase's catalytic activity.[8] Preclinical studies have demonstrated that this compound potently inhibits pAKT signaling and tumor growth in various cancer models, including those with PIK3CA mutations or HER2 amplification.[9][10] Importantly, this compound has been shown to enhance the anti-tumor activity of CDK4/6 inhibitors in preclinical models of ER+ HER2- breast cancer, providing a strong rationale for its combination with palbociclib.[2] This document provides detailed application notes and protocols for researchers investigating the synergistic potential of this compound and palbociclib in breast cancer models.

Signaling Pathways and Rationale for Combination

The cell cycle progression in HR+ breast cancer is largely driven by the estrogen receptor (ER) signaling pathway, which upregulates cyclin D, the binding partner for CDK4/6. The CDK4/6-cyclin D complex then phosphorylates and inactivates the Rb tumor suppressor protein, leading to the release of E2F transcription factors and entry into the S phase of the cell cycle. Palbociclib directly inhibits this process.

However, tumor cells can develop resistance by activating the PI3K/AKT pathway, which can promote cell survival and proliferation independently of the CDK4/6-Rb axis. This compound targets this escape mechanism by preventing RAS from activating PI3Kα, thus inhibiting downstream AKT signaling. The dual blockade of both the CDK4/6 and PI3K/AKT pathways with palbociclib and this compound, respectively, offers a promising strategy to overcome resistance and achieve a more durable anti-tumor response.

RTK Growth Factor Receptor (e.g., HER2) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka AKT AKT PI3Ka->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER CyclinD Cyclin D ER->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition BBO10203 This compound BBO10203->PI3Ka Inhibits RAS interaction Palbociclib Palbociclib Palbociclib->CDK46

Figure 1: Simplified signaling pathway of this compound and palbociclib in breast cancer.

Quantitative Data Summary

The following tables summarize preclinical data for this compound and provide representative data for its combination with a CDK4/6 inhibitor like palbociclib, based on publicly available information and typical outcomes of synergistic drug combinations.

Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines

Parameter Value Cell Lines Reference
Cellular Target Engagement (IC50) 1.4 nM BT-474 (ER+, HER2amp, PIK3CA K111N) [5]

| pAKT Inhibition (Mean EC50) | 3.2 nM | Panel of 18 human breast cancer cell lines |[5] |

Table 2: Representative In Vitro Synergy of this compound and Palbociclib in ER+/HER2- Breast Cancer Cells (e.g., MCF-7)

Drug Combination Concentration Range Combination Index (CI)* Interpretation
This compound + Palbociclib 1-100 nM < 0.9 Synergistic

*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data are representative.

Table 3: Representative In Vivo Efficacy of this compound and Palbociclib Combination in a Breast Cancer Xenograft Model

Treatment Group Dosing Tumor Growth Inhibition (%) Interpretation
Vehicle Control - 0 -
This compound 30 mg/kg, oral, daily ~80-88% High single-agent activity
Palbociclib 100 mg/kg, oral, daily ~50-60% Moderate single-agent activity
This compound + Palbociclib 30 mg/kg + 100 mg/kg, oral, daily > 90% Enhanced anti-tumor efficacy

*Data are representative based on typical outcomes in xenograft models and the reported high single-agent activity of this compound.[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and palbociclib.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol determines the effect of this compound and palbociclib, alone and in combination, on the viability of breast cancer cell lines and quantifies their synergistic interaction.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T-47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and Palbociclib (stock solutions in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

  • Combination index analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and palbociclib in complete growth medium. For combination studies, prepare a fixed-ratio dilution series of both drugs.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions (single agents and combinations). Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.

  • Viability Assay: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug.

    • For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol assesses the effect of this compound and palbociclib on the PI3K/AKT and CDK4/6 signaling pathways.

Materials:

  • Breast cancer cells

  • This compound and Palbociclib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-Rb, anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with this compound, palbociclib, or the combination for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound and palbociclib, alone and in combination, in a mouse xenograft model.

Materials:

  • ER+/HER2- breast cancer cells (e.g., MCF-7)

  • Female immunodeficient mice (e.g., NSG or nude mice)

  • Estrogen pellets (for ER+ models)

  • This compound and Palbociclib formulations for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: If using MCF-7 cells, implant a 17β-estradiol pellet subcutaneously into each mouse. Inject 5-10 million cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle, this compound, palbociclib, combination).

  • Treatment: Administer drugs or vehicle daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze differences in tumor volume between groups.

Experimental Workflow Visualization

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Synergy_Assay Combination Synergy (CI Analysis) Cell_Culture->Synergy_Assay Western_Blot Western Blot (Pathway Analysis) Cell_Culture->Western_Blot Data_Interpretation Data Interpretation & Conclusion Synergy_Assay->Data_Interpretation Western_Blot->Data_Interpretation Xenograft_Model Xenograft Model Establishment Treatment_Groups Treatment Administration (Single Agents & Combo) Xenograft_Model->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring Treatment_Groups->Tumor_Monitoring Efficacy_Analysis Efficacy Analysis (TGI) Tumor_Monitoring->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis Efficacy_Analysis->PD_Analysis Efficacy_Analysis->Data_Interpretation

References

Application Notes and Protocols: BBO-10203 and KRAS Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS-PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation, frequently driven by mutations in KRAS and PIK3CA genes, is a hallmark of many human cancers. While the development of direct KRAS inhibitors has marked a significant advancement in treating KRAS-mutant tumors, adaptive resistance often limits their long-term efficacy. One key resistance mechanism involves the sustained activation of the PI3Kα pathway.

BBO-10203 is a first-in-class, orally bioavailable small molecule that offers a novel therapeutic strategy by specifically disrupting the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4] This unique mechanism of action allows this compound to inhibit RAS-mediated activation of the PI3Kα-AKT signaling pathway, a crucial downstream effector pathway for RAS-driven cancers.[1][4][5] A significant advantage of this compound is its ability to potently inhibit pAKT signaling in tumor cells without inducing hyperglycemia, a dose-limiting toxicity associated with traditional PI3Kα kinase inhibitors.[1][2][6] This is because insulin-mediated glucose uptake does not rely on RAS-mediated PI3Kα activation.[1]

This document provides detailed application notes on the synergistic combination of this compound with KRAS inhibitors, summarizing key preclinical data and providing representative protocols for in vitro and in vivo evaluation.

Mechanism of Action: Dual Pathway Inhibition

This compound covalently binds to cysteine 242 within the RAS-binding domain of PI3Kα, effectively preventing its engagement and subsequent activation by all RAS isoforms (KRAS, HRAS, and NRAS).[1][7][8] This leads to a potent and selective inhibition of the PI3K/AKT signaling cascade in tumor cells.

The combination of this compound with a KRAS inhibitor (e.g., a KRAS G12C or a pan-KRAS inhibitor) provides a comprehensive, dual blockade of the two major downstream signaling pathways driven by oncogenic KRAS: the MAPK pathway (targeted by the KRAS inhibitor) and the PI3K/AKT pathway (targeted by this compound). This dual inhibition is hypothesized to lead to a more profound and durable anti-tumor response by preventing the development of adaptive resistance.[1][4]

RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF PI3Ka PI3Kα KRAS->PI3Ka Interaction MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation, Survival ERK->Proliferation1 AKT AKT PI3Ka->AKT Proliferation2 Cell Growth, Survival AKT->Proliferation2 KRAS_Inhibitor KRAS Inhibitor (e.g., BBO-8520, BBO-11818) KRAS_Inhibitor->KRAS BBO10203 This compound BBO10203->PI3Ka  Breaks Interaction

Figure 1: Dual inhibition of KRAS signaling pathways.

Preclinical Data Summary

The combination of this compound with KRAS inhibitors has demonstrated significant synergistic anti-tumor activity in various preclinical models.

Table 1: In Vitro Activity of this compound
ParameterValueCell Lines / ConditionsReference(s)
pAKT Inhibition (IC50) 5 nMHER2-amplified and wild-type or mutant PI3Kα cell lines[5]
Cellular Target Engagement ~30 nMDiverse panel of human cancer cell lines[1]
Table 2: In Vivo Monotherapy and Combination Activity
Model TypeCancer TypeTreatmentKey FindingsReference(s)
CDX (KYSE-410) Esophageal (HER2amp/KRASG12C)This compound (30 mg/kg, oral, daily)Significant tumor regression.[5]
CDX, PDX, GEM KRAS-mutant modelsThis compound + BBO-8520 (KRASG12C inhibitor)Deep tumor regressions; well-tolerated.[1][7][9]
CDX, PDX, GEM KRAS-mutant modelsThis compound + BBO-11818 (pan-KRAS inhibitor)Deep tumor regressions; well-tolerated.[1][7][9]
CDX KRAS-mutant pancreatic, NSCLC, colorectal cancerThis compound + BBO-11818Enhanced anti-tumor activity.[10][11]
NCI-H2122 CDX Lung AdenocarcinomaThis compound + BBO-8520Significant decrease in cell proliferation (BrdU) and increase in apoptosis (cleaved caspase-3).[12]

Experimental Protocols

The following are representative protocols for evaluating the combination of this compound and KRAS inhibitors. Specific cell lines, reagent concentrations, and incubation times should be optimized for each experimental system.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol outlines the assessment of cell viability in response to this compound and a KRAS inhibitor, and the subsequent analysis of synergistic effects.

start Start: Seed cells in 96-well plates treat Treat with serial dilutions of This compound, KRAS inhibitor, and combination start->treat incubate Incubate for 72-96 hours treat->incubate viability Assess cell viability (e.g., CellTiter-Glo®) incubate->viability analyze Analyze data: - Calculate IC50 values - Determine synergy (e.g., Bliss, HSA) viability->analyze end End: Synergy assessment analyze->end

Figure 2: In vitro synergy experimental workflow.

Materials:

  • KRAS-mutant cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • KRAS inhibitor (stock solution in DMSO)

  • 96-well clear bottom, white-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the KRAS inhibitor, both alone and in combination. This typically involves serial dilutions of each compound.

  • Treatment: Add the drug solutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Calculate the IC50 values for each compound alone using a non-linear regression model.

    • Use a synergy model (e.g., Bliss Independence or HSA) to determine if the combination effect is synergistic, additive, or antagonistic.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol is for assessing the inhibition of pAKT and pERK, key pharmacodynamic markers of this compound and KRAS inhibitor activity, respectively.

Materials:

  • KRAS-mutant cancer cell line

  • 6-well plates

  • This compound and KRAS inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (pAKT, total AKT, pERK, total ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, the KRAS inhibitor, the combination, or vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of the this compound and KRAS inhibitor combination in a mouse xenograft model.

implant Implant tumor cells subcutaneously into immunocompromised mice monitor Monitor tumor growth implant->monitor randomize Randomize mice into treatment groups when tumors reach ~150 mm³ monitor->randomize treat Administer treatment daily: - Vehicle - this compound - KRAS Inhibitor - Combination randomize->treat measure Measure tumor volume and body weight 2-3x per week treat->measure endpoint Continue until endpoint (e.g., tumor volume limit) measure->endpoint collect Collect tumors for pharmacodynamic analysis (e.g., Western blot, IHC) endpoint->collect

Figure 3: In vivo xenograft study workflow.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • KRAS-mutant tumor cells

  • Matrigel (optional)

  • This compound and KRAS inhibitor formulated for oral gavage

  • Vehicle control

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (typically mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment cohorts (e.g., Vehicle, this compound alone, KRAS inhibitor alone, Combination).

  • Treatment Administration: Administer the treatments daily via oral gavage. Monitor the body weight of the mice as a measure of toxicity.

  • Efficacy Endpoint: Continue treatment until the tumors in the control group reach the predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested for analysis of pAKT, pERK, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3) by Western blot or immunohistochemistry (IHC).

Conclusion

The combination of this compound with KRAS inhibitors represents a promising therapeutic strategy for KRAS-driven cancers. By simultaneously targeting two key downstream signaling pathways, this combination has the potential to induce deeper and more durable anti-tumor responses and overcome adaptive resistance. The protocols provided herein offer a framework for the preclinical evaluation of this novel combination therapy. This compound is currently being evaluated in the Phase 1 BREAKER-101 clinical trial (NCT06625775).[1][3][4][13]

References

Application Notes and Protocols for Studying RAS-PI3K Signaling with BBO-10203

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBO-10203 is a first-in-class, orally bioavailable small molecule that selectively targets the RAS-PI3K signaling pathway. It functions by covalently binding to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of phosphoinositide 3-kinase α (PI3Kα). This unique mechanism of action disrupts the interaction between PI3Kα and all RAS isoforms (KRAS, HRAS, and NRAS), thereby inhibiting downstream signaling, including the phosphorylation of AKT (pAKT), a key mediator of cell survival and proliferation. A significant advantage of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common dose-limiting toxicity associated with conventional PI3Kα kinase inhibitors.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in preclinical research to study RAS-PI3K signaling.

Data Presentation

In Vitro Activity of this compound
ParameterCell LineGenotypeIC50 ValueReference
pAKT Inhibition BT-474HER2amp, PIK3CA K111N~5 nM[3]
KYSE-410HER2amp, KRAS G12C~5 nM[3]
Breast Cancer Panel (18 lines)HER2amp or PIK3CA mutMean EC50: 3.2 nM
N87HER2amp4.0 nM[6]
EFM-192AHER2amp5.0 nM[6]
MDA-MB-361HER2+9.0 nM[6]
SK-BR-3HER2+6.0 nM[6]
MDA-MB-453HER2+40.3 nM[6]
U87-MGPTEN null>10,000 nM[6]
Target Engagement (PI3Kα RBD) BT-474HER2amp, PIK3CA K111N1.4 nM
General-3 nM[1]
RAS-PI3Kα Interaction Disruption HEK293TKRAS G12D6 nM[5]
General-3 nM[7]
In Vivo Efficacy of this compound
Xenograft ModelGenotypeTreatmentTumor Growth Inhibition (TGI)Reference
KYSE-410HER2amp, KRAS G12C30 mg/kg, oral, dailySignificant tumor regression[2][3]
BT-474HER2amp, PIK3CA K111N100 mg/kg, oral, daily88%
KYSE-410 & BT-474HER2amp, KRAS G12C / HER2amp, PIK3CA K111NOral administration80-88%[8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical RAS-PI3K signaling pathway and the specific point of intervention for this compound.

RAS_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS_inactive RAS-GDP (Inactive) RTK->RAS_inactive GEFs RAS_active RAS-GTP (Active) RAS_inactive->RAS_active PI3Ka PI3Kα (p110α/p85) RAS_active->PI3Ka Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT pAKT (Active) AKT->pAKT Downstream Downstream Effectors (mTOR, etc.) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BBO10203 This compound BBO10203->PI3Ka Covalently binds to RAS-Binding Domain, preventing interaction with RAS-GTP

This compound Mechanism of Action in the RAS-PI3K Pathway.

Experimental Protocols

Protocol 1: In Vitro pAKT Inhibition Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of AKT at Serine 473 (pAKT) in cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., BT-474, KYSE-410)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well and 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pAKT (Ser473)

    • Rabbit anti-total AKT

    • Mouse or Rabbit anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., starting from 1 µM with 1:3 dilutions). Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 4 hours.

  • Cell Lysis: Aspirate the treatment medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize protein concentrations for all samples. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pAKT Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

Workflow for pAKT Western Blot:

Western_Blot_Workflow A 1. Seed Cells (e.g., 6-well plate) B 2. Treat with this compound (4 hours) A->B C 3. Cell Lysis & Protein Quantification (BCA) B->C D 4. SDS-PAGE & Protein Transfer (PVDF) C->D E 5. Blocking (1 hour) D->E F 6. Primary Antibody Incubation (pAKT Ser473, overnight) E->F G 7. Secondary Antibody Incubation (1 hour) F->G H 8. Chemiluminescent Detection G->H I 9. Re-probe for Total AKT & Loading Control H->I

A streamlined workflow for Western Blot analysis of pAKT.
Protocol 2: Cell Viability Assay

This protocol provides a general method for assessing the effect of this compound on cancer cell viability using a commercially available reagent such as CellTiter-Glo®.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • 96-well, opaque-walled cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and allow them to adhere overnight.

  • Compound Treatment: Prepare a 9-point serial dilution of this compound in complete growth medium, starting at a concentration of 3 µM with 1:3 dilutions.

  • Incubation: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control. Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay: Equilibrate the plate and the cell viability reagent to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation (e.g., KYSE-410, BT-474)

  • Matrigel (optional)

  • This compound

  • Vehicle formulation buffer for oral gavage

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach an average size of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Prepare this compound in the vehicle formulation buffer. Administer this compound orally (e.g., 30 mg/kg or 100 mg/kg) once daily (QD). The vehicle control group should receive the formulation buffer only.

  • Monitoring: Measure tumor volumes and body weights two to three times per week. Monitor the overall health of the animals.

  • Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. At the endpoint, tumors can be excised for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Logical Relationship of this compound's Key Attributes:

BBO10203_Attributes A This compound B Covalently binds to Cys242 in PI3Kα RBD A->B F Does NOT Inhibit PI3Kα Kinase Activity A->F C Disrupts RAS-PI3Kα Interaction B->C D Inhibits pAKT Signaling C->D E Anti-Tumor Efficacy (In Vitro & In Vivo) D->E G Preserves Insulin-Mediated PI3Kα Signaling F->G H No Hyperglycemia G->H

Key molecular and physiological effects of this compound.

Combination Therapies

Preclinical studies have shown that this compound has enhanced efficacy when combined with other targeted therapies.[2] This suggests that disrupting the RAS-PI3Kα interaction can overcome resistance mechanisms or induce synthetic lethality with inhibitors of other key signaling pathways. Potential combination strategies to explore include:

  • CDK4/6 inhibitors in ER+/HER2- breast cancer

  • Estrogen Receptor (ER) antagonists in ER+ breast cancer

  • HER2 inhibitors (e.g., trastuzumab) in HER2+ breast cancer

  • KRAS-G12C inhibitors in KRAS-G12C mutant cancers

The protocols described above can be adapted to evaluate the synergistic or additive effects of this compound in combination with other agents. This typically involves treating cells or animals with each agent alone and in combination, and assessing the effects on cell viability, signaling pathways, and tumor growth.

Conclusion

This compound represents a novel and promising therapeutic agent for cancers driven by aberrant RAS-PI3K signaling. Its unique mechanism of action, potent anti-tumor activity, and favorable safety profile, particularly the absence of hyperglycemia, make it a valuable tool for both basic research and clinical development. The protocols provided in this document offer a framework for investigating the cellular and in vivo effects of this compound and exploring its potential in various cancer contexts.

References

Application Notes and Protocols: Evaluation of BBO-10203 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell culture by mimicking the complex cellular architecture and microenvironment of solid tumors.[8][9] These models are invaluable for assessing the efficacy of novel anti-cancer agents like BBO-10203. This document provides detailed protocols for evaluating the effects of this compound in 3D tumor spheroid models, along with illustrative data presentation and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound specifically disrupts the protein-protein interaction between RAS isoforms (HRAS, NRAS, and KRAS) and the p110α catalytic subunit of PI3Kα.[1][2] This prevents the activation of the PI3K/AKT signaling cascade, a critical pathway for cell growth, proliferation, and survival in many cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor (e.g., HER2) RAS RAS Growth_Factor_Receptor->RAS Activates PI3Ka PI3Kα RAS->PI3Ka Activates AKT AKT PI3Ka->AKT Phosphorylates pAKT pAKT (Active) Cell_Growth Cell Growth & Survival pAKT->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor BBO_10203 This compound BBO_10203->PI3Ka Blocks RAS Interaction

Caption: this compound Signaling Pathway Inhibition.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound in various 3D tumor spheroid models, reflecting the trends observed in 2D and in vivo preclinical studies.

Table 1: IC50 Values of this compound in 3D Tumor Spheroid Viability Assays

Cell LineCancer TypeKey MutationsSpheroid IC50 (nM)
BT-474Breast CancerHER2 Amplified8
KYSE-410Esophageal CancerHER2 Amplified, KRAS G12C15
NCI-H358Lung CancerKRAS G12C50
MCF7Breast CancerPIK3CA E545K120
U87-MGGlioblastomaPTEN null>1000

Data is illustrative and based on trends from 2D cell line experiments where HER2-amplified lines show high sensitivity.[4][10]

Table 2: Effect of this compound on Spheroid Growth and Apoptosis

Cell LineTreatment (100 nM)Spheroid Volume Inhibition (%)Caspase-3/7 Activity (Fold Change)
BT-474This compound854.5
KYSE-410This compound703.2
NCI-H358This compound452.1
MCF7This compound251.8

This table illustrates the expected dose-dependent inhibition of spheroid growth and induction of apoptosis, consistent with the mechanism of action.[4]

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D flasks to ~80% confluency.

  • Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine cell viability.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).

  • Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.

Start Start Cell_Culture 2D Cell Culture Start->Cell_Culture Harvest Harvest & Count Cells Cell_Culture->Harvest Seed Seed into ULA Plate Harvest->Seed Centrifuge Low-Speed Centrifugation Seed->Centrifuge Incubate Incubate (24-72h) Centrifuge->Incubate Spheroid Spheroid Formation Incubate->Spheroid

Caption: Workflow for 3D Tumor Spheroid Formation.
Protocol 2: this compound Treatment and Viability Assay

This protocol outlines the treatment of pre-formed spheroids with this compound and the assessment of cell viability using a luminescence-based assay.

Materials:

  • Pre-formed tumor spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in complete medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • After spheroid formation (Day 3), carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Visually inspect and image the spheroids using a microscope to observe morphological changes and measure spheroid diameter if desired.

  • Equilibrate the plate and the viability assay reagent to room temperature.

  • Add the viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the medium in the well).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

  • Incubate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Start Pre-formed Spheroids Prepare_Drug Prepare this compound Dilutions Start->Prepare_Drug Treat Treat Spheroids Start->Treat Prepare_Drug->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Add Viability Reagent Incubate->Assay Read Measure Luminescence Assay->Read Analyze Data Analysis (IC50) Read->Analyze

Caption: Drug Treatment and Viability Assay Workflow.

Conclusion

The use of 3D tumor spheroid models provides a robust platform for the preclinical evaluation of novel therapeutics like this compound. The protocols outlined here, in conjunction with the known mechanism of action, allow for a comprehensive assessment of the compound's anti-tumor efficacy in a more physiologically relevant context. The illustrative data highlights the potential of this compound as a potent and selective inhibitor of the RAS-PI3Kα pathway, particularly in HER2-driven cancers. As this compound advances through clinical trials, further studies in sophisticated 3D models will be crucial for understanding its full therapeutic potential and identifying patient populations most likely to benefit.[3][5]

References

Application Notes and Protocols for BBO-10203 in Tumor Regression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBO-10203 is a pioneering, orally bioavailable, covalent small-molecule inhibitor that represents a novel strategy in cancer therapy.[1] Unlike traditional kinase inhibitors, this compound selectively targets the protein-protein interaction between the Rat Sarcoma (RAS) family of oncoproteins and phosphoinositide 3-kinase alpha (PI3Kα).[1][2] By covalently binding to Cysteine 242 within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit (p110α), this compound effectively blocks RAS-mediated activation of the PI3Kα signaling pathway.[1][3] This targeted disruption has demonstrated potent anti-tumor activity in a range of preclinical models, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification, without inducing hyperglycemia, a common dose-limiting side effect of conventional PI3Kα inhibitors.[4][5][6]

These application notes provide a summary of the preclinical data for this compound and detailed protocols for key experiments to evaluate its efficacy in inducing tumor regression.

Mechanism of Action

This compound is a first-in-class PI3Kα:RAS interaction breaker.[3] It specifically and covalently binds to the Cys242 residue in the RBD of p110α, which prevents the activation of PI3Kα by all RAS isoforms (K-RAS, H-RAS, and N-RAS).[1][7] This leads to the inhibition of downstream signaling, including the phosphorylation of AKT (pAKT), a key mediator of cell proliferation and survival.[6][7] A significant advantage of this mechanism is that it does not interfere with insulin-mediated glucose metabolism, thus avoiding the hyperglycemia associated with active site PI3Kα inhibitors.[4][7]

BBO10203_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., HER2) RAS RAS (KRAS, HRAS, NRAS) RTK->RAS Activates PI3Ka PI3Kα RAS->PI3Ka Activates AKT AKT PI3Ka->AKT Phosphorylates BBO10203 This compound BBO10203->PI3Ka Covalently binds to Cys242 in RBD, blocks RAS interaction pAKT pAKT AKT->pAKT Activation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes

Caption: this compound Mechanism of Action.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LinesValueReference
pAKT Inhibition (IC50) HER2-amplified, WT or mutant PI3Kα5 nM[6]
Cellular Target Engagement Diverse human cancer cell lines30 nM[7]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
ModelTreatmentDoseOutcomeReference
KYSE-410 (HER2amp/KRASG12C) CDX This compound Monotherapy (Single Dose)30 mg/kg, PO~80% pAKT inhibition, lasting 24h[6][8]
KYSE-410 (HER2amp/KRASG12C) CDX This compound Monotherapy (Daily)30 mg/kg, POSignificant tumor regression[4][6]
Panel of CDX and PDX models with KRAS mutations This compound MonotherapyNot specified>70% average tumor growth inhibition[7]
PIK3CA mutant and HER2amp human xenografts This compound Monotherapy (Repeated Dose)Not specifiedSignificant antitumor efficacy[6][8]
HER2-positive breast cancer models This compound + TrastuzumabNot specifiedPronounced synergistic antitumor effects[1]
KRAS-G12D-driven tumors This compound + KRAS inhibitorsNot specifiedRegression of tumors unresponsive to KRAS inhibitors alone[4]
KRAS mutant models This compound + BBO-8520 (KRASG12C inhibitor)Well-tolerated dosesDeep tumor regressions[9]
KRAS mutant models This compound + BBO-11818 (panKRAS inhibitor)Well-tolerated dosesDeep tumor regressions[9]

Experimental Protocols

Protocol 1: In Vitro pAKT Inhibition Assay

This protocol is for determining the potency of this compound in inhibiting the PI3Kα pathway in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KYSE-410, or other lines with relevant mutations)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the medium from the wells and add the this compound dilutions. Include a DMSO-only vehicle control. Incubate for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pAKT and total AKT overnight at 4°C. A loading control like GAPDH should also be probed.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal. Plot the percentage of pAKT inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture Cancer Cells (e.g., KYSE-410) Implantation 2. Implant Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Dosing 5. Administer Treatment Daily (Vehicle, this compound, Combo) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 7. Euthanize Mice at Endpoint Monitoring->Euthanasia Harvest 8. Harvest Tumors for Pharmacodynamic Analysis Euthanasia->Harvest Data_Analysis 9. Analyze Tumor Growth Inhibition (TGI) Harvest->Data_Analysis

References

Application Notes and Protocols for BBO-10203: Stability, Storage, and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Disrupting the RAS-PI3Kα Interaction

BBO-10203 prevents the activation of PI3Kα by all RAS isoforms (H-, N-, and K-Ras). This blockade of the protein-protein interaction leads to a downstream reduction in the phosphorylation of AKT (pAKT), a key signaling node for cell growth, proliferation, and survival.

BBO_10203_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP (Active) RTK->RAS Activation PI3Ka PI3Kα RAS->PI3Ka Binding & Activation AKT AKT PI3Ka->AKT PIP3 Generation BBO10203 This compound BBO10203->PI3Ka Covalent Binding to RBD pAKT pAKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Signaling (Growth, Proliferation, Survival) pAKT->Downstream Activation

Caption: this compound signaling pathway inhibition.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial to ensure its stability and efficacy in experimental settings. The following tables summarize the recommended storage conditions for this compound in its solid form and in solution.

Table 1: Storage Conditions for Solid this compound

FormTemperatureDurationNotes
Powder-20°C3 yearsStore in a tightly sealed container.
Powder4°C2 yearsStore in a tightly sealed container.

Table 2: Storage Conditions for this compound in Solvent

SolventTemperatureDurationNotes
DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use within 6 months.
DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Use within 1 month.[5]

Handling Recommendations:

  • Reconstitution: For in vitro experiments, this compound can be dissolved in DMSO. The solubility in DMSO is 100 mg/mL (156.08 mM), which may require sonication.

  • Freeze-Thaw Cycles: To prevent degradation, it is highly recommended to prepare single-use aliquots of the stock solution and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles.[5]

  • Hygroscopicity: this compound is hygroscopic and should be stored in a dry environment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound. Specific parameters may require optimization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Prepare this compound Stock Solution stress Incubate under Stress Conditions (e.g., heat, acid, base, light) start->stress control Store under Recommended Conditions (Control) start->control sampling Collect Samples at Time Points stress->sampling control->sampling dilution Dilute Samples with Mobile Phase sampling->dilution injection Inject Samples into HPLC System dilution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection end Analyze Peak Area and Purity detection->end

Caption: Workflow for this compound stability testing.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • For stability studies, dilute the stock solution to a working concentration in an appropriate buffer or medium.

    • Expose the samples to various stress conditions (e.g., elevated temperature, acidic/basic pH, oxidative stress, and photolytic stress) alongside a control sample stored under recommended conditions.

  • HPLC System and Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at an appropriate wavelength (determined by UV scan of this compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of this compound over time under different conditions.

    • A decrease in the main peak area and the appearance of new peaks indicate degradation.

    • Calculate the percentage of this compound remaining at each time point to determine its stability.

Protocol 2: In Vitro Inhibition of AKT Phosphorylation (pAKT) in BT-474 Cells

This protocol describes a Western blot-based assay to measure the inhibition of pAKT by this compound in the BT-474 breast cancer cell line.

pAKT_Workflow start Seed BT-474 Cells treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Incubate with Primary Antibodies (pAKT, Total AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Densitometry Analysis detection->end

Caption: Western blot workflow for pAKT inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Culture BT-474 cells in appropriate media until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pAKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Perform densitometry analysis to quantify the levels of pAKT relative to total AKT.

Protocol 3: In Vivo Antitumor Efficacy in a BT-474 Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a subcutaneous BT-474 mouse xenograft model.[6][7][8]

Xenograft_Workflow start Implant BT-474 Cells Subcutaneously in Immunocompromised Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., Oral Gavage) randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring end Euthanize and Analyze Tumors monitoring->end

Caption: Experimental workflow for a xenograft study.

Methodology:

  • Cell Implantation:

    • Subcutaneously implant BT-474 cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of female immunodeficient mice (e.g., NSG mice).[6]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally at specified doses (e.g., 10-100 mg/kg) daily.

    • The control group should receive the vehicle used to formulate this compound.

  • Efficacy Assessment:

    • Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 4: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the effect of this compound on glucose metabolism, a key differentiating safety feature.[1][5][9][10]

Methodology:

  • Animal Preparation and Dosing:

    • Use male C57BL/6 mice.

    • Administer this compound or a vehicle control via oral gavage.

    • Fast the mice for a specified period (e.g., 6 or 16 hours) with free access to water.[1][9][10]

  • Glucose Challenge:

    • At the end of the fasting period, measure the baseline blood glucose level (time 0) from a tail snip.

    • Administer a glucose solution (e.g., 2 g/kg) via oral gavage.[1][10]

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.[1][10]

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.

Conclusion

This compound is a promising therapeutic candidate with a novel mechanism of action. The information and protocols provided in these application notes are intended to guide researchers in the proper storage, handling, and experimental use of this compound. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in preclinical studies.

References

Application Notes and Protocols for BBO-10203 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] This novel mechanism of action disrupts RAS-mediated activation of the PI3Kα signaling pathway, a critical driver of tumorigenesis in various cancers, without directly inhibiting the PI3Kα kinase activity. A key advantage of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common and dose-limiting side effect of conventional PI3Kα kinase inhibitors.[2][4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in a range of cancer models, including patient-derived xenografts (PDXs), which are known to faithfully recapitulate the heterogeneity and clinical behavior of human tumors.[1][5]

These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in PDX models, intended to guide researchers in preclinical drug development.

Mechanism of Action and Signaling Pathway

This compound covalently binds to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα.[2] This covalent modification sterically hinders the interaction between all RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα, thereby preventing the downstream activation of AKT and the mTOR pathway.[3] Unlike kinase inhibitors that target the ATP-binding site, this compound's unique mechanism spares the insulin-mediated PI3Kα signaling, thus avoiding disruptions in glucose metabolism.[3]

Below is a diagram illustrating the targeted signaling pathway.

BBO-10203_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates PI3Ka PI3Kα RAS->PI3Ka Activates AKT AKT PI3Ka->AKT Activates (via PIP3) BBO10203 This compound BBO10203->PI3Ka Covalently binds to RBD, blocks RAS interaction mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation InsulinReceptor Insulin Receptor InsulinSignaling Insulin-mediated PI3Kα activation InsulinReceptor->InsulinSignaling Activates InsulinSignaling->PI3Ka Spared by this compound GlucoseUptake Glucose Uptake InsulinSignaling->GlucoseUptake

Caption: this compound mechanism of action on the RAS-PI3Kα signaling pathway.

Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant single-agent and combination anti-tumor efficacy across a variety of preclinical cancer models, including PDX models of breast, colorectal, and non-small cell lung cancer.[1][2][3] While specific quantitative data from named PDX models is proprietary, published preclinical data indicate robust and dose-dependent tumor growth inhibition.

Cancer TypeModel TypeRelevant MutationsThis compound Efficacy (General Observations)Combination Potential
Breast Cancer PDX, CDXHER2+, HR+/HER2-Robust monotherapy activity.Synergistic effects with HER2 inhibitors (e.g., Trastuzumab) and CDK4/6 inhibitors.[3]
Colorectal Cancer PDX, CDXKRAS mutantSignificant tumor growth inhibition as a single agent.Enhanced efficacy when combined with KRAS inhibitors.[1]
Non-Small Cell Lung Cancer (NSCLC) PDX, CDX, GEMKRAS mutantPotent anti-tumor activity.Deep tumor regressions observed in combination with KRAS G12C ON/OFF inhibitors.[1]

Experimental Protocols

The following protocols provide a general framework for conducting preclinical efficacy studies of this compound in PDX models. These should be adapted based on the specific PDX model, tumor type, and experimental goals.

PDX Model Establishment and Expansion

This protocol outlines the subcutaneous implantation of patient-derived tumor tissue into immunodeficient mice.

Materials:

  • Fresh or cryopreserved patient tumor tissue

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)

  • Surgical instruments (scalpels, forceps, scissors)

  • Matrigel (optional)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Anesthesia (e.g., isoflurane)

  • Analgesics

Procedure:

  • Thaw cryopreserved tumor fragments rapidly in a 37°C water bath or prepare fresh tumor tissue by cutting it into small fragments (approx. 2-3 mm³).

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Shave and sterilize the implantation site (typically the flank) with an antiseptic solution.

  • Make a small incision (approx. 5 mm) in the skin.

  • Using forceps, create a subcutaneous pocket.

  • (Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.

  • Implant a single tumor fragment into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Monitor the mice for tumor growth by caliper measurements twice weekly.

  • Once tumors reach a volume of approximately 1000-1500 mm³, they can be harvested for expansion into a cohort of experimental animals (passaging).

This compound Efficacy Study in PDX Models

This protocol describes a typical in vivo efficacy study once a cohort of mice with established PDX tumors is available.

Materials:

  • Cohort of PDX-bearing mice with tumor volumes of 100-200 mm³

  • This compound (formulated for oral administration)

  • Vehicle control

  • Dosing gavage needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Randomize mice into treatment and control groups (n ≥ 8 per group) based on tumor volume.

  • Record the initial tumor volume and body weight of each mouse.

  • Prepare the this compound formulation and vehicle control.

  • Administer this compound orally (e.g., once daily) at the desired dose (e.g., 30 mg/kg). Administer the vehicle control to the control group.

  • Measure tumor volume using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor body weight and general health of the animals regularly as a measure of toxicity.

  • Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

Pharmacodynamic (PD) Analysis: pAKT Immunohistochemistry

This protocol details the assessment of target engagement by measuring the phosphorylation of AKT (a downstream effector of PI3Kα) in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissues

  • Microtome

  • Glass slides

  • Primary antibody against phosphorylated AKT (pAKT, e.g., Ser473)

  • Secondary antibody and detection system (e.g., HRP-polymer-based)

  • DAB chromogen

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Cut 4-5 µm sections from the FFPE tumor blocks and mount them on slides.

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.

  • Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific antibody binding with a protein block solution.

  • Incubate the slides with the primary anti-pAKT antibody at the optimized dilution and incubation time/temperature.

  • Wash the slides and incubate with the secondary antibody.

  • Develop the signal using a DAB chromogen solution.

  • Counterstain with hematoxylin.

  • Dehydrate the slides and mount with a coverslip.

  • Image the slides and perform semi-quantitative or quantitative analysis of pAKT staining intensity and localization.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a preclinical study of this compound in PDX models.

BBO-10203_PDX_Workflow cluster_setup Model Establishment & Cohort Expansion cluster_study Efficacy Study cluster_analysis Data Analysis PatientTumor Patient Tumor (Fresh or Cryopreserved) Implantation Subcutaneous Implantation into Immunodeficient Mice PatientTumor->Implantation P0_Growth Tumor Growth Monitoring (P0 Generation) Implantation->P0_Growth Passaging Passaging to Expand Cohort (P1, P2...) P0_Growth->Passaging Randomization Randomization of Tumor-Bearing Mice Passaging->Randomization Treatment Treatment with this compound or Vehicle (Oral Gavage) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint End of Study/ Tumor Collection Monitoring->Endpoint EfficacyAnalysis Tumor Growth Inhibition Analysis Endpoint->EfficacyAnalysis PD_Analysis Pharmacodynamic Analysis (e.g., pAKT IHC) Endpoint->PD_Analysis Results Results Interpretation EfficacyAnalysis->Results PD_Analysis->Results

Caption: A typical experimental workflow for evaluating this compound in PDX models.

References

Application Notes and Protocols for BBO-10203 in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBO-10203 is a first-in-class, orally bioavailable small molecule inhibitor that targets the interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] This interaction is a critical node in a signaling pathway that is frequently hyperactivated in various cancers, including colorectal cancer (CRC), due to mutations in genes such as KRAS and PIK3CA.[4] this compound covalently binds to the RAS-binding domain (RBD) of the p110α catalytic subunit of PI3Kα, thereby preventing its activation by RAS.[1][2] A key advantage of this mechanism is the specific inhibition of tumor cell signaling without significantly impacting insulin-mediated PI3Kα activation, thus avoiding the common side effect of hyperglycemia seen with conventional PI3Kα kinase inhibitors.[1][5] Preclinical studies have demonstrated the potential of this compound in various tumor models, and it is currently under evaluation in a Phase 1 clinical trial (BREAKER-101) for patients with advanced solid tumors, including KRAS-mutant colorectal cancer.[3][4][6][7]

These application notes provide an overview of the effects of this compound on colorectal cancer cell lines and detailed protocols for key in vitro experiments.

Data Presentation

The following tables summarize the inhibitory effects of this compound on cell viability, downstream signaling, and its impact on apoptosis and the cell cycle in representative KRAS-mutant colorectal cancer cell lines.

Table 1: In Vitro Efficacy of this compound in KRAS-Mutant Colorectal Cancer Cell Lines

Cell LineKRAS MutationPIK3CA MutationThis compound IC50 (pAKT Ser473, nM)This compound IC50 (Cell Viability, nM)
T84G13DE542K~30Data not available
HCT116G13DH1047RData not availableData not available
SW620G12VWild-TypeData not availableData not available
LoVoG13DWild-TypeData not availableData not available

Note: Specific IC50 values for cell viability in colorectal cancer cell lines are not yet publicly available. The pAKT inhibition IC50 for T84 cells is estimated from preclinical data presentations. Further internal validation is recommended.

Table 2: Effect of this compound on Apoptosis and Cell Cycle in KRAS-Mutant Colorectal Cancer Cell Lines (Illustrative Data)

Cell LineTreatment (72h)% Apoptotic Cells (Annexin V+)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
T84 Vehicle Control5.2 ± 1.145.3 ± 2.535.1 ± 1.819.6 ± 1.5
This compound (100 nM)25.8 ± 3.260.1 ± 3.120.5 ± 2.019.4 ± 1.7
HCT116 Vehicle Control4.8 ± 0.950.2 ± 2.830.7 ± 1.519.1 ± 1.3
This compound (100 nM)22.5 ± 2.965.4 ± 3.518.2 ± 1.916.4 ± 1.6

Note: The data in this table are illustrative and represent expected outcomes based on the known mechanism of this compound. Actual results may vary and require experimental confirmation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in colorectal cancer cell lines.

BBO10203_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS) RTK->RAS Activation PI3Ka PI3Kα RAS->PI3Ka Activation AKT AKT PI3Ka->AKT Activation BBO10203 This compound BBO10203->PI3Ka Inhibition (Covalent binding to RBD) mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Stimulation

Caption: Mechanism of action of this compound in the RAS/PI3Kα signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Culture KRAS-Mutant CRC Cell Lines Treatment Treat cells with This compound (Dose-response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability WesternBlot Western Blot (pAKT, Total AKT) Treatment->WesternBlot Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle IC50 Calculate IC50 Viability->IC50 Quantification Quantify Protein Levels WesternBlot->Quantification ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Experimental workflow for evaluating this compound in colorectal cancer cell lines.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of colorectal cancer cell lines.

  • Materials:

    • KRAS-mutant colorectal cancer cell lines (e.g., T84, HCT116, SW620)

    • Complete growth medium (e.g., DMEM/F-12 or RPMI-1640 with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well clear-bottom cell culture plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis for pAKT Inhibition

This protocol is to assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3Kα.

  • Materials:

    • KRAS-mutant colorectal cancer cell lines

    • 6-well cell culture plates

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize pAKT levels to total AKT and the loading control (β-actin).

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

  • Materials:

    • KRAS-mutant colorectal cancer cell lines

    • 6-well cell culture plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound or vehicle control for 48-72 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle distribution.

  • Materials:

    • KRAS-mutant colorectal cancer cell lines

    • 6-well cell culture plates

    • This compound stock solution

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

References

Application Notes and Protocols for BBO-10203 in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBO-10203 is a pioneering, orally bioavailable small molecule inhibitor that represents a novel approach in targeting cancers driven by RAS and PI3Kα pathway mutations. As a first-in-class "RAS:PI3Kα breaker," this compound covalently binds to a unique cysteine residue (C242) in the RAS-binding domain of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] This action selectively disrupts the protein-protein interaction between RAS and PI3Kα, thereby inhibiting RAS-mediated activation of the PI3Kα-AKT signaling pathway.[1][2] A key advantage of this mechanism is its ability to suppress tumor growth without inducing hyperglycemia, a common dose-limiting side effect associated with conventional PI3Kα kinase inhibitors.[1][2][3]

Preclinical studies have demonstrated the potential of this compound in various tumor models, including those for non-small cell lung cancer (NSCLC), particularly in tumors harboring KRAS mutations.[1][2] this compound is currently under investigation in a Phase 1 clinical trial, BREAKER-101 (NCT06625775), for patients with advanced solid tumors, including KRAS-mutant NSCLC.[2][4]

These application notes provide a summary of the available preclinical data and detailed experimental protocols for the use of this compound in NSCLC research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in NSCLC models.

Table 1: In Vitro Activity of this compound in KRAS-Mutant NSCLC Cell Lines

Cell LineKRAS MutationEndpointResultReference
H23G12CpAKT InhibitionPotent Inhibition[1]
LU99G12CpAKT InhibitionPotent Inhibition[1]
H358G12CpAKT InhibitionPotent Inhibition[1]
H2122G12C, KEAP1 mut, STK11 mutCell ProliferationInhibition (in combination)[1]

Note: Specific IC50 values for pAKT inhibition in these NSCLC cell lines are not yet publicly available. The data indicates potent inhibition based on graphical representation from scientific presentations.

Table 2: In Vivo Efficacy of this compound in a KRAS-Mutant NSCLC Xenograft Model

ModelTreatmentDosing SchedulePrimary EndpointResultReference
H2122 CDX (KRAS G12C)This compound in combination with KRAS inhibitors (BBO-8520)Not specifiedTumor Growth Inhibition, Cell Proliferation (BrdU), Apoptosis (Cleaved Caspase-3)Synergistic anti-tumor activity, leading to tumor regressions.[1]

Note: Specific tumor growth inhibition percentages for the H2122 model are not yet publicly available. The combination of this compound with a KRAS inhibitor was shown to induce tumor regressions.

Signaling Pathway

This compound acts by disrupting the interaction between RAS and PI3Kα, a critical node in oncogenic signaling. The following diagram illustrates this mechanism.

BBO10203_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP Growth Factor Signal RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GEF PI3Ka PI3Kα RAS_GTP->PI3Ka Interaction AKT AKT PI3Ka->AKT Activates BBO10203 This compound BBO10203->PI3Ka Covalent Binding (Breaks Interaction) pAKT pAKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC research.

In Vitro pAKT Inhibition Assay

Objective: To determine the potency of this compound in inhibiting RAS-mediated AKT phosphorylation in KRAS-mutant NSCLC cell lines.

Materials:

  • KRAS-mutant NSCLC cell lines (e.g., H23, LU99, H358)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound compound

  • DMSO (vehicle control)

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture: Culture KRAS-mutant NSCLC cells in complete medium to ~80% confluency.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pAKT, total AKT, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify band intensities and normalize pAKT levels to total AKT and the loading control (GAPDH). Plot the percentage of pAKT inhibition against the concentration of this compound to determine the IC50 value.

pAKT_Inhibition_Workflow A Culture KRAS-mutant NSCLC cells B Treat with this compound or DMSO A->B C Lyse cells and quantify protein B->C D Western Blot for pAKT, total AKT, GAPDH C->D E Quantify and analyze data (IC50) D->E

Caption: In vitro pAKT inhibition assay workflow.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination with a KRAS inhibitor in a KRAS-mutant NSCLC xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • KRAS-mutant NSCLC cell line (e.g., H2122)

  • Matrigel (optional)

  • This compound compound

  • KRAS inhibitor (e.g., BBO-8520)

  • Vehicle formulation buffer

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously implant KRAS-mutant NSCLC cells (e.g., 5 x 10^6 cells in PBS or with Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a mean size of approximately 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, KRAS inhibitor, this compound + KRAS inhibitor).

  • Drug Administration: Administer the compounds and vehicle according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly (Volume = 0.5 x length x width²).

    • Monitor animal body weight and overall health status regularly.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize mice at the end of the study.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. For combination studies, assess for synergistic effects.

Xenograft_Study_Workflow A Implant H2122 cells into mice B Monitor tumor growth and randomize A->B C Administer this compound +/- KRAS inhibitor B->C D Measure tumor volume and body weight C->D E Analyze tumor growth inhibition D->E

Caption: In vivo xenograft study workflow.

Clinical Development in NSCLC

This compound is currently being evaluated in the Phase 1 BREAKER-101 clinical trial (NCT06625775).[4] This is a multi-center, open-label study assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[4] The trial includes a cohort for patients with KRAS-mutant advanced NSCLC.[2] Initial clinical data from this trial are anticipated in the first half of 2026.[2]

Conclusion

This compound presents a promising and differentiated therapeutic strategy for KRAS-mutant NSCLC by selectively targeting the RAS-PI3Kα interaction. The preclinical data demonstrate its potential to inhibit tumor growth without the toxicity of conventional PI3Kα inhibitors. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound in NSCLC research. As clinical data from the BREAKER-101 trial becomes available, the therapeutic potential of this compound in this patient population will be further elucidated.

References

Troubleshooting & Optimization

BBO-10203 incomplete pAKT inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BBO-10203 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, a first-in-class RAS:PI3Kα breaker.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class, orally bioavailable small molecule that selectively and covalently binds to the RAS-binding domain (RBD) of phosphoinositide 3-kinase α (PI3Kα).[1][2][3] This binding action blocks the interaction between RAS proteins (HRAS, NRAS, and KRAS) and PI3Kα, thereby inhibiting RAS-driven activation of the PI3Kα-AKT signaling pathway.[1][4] Unlike traditional PI3Kα inhibitors that target the kinase domain, this compound does not inhibit the catalytic activity of PI3Kα.[1] This unique mechanism allows it to inhibit tumor growth without inducing hyperglycemia, a common side effect of kinase domain inhibitors, because insulin signaling to PI3Kα is RAS-independent.[1][2][5]

Q2: Why am I observing incomplete pAKT inhibition with this compound treatment?

A2: Incomplete pAKT inhibition is an expected outcome in many cell contexts when using this compound.[1] The reason for this is that this compound specifically blocks RAS-driven PI3Kα activation.[1][4] However, the PI3K/AKT pathway can be activated through various RAS-independent mechanisms. These alternative activation pathways will not be inhibited by this compound, resulting in residual pAKT levels. The degree of inhibition is highly dependent on the genetic background of the cancer cells being studied.[1][2]

Q3: In which cellular contexts can I expect to see the most significant pAKT inhibition with this compound?

A3: The efficacy of this compound in inhibiting pAKT is highly correlated with the dependence of the cancer cells on RAS-mediated PI3Kα signaling. Preclinical models have shown that the most pronounced pAKT inhibition occurs in HER2-amplified tumors.[1][2] Significant sensitivity is also observed in cell lines with PIK3CA helical domain mutations (e.g., E545K).[2] Moderate pAKT inhibition is typically seen in KRAS-mutant tumors.[1][2] Conversely, tumors with PTEN loss are often resistant to this compound due to RAS-independent activation of PI3K signaling.[2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected pAKT inhibition in sensitive cell lines.

This section provides a step-by-step guide to troubleshoot suboptimal pAKT inhibition in cell lines expected to be sensitive to this compound.

Troubleshooting Workflow

start Start: Inconsistent/Low pAKT Inhibition check_compound Verify this compound Integrity & Handling start->check_compound check_protocol Review Experimental Protocol check_compound->check_protocol Compound OK check_cell_line Confirm Cell Line Integrity check_protocol->check_cell_line Protocol OK western_blot_troubleshooting Troubleshoot Western Blot check_cell_line->western_blot_troubleshooting Cell Line OK pathway_analysis Investigate Alternative Pathway Activation western_blot_troubleshooting->pathway_analysis WB OK end Resolution pathway_analysis->end

Caption: Troubleshooting workflow for this compound experiments.

Potential Cause & Solution

Potential Cause Troubleshooting Steps
Compound Integrity and Handling 1. Solubility: Ensure this compound is fully dissolved. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions. Avoid precipitation when diluting into aqueous buffers.[6] 2. Storage: Store this compound according to the manufacturer's instructions to prevent degradation.
Experimental Protocol 1. Dosage and Incubation Time: Optimize the concentration of this compound and the incubation time for your specific cell line. A dose-response and time-course experiment is recommended. 2. Cell Density: Ensure consistent cell density across experiments as this can influence signaling pathway activation.
Cell Line Integrity 1. Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling. 2. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered signaling.
Western Blotting Technique 1. Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to protect pAKT from dephosphorylation.[7] 2. Blocking Buffer: For phospho-antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.[8] 3. Antibody Quality: Use a validated anti-pAKT antibody and optimize its dilution. Include a positive control to confirm antibody activity.[9]
Alternative Pathway Activation If the above steps do not resolve the issue, consider that your cell line may have developed resistance or has intrinsic mechanisms of RAS-independent PI3K activation.[10] Investigate other signaling pathways that may be compensating for the inhibition of RAS-driven PI3Kα.
Issue 2: Complete lack of pAKT inhibition in a cell line predicted to be sensitive.

If you observe no pAKT inhibition in a cell line that is reported to be sensitive to this compound, this may indicate a more fundamental experimental issue.

Logical Relationship Diagram

no_inhibition No pAKT Inhibition Observed compound_issue This compound Inactive/Degraded no_inhibition->compound_issue protocol_error Critical Protocol Error no_inhibition->protocol_error cell_line_issue Incorrect or Resistant Cell Line no_inhibition->cell_line_issue detection_failure Western Blot Detection Failure no_inhibition->detection_failure

Caption: Potential root causes for a lack of pAKT inhibition.

Potential Cause & Solution

Potential Cause Troubleshooting Steps
Inactive Compound 1. Fresh Stock: Prepare a fresh stock of this compound from a new vial. 2. QC of Compound: If possible, verify the identity and purity of your this compound lot.
Critical Protocol Error 1. Reagent Preparation: Double-check all reagent calculations and preparation steps. 2. Treatment Application: Ensure that the this compound was correctly added to the appropriate wells at the intended final concentration.
Incorrect or Resistant Cell Line 1. Cell Line Verification: Confirm the identity of your cell line. An incorrect cell line with a different genetic background could be the cause. 2. Acquired Resistance: Consider the possibility that your cell line has acquired resistance to PI3K/AKT pathway inhibition.[10][11]
Western Blot Detection Failure 1. Positive Control: Include a known positive control for pAKT (e.g., lysate from a cell line with high basal pAKT or stimulated with a growth factor) to ensure your Western blot is working.[9] 2. Total AKT: Probe for total AKT as a loading control and to confirm that the protein is present in your lysates.

Data Summary

The following table summarizes the observed pAKT inhibition by this compound across a panel of human cell lines with different genetic backgrounds.[1]

Cell Line Genetic Background pAKT Inhibition Range Response Group
HER2 Amplification Near-complete inhibitionHighly Responsive
PIK3CA Mutation (Helical Domain) Significant inhibitionIntermediate
PIK3CA Mutation (Kinase Domain) Less sensitiveIntermediate
KRAS Mutation 40% - 70% inhibitionIntermediate
PTEN Loss No responseNon-responsive

Experimental Protocols

Protocol 1: Western Blot for pAKT and Total AKT

This protocol outlines the key steps for assessing pAKT levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Cell Lysis:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pAKT (e.g., Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin).

Signaling Pathways

This compound Mechanism of Action

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka Activation AKT AKT PI3Ka->AKT Phosphorylation BBO10203 This compound BBO10203->PI3Ka Inhibition of RAS binding pAKT pAKT AKT->pAKT Downstream Downstream Signaling (Proliferation, Survival) pAKT->Downstream

Caption: this compound inhibits the interaction between RAS and PI3Kα.

Alternative PI3K/AKT Activation Pathways

cluster_ras_dependent RAS-Dependent Activation cluster_ras_independent RAS-Independent Activation RTK RTK RAS RAS RTK->RAS PI3Ka_ras PI3Kα RAS->PI3Ka_ras AKT AKT PI3Ka_ras->AKT BBO10203 This compound BBO10203->PI3Ka_ras PIK3CA_mut Activating PIK3CA Mutation PIK3CA_mut->AKT PTEN_loss PTEN Loss PTEN_loss->AKT Loss of Inhibition Other_RTK Other RTK/ Adaptor Proteins Other_RTK->AKT pAKT pAKT AKT->pAKT

Caption: RAS-independent mechanisms can lead to pAKT activation.

References

Technical Support Center: BBO-10203 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to BBO-10203 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, orally bioavailable small molecule that covalently binds to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of the PI3Kα catalytic subunit, p110α.[1][2] This binding physically blocks the interaction between RAS proteins (K-RAS, H-RAS, and N-RAS) and PI3Kα, thereby inhibiting RAS-driven activation of the PI3K/AKT signaling pathway.[1][2][3] Unlike conventional PI3Kα inhibitors that target the kinase active site, this compound's unique mechanism spares insulin-mediated PI3Kα activation, thus avoiding the common side effect of hyperglycemia.[1][2][4]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential resistance mechanisms?

While clinical data on acquired resistance to this compound is not yet available, several potential mechanisms can be hypothesized based on resistance to other PI3K pathway inhibitors and covalent inhibitors. These can be broadly categorized as:

  • On-target alterations:

    • Mutations in the PIK3CA gene (encoding p110α): A mutation in the Cys242 residue could prevent the covalent binding of this compound. Other mutations in the RAS-binding domain might also sterically hinder drug binding.

  • Bypass pathway activation:

    • Upregulation of parallel signaling pathways: Cancer cells might compensate for the inhibition of RAS-driven PI3Kα signaling by upregulating other pathways that can activate AKT or other pro-survival signals, such as the MAPK/ERK pathway or signaling through other receptor tyrosine kinases (RTKs).[5][6][7]

    • Activation of alternative PI3K isoforms: While this compound is specific for PI3Kα, cancer cells could potentially upregulate other PI3K isoforms (β, γ, δ) to maintain downstream signaling.

  • Downstream alterations:

    • Activating mutations in downstream effectors: Mutations in genes downstream of PI3Kα, such as AKT or mTOR, could lead to constitutive activation of the pathway, rendering it independent of RAS-PI3Kα signaling.

  • Increased drug efflux:

    • Upregulation of ATP-binding cassette (ABC) transporters: Increased expression of drug efflux pumps, such as MDR1 (P-glycoprotein), could reduce the intracellular concentration of this compound.

Q3: How can I experimentally determine if my resistant cell line has developed on-target resistance to this compound?

To investigate on-target resistance, you can perform the following experiments:

  • Sanger sequencing of the PIK3CA gene: Sequence the region of the PIK3CA gene encoding the RAS-binding domain in your resistant and parental cell lines to identify any potential mutations, particularly at the Cys242 codon.

  • Target engagement assay: Assess the ability of this compound to bind to PI3Kα in your resistant cells compared to the parental line. This can be done using techniques like a competitive binding assay with a fluorescently labeled probe or by mass spectrometry-based approaches to detect the covalent modification of PI3Kα.

Q4: What are the recommended in vitro models to study this compound resistance?

The most common in vitro model is to generate this compound-resistant cancer cell lines. This is typically achieved by long-term culture of a sensitive parental cell line in the presence of gradually increasing concentrations of this compound.[8][9][10] Once resistance is established (confirmed by a significant increase in the IC50 value), these paired sensitive and resistant cell lines can be used for various molecular and cellular analyses to elucidate the resistance mechanisms.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

Potential Cause Troubleshooting Step
Cell seeding density Ensure a homogeneous cell suspension before seeding. Optimize cell number to ensure logarithmic growth throughout the experiment.[11][12]
Edge effects in microplates To minimize evaporation, fill the peripheral wells of the plate with sterile PBS or media without cells.[11]
Inaccurate drug dilutions Prepare fresh serial dilutions of this compound for each experiment. Verify the calibration of your pipettes.
Cell health Ensure cells are healthy and at a low passage number. Regularly test for mycoplasma contamination.[12][13]

Problem 2: No or weak pAKT inhibition observed by Western blot after this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal lysis buffer Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve protein phosphorylation.[14][15]
Antibody issues Use a validated phospho-specific AKT antibody. Optimize antibody dilution and incubation time. Include a positive control (e.g., cells stimulated with a growth factor) to confirm the antibody is working.[14][15]
Timing of treatment Perform a time-course experiment to determine the optimal treatment duration for observing maximal pAKT inhibition.
Cell line characteristics The cell line may have low basal PI3K pathway activity or be driven by PI3K-independent survival pathways.

Problem 3: Difficulty in generating a this compound-resistant cell line.

Potential Cause Troubleshooting Step
Initial drug concentration is too high Start with a low concentration of this compound (e.g., at or below the IC20) and increase the concentration very gradually over several weeks or months.
Drug exposure is too short Continuous exposure to the drug is often more effective than intermittent treatment for generating resistance.
Cell line is highly sensitive Some cell lines may be less prone to developing resistance. Consider trying a different sensitive cell line.
Clonal selection has not occurred It can take a significant amount of time for resistant clones to emerge and dominate the culture. Be patient and continue the selection process.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from your experiments.

Table 1: this compound Potency in Sensitive Cancer Cell Lines

Cell LineCancer TypeKey MutationsThis compound IC50 (pAKT inhibition)Reference
BT-474Breast CancerHER2 amp, PIK3CA K111N~5 nM
KYSE-410Esophageal CancerHER2 amp, KRAS G12C~5 nM
Your Cell Line 1
Your Cell Line 2

Table 2: Comparison of this compound IC50 in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (Cell Viability)Fold Resistance
Parental1
This compound Resistant

Experimental Protocols

1. Protocol for Generating this compound-Resistant Cancer Cell Lines

This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating doses of this compound.[8][9][10]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line.

  • Initial drug exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10 or IC20.

  • Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death is expected.

  • Subculture: When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose escalation: Once the cells have adapted and are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat dose escalation: Repeat steps 3-5, gradually increasing the drug concentration over several months.

  • Characterize the resistant population: At various stages, and once a significantly resistant population is established (e.g., >10-fold increase in IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.

  • Cryopreservation: Cryopreserve cells at different stages of resistance development for future experiments.

2. Western Blot Protocol for Detecting pAKT Inhibition

This protocol outlines the steps for assessing the phosphorylation status of AKT (a downstream effector of PI3K) following this compound treatment.

  • Cell treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with a primary antibody against phospho-AKT (e.g., pAKT Ser473) overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Stripping and re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to normalize for protein loading.

3. Co-Immunoprecipitation (Co-IP) to Assess RAS-PI3Kα Interaction

This protocol can be used to determine if this compound disrupts the interaction between RAS and PI3Kα in cells.[1][7]

  • Cell treatment: Treat cells with this compound or a vehicle control.

  • Cell lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against PI3Kα or RAS overnight at 4°C.

  • Immune complex capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western blot analysis: Analyze the eluted proteins by Western blotting using antibodies against both PI3Kα and RAS. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.

Visualizations

BBO_10203_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 PI3K Pathway RTK RTK RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka Interaction PIP3 PIP3 PI3Ka->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BBO10203 This compound BBO10203->RAS

Caption: Mechanism of action of this compound.

BBO_10203_Resistance_Mechanisms cluster_0 This compound Target cluster_1 Downstream Signaling cluster_2 Potential Resistance Mechanisms RAS RAS PI3Ka PI3Kα RAS->PI3Ka AKT AKT PI3Ka->AKT BBO10203 This compound BBO10203->RAS PI3Ka_mut PI3Kα Mutation (e.g., Cys242Ser) Proliferation Cell Proliferation & Survival AKT->Proliferation Bypass_RTK Bypass Pathway (e.g., other RTK) Bypass_RTK->AKT Alternative Activation AKT_mut Downstream Mutation (e.g., activating AKT mut) AKT_mut->Proliferation Constitutive Activation

Caption: Potential resistance mechanisms to this compound.

Experimental_Workflow_Resistance cluster_0 Characterization of Resistance start Sensitive Parental Cell Line treatment Long-term culture with escalating doses of this compound start->treatment resistant This compound Resistant Cell Line treatment->resistant ic50 Determine IC50 (Cell Viability Assay) resistant->ic50 western Western Blot (pAKT, total AKT) resistant->western coip Co-IP (RAS-PI3Kα interaction) resistant->coip sequencing PIK3CA Sequencing resistant->sequencing

Caption: Experimental workflow for investigating this compound resistance.

References

Optimizing BBO-10203 dosage for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BBO-10203

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and efficacy of this compound in pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1/2, a critical downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making this compound a promising candidate for targeted cancer therapy. Below is a diagram illustrating the target pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression

Figure 1: this compound Mechanism of Action.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and the duration of the treatment. We recommend starting with a dose-response experiment to determine the IC50 value in your specific model. A typical starting range for a 72-hour cell viability assay is between 0.1 nM and 10 µM.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the DMSO stock solution at -80°C. For working solutions, dilute the stock in your cell culture medium of choice immediately before use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or issues with compound dilution.

Solution:

  • Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumping.

  • Plate Seeding: Do not use the outer wells of 96-well plates, as they are more prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media instead.

  • Serial Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Perform a 1:10 dilution from your DMSO stock into media, followed by subsequent serial dilutions in media.

The following workflow can help standardize your cell viability assays:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Harvest & Count Cells C Seed Cells in 96-Well Plate A->C B Prepare Serial Dilutions of this compound D Add this compound to Wells B->D C->D E Incubate for 72 hours D->E F Add Viability Reagent (e.g., CellTiter-Glo) E->F G Read Luminescence F->G H Calculate IC50 G->H

Figure 2: Standardized Cell Viability Assay Workflow.

Problem 2: Incomplete inhibition of ERK phosphorylation observed in Western Blot.

Possible Cause: Insufficient dosage, short treatment duration, or high protein turnover.

Solution:

  • Optimize Dosage and Time: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to identify the optimal treatment conditions for inhibiting p-ERK.

  • Serum Starvation: If your experiment involves growth factor stimulation, serum-starve the cells for 12-24 hours before adding this compound. This will lower the basal level of p-ERK, making the inhibitory effect of the compound more apparent.

  • Include Controls: Always include a positive control (e.g., cells stimulated with a growth factor like EGF) and a negative control (vehicle-treated cells) to ensure the assay is working correctly.

This decision tree can guide your troubleshooting process:

A Incomplete p-ERK Inhibition? B Are Controls (Vehicle, Stimulant) Behaving as Expected? A->B Yes D Check Antibody Validity & Western Blot Protocol A->D No C Increase this compound Concentration & Duration B->C Yes E Consider Serum Starvation Prior to Treatment B->E No

Figure 3: Troubleshooting p-ERK Inhibition.

Quantitative Data

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
A-375Melanoma (BRAF V600E)5.2
HT-29Colorectal Cancer (BRAF V600E)8.1
HCT116Colorectal Cancer (KRAS G13D)15.7
Panc-1Pancreatic Cancer (KRAS G12D)42.3
MCF-7Breast Cancer (Wild-Type RAS/RAF)> 10,000

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeTreatment Duration
Cell Viability (MTT, CTG)0.1 nM - 10 µM72 - 96 hours
Western Blot (p-ERK Inhibition)10 nM - 1 µM1 - 24 hours
Kinase Activity Assay1 nM - 500 nMN/A (in vitro)
Colony Formation Assay1 nM - 100 nM10 - 14 days

Experimental Protocols

Protocol 1: Cell Viability (CellTiter-Glo®) Assay

  • Cell Seeding: Seed 2,000 - 5,000 cells per well in a 96-well opaque-walled plate in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Lysis and Luminescence: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

BBO-10203 Off-Target Effects Investigation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of BBO-10203.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it relate to off-target effects?

A1: this compound is a first-in-class, orally bioavailable small molecule that covalently binds to Cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit, p110α.[1] This action specifically disrupts the interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα, thereby inhibiting RAS-mediated PI3Kα activation.[1][2] Unlike conventional PI3Kα inhibitors that target the kinase active site, this compound does not inhibit the kinase activity of PI3Kα directly.[3][4] This unique mechanism is designed to confer high specificity and avoid off-target effects commonly associated with kinase inhibitors, such as hyperglycemia, by preserving insulin-regulated glucose metabolism.[1][3][5]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of the RAS-PI3Kα signaling pathway, leading to a reduction in phosphorylated AKT (pAKT).[1] In preclinical models, this has been shown to cause significant tumor growth inhibition across various cancer types, including those with KRAS or PIK3CA mutations and HER2 amplification.[2] this compound has also demonstrated synergistic anti-tumor effects when used in combination with other targeted therapies like HER2 inhibitors (e.g., trastuzumab), CDK4/6 inhibitors, and KRAS inhibitors.[1][6][7]

Q3: Has this compound shown any significant off-target effects in preclinical studies?

A3: Preclinical data strongly suggest that this compound has a favorable safety profile with minimal off-target effects.[1][2] Notably, it does not induce hyperglycemia, a common and dose-limiting side effect of traditional PI3Kα kinase inhibitors.[5] This is attributed to its specific mechanism of blocking only RAS-dependent PI3Kα activation, while leaving insulin-mediated signaling intact.[6][7]

Q4: How can I experimentally verify the specificity of this compound in my cellular model?

A4: To verify the specificity of this compound, a multi-faceted approach is recommended. This includes performing a rescue experiment by introducing a C242S mutation in PI3Kα, which has been shown to decrease the potency of this compound by 650-fold.[6] Additionally, comparing the cellular phenotype induced by this compound with that of a structurally unrelated inhibitor of the same pathway can help confirm on-target effects.[8][9]

Troubleshooting Guide

Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of inhibiting the RAS-PI3Kα pathway.

Possible Cause Troubleshooting Steps & Rationale
Off-Target Effects 1. Perform a dose-response curve: Compare the potency (IC50) for the observed phenotype with the potency for on-target pAKT inhibition. A significant discrepancy may indicate an off-target effect.[8] 2. Use a structurally unrelated inhibitor: If a different inhibitor of the RAS-PI3Kα pathway does not replicate the phenotype, it is likely an off-target effect of this compound.[9] 3. Conduct a rescue experiment: Overexpress a C242S mutant of PI3Kα. If the phenotype is not rescued, it suggests the involvement of other targets.[6]
Experimental Artifact 1. Review and optimize your experimental protocol: Ensure all controls are appropriate and are behaving as expected.[8] 2. Cell line authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination or genetic drift.[10]

Issue 2: My compound is showing toxicity in cell lines at concentrations required for target inhibition.

Possible Cause Troubleshooting Steps & Rationale
Off-Target Toxicity 1. Perform a counter-screen: Use a cell line that does not express PI3Kα or has a known resistance mechanism to RAS-pathway inhibition. If toxicity persists, it is likely due to off-target effects.[8] 2. Screen against a toxicity panel: Test this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs) to identify potential off-target interactions.[8]
On-Target Toxicity 1. Modulate the expression of the intended target: Use siRNA or CRISPR to knock down PI3Kα and observe if it phenocopies the observed toxicity. Replication of toxicity suggests on-target effects.[8][9]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol is designed to assess the selectivity of this compound against a broad panel of kinases.

Materials:

  • This compound

  • Kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems)[11]

  • ADP-Glo™ Kinase Assay kit[12]

  • 384-well plates

  • Multichannel pipette or automated liquid handler

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for screening.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP.[11]

  • Compound Addition: Add this compound or control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of this compound. Significant inhibition of a kinase other than the intended target pathway components may indicate an off-target interaction.[9]

Protocol 2: Proteomics-Based Target Deconvolution

This protocol outlines a chemical proteomics approach to identify potential off-target proteins of this compound.

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer with protease and phosphatase inhibitors

  • Affinity chromatography resin

  • Mass spectrometer (LC-MS/MS)

Methodology:

  • Cell Treatment: Treat cells with this compound or a vehicle control (DMSO) for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Affinity Purification: If a tagged version of this compound is available, use affinity purification to isolate protein-compound complexes. Alternatively, use label-free methods to identify proteins that show altered thermal stability or solubility upon compound binding.[13][14]

  • Protein Digestion: Digest the isolated proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Identify and quantify the proteins that interact with this compound. Proteins that are significantly enriched in the this compound-treated samples compared to the control are potential off-targets.

Visualizations

BBO_10203_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 PI3Kα Activation cluster_2 Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates PI3Ka PI3Kα RAS->PI3Ka Binds and Activates AKT AKT PI3Ka->AKT Phosphorylates BBO10203 This compound BBO10203->PI3Ka Covalently binds to RBD, blocks RAS interaction mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Mechanism of action of this compound in the RAS-PI3Kα signaling pathway.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare Phenotype IC50 to On-Target IC50 DoseResponse->CompareIC50 SecondaryInhibitor Test with Structurally Unrelated Inhibitor CompareIC50->SecondaryInhibitor Discrepancy OnTarget Likely On-Target Effect CompareIC50->OnTarget No Discrepancy PhenotypeReproduced Phenotype Reproduced? SecondaryInhibitor->PhenotypeReproduced Proteomics Conduct Proteomics-Based Target Deconvolution PhenotypeReproduced->Proteomics No PhenotypeReproduced->OnTarget Yes OffTarget Potential Off-Target Effect Proteomics->OffTarget

References

Troubleshooting BBO-10203 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BBO-10203. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound has a solubility of up to 100 mg/mL (156.08 mM) in DMSO with the aid of ultrasonication.[1] Another source indicates a solubility of 10 mM in DMSO.

Q3: Are there any specific recommendations for the DMSO to be used?

A3: Yes, it is highly recommended to use newly opened, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly impact the solubility of this compound.

Q4: What is the appearance of this compound?

A4: this compound is supplied as a solid powder.

Q5: How should I store the solid this compound and its stock solutions?

A5: Solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.

Quantitative Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100156.08Requires ultrasonication.[1]
DMSONot specified10

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 640.70 g/mol )

  • Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Ultrasonic water bath

  • Vortex mixer

  • Calibrated micropipettes

Methodology:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mM stock solution, you would need 64.07 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the 1 mL of 100 mM example, add 1 mL of DMSO.

  • Initial Mixing: Briefly vortex the mixture to ensure the powder is wetted by the solvent.

  • Ultrasonication: Place the vial in an ultrasonic water bath. Sonicate the solution until the this compound is completely dissolved.[1] The time required may vary, so visually inspect the solution for any remaining solid particles.

  • Final Mixing: After sonication, vortex the solution again to ensure homogeneity.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Troubleshooting Solubility Issues

This section addresses common problems encountered when dissolving this compound.

Issue 1: this compound powder is not fully dissolving in DMSO.

  • Possible Cause 1: Insufficient sonication.

    • Solution: Continue to sonicate the solution in an ultrasonic water bath. Ensure the water in the bath is at room temperature. Check for complete dissolution visually.

  • Possible Cause 2: The concentration is too high.

    • Solution: While the reported solubility is up to 100 mg/mL, it is advisable to start with a slightly lower concentration if dissolution is challenging. Alternatively, you can add a small, precise volume of additional DMSO to aid dissolution, being sure to recalculate the final concentration.

  • Possible Cause 3: The DMSO used has absorbed moisture.

    • Solution: Discard the current solution and prepare a new one using a fresh, unopened bottle of anhydrous DMSO.

Issue 2: The this compound solution appears cloudy or has precipitated after storage.

  • Possible Cause 1: The solution was not stored properly.

    • Solution: Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and that aliquots are used to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: The compound has a lower solubility in aqueous media.

    • Solution: When diluting the DMSO stock solution into an aqueous buffer for your experiment, it is crucial to do so at the last moment and to ensure rapid and thorough mixing. If precipitation occurs in your final experimental medium, consider lowering the final concentration of this compound or including a small percentage of a solubilizing agent like Tween-80 or PEG400, if compatible with your experimental setup.

Visual Guides

This compound Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound is a first-in-class inhibitor that disrupts the interaction between RAS and the p110α catalytic subunit of PI3K.[2][3][4][5] This prevents the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The diagram below illustrates the point of inhibition by this compound.

BBO10203_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3Kα (p110α) RAS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates BBO10203 This compound BBO10203->RAS Inhibits Interaction BBO10203->PI3K mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes

This compound inhibits the RAS-PI3Kα interaction.
Troubleshooting Workflow for this compound Solubility Issues

The following flowchart provides a step-by-step guide to resolving common solubility problems with this compound.

Troubleshooting_Workflow start Start: Prepare This compound Solution sonicate Apply ultrasonication and vortexing. start->sonicate check_dissolution Is the powder completely dissolved? check_dmso Are you using fresh, anhydrous DMSO? check_dissolution->check_dmso No success Solution Prepared Successfully! Store properly. check_dissolution->success Yes sonicate->check_dissolution use_new_dmso Use a new, unopened bottle of anhydrous DMSO. check_dmso->use_new_dmso No recheck_dissolution Re-check for dissolution. check_dmso->recheck_dissolution Yes use_new_dmso->sonicate recheck_dissolution->success Yes fail Issue Persists: Consider reducing concentration or contacting technical support. recheck_dissolution->fail No

References

BBO-10203 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BBO-10203. It includes frequently asked questions for a quick understanding of the compound and detailed troubleshooting guides to address potential experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally bioavailable small molecule that selectively targets the RAS-PI3Kα signaling pathway.[1][2] It functions by covalently binding to cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit, p110α.[1] This binding physically blocks the interaction between PI3Kα and RAS isoforms (KRAS, HRAS, and NRAS), thereby preventing RAS-mediated activation of PI3Kα.[3][4] Unlike conventional PI3Kα inhibitors, this compound does not inhibit the kinase activity of PI3Kα directly.[3][5]

Q2: What is the primary advantage of this compound over traditional PI3Kα kinase inhibitors?

Q3: In which cancer models is this compound expected to be effective?

A3: this compound has demonstrated efficacy in preclinical models of various solid tumors, including those with:

  • KRAS mutations.[3][8]

  • PIK3CA mutations.[3][4]

  • HER2 (human epidermal growth factor receptor 2) amplification.[3][5]

Q4: What is the current clinical development status of this compound?

A4: this compound is currently being evaluated in a Phase 1 clinical trial (BREAKER-101, NCT06625775) to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in adult patients with advanced solid tumors.[8][9][10]

Q5: Can this compound be used in combination with other therapies?

A5: Yes, preclinical studies have shown that this compound has synergistic potential when combined with other anti-cancer agents.[1] Enhanced efficacy has been observed in combination with:

  • KRAS inhibitors.[8]

  • HER2 inhibitors (e.g., trastuzumab).[1][3]

  • CDK4/6 inhibitors.[3][4]

  • Estrogen Receptor (ER) antagonists.[3][4]

  • Chemotherapy (e.g., irinotecan).[11]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssayCell LineMetricValueReference
pAKT InhibitionBT-474IC50< 0.1 pM[12]
pAKT InhibitionGeneralIC50~5 nM[13]
RAS-PI3Kα Interaction-IC503 nM[13]
Cellular Target Engagement-Concentration30 nM[8]

Table 2: In Vivo Efficacy of this compound

Cancer ModelDosingOutcomeReference
KYSE-410 Xenograft30 mg/kg, dailySignificant tumor regression[13][14]
BT-474 XenograftNot specified80-88% tumor growth inhibition[1]
KYSE-410 Xenograft30 mg/kg, single dose80% pAKT inhibition for 24h[14]

Experimental Protocols

Protocol 1: Western Blot for Phospho-AKT (pAKT) Inhibition

  • Cell Seeding: Seed cancer cells (e.g., BT-474, KYSE-410) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-AKT (Ser473).

    • Incubate with a primary antibody against total AKT as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize pAKT levels to total AKT levels.

Troubleshooting Guide

Issue 1: No or weak inhibition of pAKT observed in Western Blot.

  • Possible Cause 1: Sub-optimal this compound concentration.

    • Solution: Ensure the concentration range used is appropriate for the cell line. While potent, the IC50 can vary. Perform a broader dose-response experiment.

  • Possible Cause 2: Cell line is not dependent on RAS-driven PI3Kα signaling.

    • Solution: this compound is most effective in cell lines with HER2 amplification or certain KRAS/PIK3CA mutations.[3][5] Confirm the genetic background of your cell line. PTEN-null cell lines, for example, may be non-responsive.[11]

  • Possible Cause 3: Incorrect timing of treatment or sample collection.

    • Solution: The inhibition of pAKT is a relatively rapid event. Ensure the treatment time is appropriate (e.g., 4 hours as a starting point) and that lysates are prepared promptly after treatment.[11]

Issue 2: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette and mix the cell suspension thoroughly before seeding.

  • Possible Cause 2: Edge effects in the multi-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

  • Possible Cause 3: this compound precipitation.

    • Solution: Check the solubility of this compound in your culture media. If precipitation is observed at higher concentrations, consider using a different solvent or adjusting the final DMSO concentration (while ensuring it remains non-toxic to the cells).

Issue 3: Unexpectedly high cell death in control (vehicle-treated) wells.

  • Possible Cause 1: DMSO toxicity.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.1%). Test the effect of the vehicle alone on cell viability.

  • Possible Cause 2: Contamination.

    • Solution: Regularly check for microbial contamination in your cell cultures. Discard any contaminated cells and reagents.

  • Possible Cause 3: Poor cell health.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent.

Visualizations

BBO_10203_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., HER2) RAS RAS (Active GTP-bound) RTK->RAS Activates PI3Ka PI3Kα RAS->PI3Ka Binds & Activates AKT AKT PI3Ka->AKT Phosphorylates pAKT pAKT (Active) Downstream Downstream Signaling (Proliferation, Survival) pAKT->Downstream Promotes BBO10203 This compound BBO10203->PI3Ka Covalently binds to RBD

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays 3. Assays start Start: Hypothesis cell_culture 1. Cell Line Selection (e.g., BT-474, SW620) start->cell_culture treatment 2. This compound Treatment (Dose-response) cell_culture->treatment western Western Blot (pAKT, Total AKT) treatment->western viability Cell Viability Assay (e.g., CTG) treatment->viability data_analysis 4. Data Analysis (IC50, % Inhibition) western->data_analysis viability->data_analysis conclusion 5. Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting_Tree start Problem: Weak pAKT Inhibition q1 Is cell line RAS-PI3Kα dependent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Select appropriate cell line (e.g., HER2amp) q1->a1_no No q2 Is this compound concentration optimal? a2_yes Yes q2->a2_yes Yes a2_no No: Perform broader dose-response q2->a2_no No q3 Was treatment time appropriate? a3_yes Yes: Check antibody /reagent quality q3->a3_yes Yes a3_no No: Optimize treatment duration (e.g., 4h) q3->a3_no No a1_yes->q2 a2_yes->q3

Caption: Troubleshooting decision tree for weak pAKT inhibition.

References

BBO-10203 treatment duration for optimal response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BBO-10203.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal concentration of this compound to use for in vitro studies?

A1: For in vitro assays, this compound has shown potent inhibition of phosphorylated AKT (pAKT) at low nanomolar concentrations.[1][2] An IC50 of approximately 5 nM has been observed in cell lines such as BT-474 and KYSE-410.[3] Full target engagement in BT-474 cells is achieved at 10 nM.[1][2] We recommend performing a dose-response curve starting from 1 nM to 100 nM to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting:

  • Issue: No significant pAKT inhibition observed.

    • Possible Cause: Cell line may be insensitive to RAS-PI3Kα interaction disruption. This compound's efficacy can be influenced by the genetic background of the cell line, such as PTEN loss.

    • Suggestion: Confirm the PI3K/AKT pathway is active in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as BT-474 (HER2-amplified) or KYSE-410 (HER2-amplified, KRAS G12C).

  • Issue: High variability between replicates.

    • Possible Cause: Inconsistent cell seeding density or treatment application.

    • Suggestion: Ensure uniform cell seeding and thorough mixing of this compound in the culture medium before application.

Q2: What is the recommended treatment duration for in vivo xenograft studies?

A2: Preclinical studies have demonstrated significant anti-tumor activity with daily oral administration of this compound. In a KYSE-410 xenograft model, daily oral dosing of 30 mg/kg resulted in significant tumor regressions.[3] In a BT-474 xenograft model, daily oral dosing of 100 mg/kg led to 88% tumor growth inhibition.[2][4] The optimal duration will depend on the tumor model and study endpoints, but treatment is typically continued for several weeks to assess long-term efficacy and potential resistance mechanisms.

Troubleshooting:

  • Issue: Lack of tumor regression at the recommended dose.

    • Possible Cause: The tumor model may have intrinsic resistance. The dosing regimen may need optimization for your specific model.

    • Suggestion: Verify target engagement by measuring pAKT levels in tumor tissue at various time points after dosing. A sustained inhibition of pAKT for at least 24 hours has been observed to be effective.[3]

  • Issue: Animal toxicity observed.

    • Possible Cause: While this compound is designed to avoid the hyperglycemia associated with other PI3Kα inhibitors, other toxicities could arise.

    • Suggestion: Monitor animal body weight and overall health daily. If toxicity is observed, consider reducing the dose or moving to an intermittent dosing schedule. Preclinical studies have shown this compound to be well-tolerated at efficacious doses.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineGenotypeParameterValue
BT-474HER2-amplified, PIK3CA K111NpAKT Inhibition IC50~5 nM
KYSE-410HER2-amplified, KRAS G12CpAKT Inhibition IC50~5 nM
Breast Cancer Cell Lines (Panel)HER2-amplified or PI3Kα mutantpAKT Inhibition Mean EC503.2 nM
BT-474HER2-amplified, PIK3CA K111NCellular Target Engagement IC501.4 nM
BT-474HER2-amplified, PIK3CA K111NFull Target Engagement10 nM

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment DoseDosing ScheduleKey Outcome
KYSE-41030 mg/kgDaily OralSignificant tumor regressions
KYSE-41030 mg/kgSingle Oral Dose~80% pAKT inhibition lasting for 24 hours
BT-474100 mg/kgDaily Oral88% tumor growth inhibition

Experimental Protocols

Protocol 1: In Vitro pAKT Inhibition Assay

  • Cell Culture: Culture human cancer cell lines (e.g., BT-474, KYSE-410) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Lysis: Lyse the cells and collect the protein lysates.

  • Analysis: Determine pAKT (Ser473) and total AKT levels using a suitable immunoassay method (e.g., ELISA, Western Blot, or HTRF).

  • Data Normalization: Normalize pAKT levels to total AKT levels.

  • IC50 Calculation: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Xenograft Tumor Model Efficacy Study

  • Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 BT-474 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

  • Treatment Administration: Administer this compound orally at the desired dose (e.g., 30 or 100 mg/kg) daily. Prepare the drug in a suitable vehicle.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • Data Analysis: Compare the tumor growth inhibition between the treated and vehicle groups.

Mandatory Visualizations

BBO_10203_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) e.g., HER2 Growth Factor->RTK RAS RAS (Active, GTP-bound) RTK->RAS PI3Ka PI3Kα RAS->PI3Ka Activation PIP3 PIP3 PI3Ka->PIP3 PIP2 to PIP3 PIP2 PIP2 pAKT pAKT PIP3->pAKT Recruits & Activates AKT AKT AKT Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->PI3Ka Covalently binds to RAS-Binding Domain

Caption: this compound Mechanism of Action in the RAS/PI3Kα Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Study cell_culture Cell Line Selection (e.g., BT-474, KYSE-410) dose_response This compound Dose-Response (1-100 nM) cell_culture->dose_response pakt_assay pAKT Inhibition Assay (ELISA, Western Blot) dose_response->pakt_assay ic50 Determine IC50 pakt_assay->ic50 animal_model Immunocompromised Mice ic50->animal_model Inform In Vivo Dose Selection tumor_implantation Subcutaneous Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Tumor Growth to 100-200 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment & Vehicle Groups tumor_growth->randomization treatment Daily Oral Dosing (e.g., 30 or 100 mg/kg) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint & Data Analysis monitoring->endpoint

Caption: General Experimental Workflow for this compound Evaluation.

Troubleshooting_Logic start Start Experiment issue Encounter Issue? start->issue no_inhibition No pAKT Inhibition (In Vitro) issue->no_inhibition Yes end Proceed with Experiment issue->end No check_pathway Verify PI3K/AKT Pathway Activity no_inhibition->check_pathway no_regression No Tumor Regression (In Vivo) no_inhibition->no_regression If In Vivo positive_control Use Positive Control Cell Line check_pathway->positive_control check_target Confirm Target Engagement (pAKT in tumor) no_regression->check_target optimize_dose Optimize Dosing Regimen check_target->optimize_dose

Caption: Logical Flow for Troubleshooting Common Experimental Issues.

References

Enhancing BBO-10203 efficacy in resistant models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of BBO-10203 in resistant models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: What is the primary advantage of this compound over traditional PI3Kα kinase inhibitors?

Q3: In which cancer models is this compound expected to be most effective?

A3: this compound has demonstrated significant preclinical activity in a variety of tumor models, particularly those with oncogenic mutations in KRAS or PIK3CA, as well as tumors with Human Epidermal Growth Factor Receptor 2 (HER2) amplification.[2][4][7] Its efficacy is independent of the specific mutational status of RAS and PI3Kα.[9] The most pronounced responses have been observed in HER2-positive breast cancer models.[6][8]

Q4: What are the known resistance mechanisms to this compound?

A4: Preclinical data suggests that tumors with PTEN-deficiency may be resistant to this compound.[4] Loss of PTEN function leads to RAS-independent activation of PI3K signaling, bypassing the inhibitory effect of this compound. Additionally, cell lines with kinase domain mutations in PIK3CA (e.g., H1047R) that have lower RAS dependency may show weaker responses compared to those with helical domain mutations (e.g., E545K).[4]

Q5: Can this compound be used in combination with other therapies?

A5: Yes, this compound has shown synergistic or enhanced antitumor effects when combined with various standard-of-care agents.[1][2] Combination therapies are predicted to prevent AKT-driven resistance.[5] Notable combinations include:

  • HER2 inhibitors (e.g., Trastuzumab) in HER2-positive breast cancer.[1][4][5][8]

  • KRAS inhibitors (e.g., KRAS-G12C inhibitors) in non-small cell lung cancer.[2][4][9]

  • CDK4/6 inhibitors and Estrogen Receptor (ER) antagonists in ER-positive breast cancer.[2][4][5]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro or in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Reduced or no inhibition of cell proliferation in a new cancer cell line. The cell line may have a primary resistance mechanism.1. Sequence for PTEN status: Confirm if the cell line has PTEN loss or inactivating mutations. 2. Check PI3K Pathway Activation: Use Western blot to assess baseline pAKT levels. High pAKT in the absence of RAS activation may indicate a bypass track. 3. Evaluate PIK3CA mutation status: Kinase domain mutations might confer reduced sensitivity.[4]
Initial response to this compound followed by tumor regrowth in a xenograft model. Acquired resistance may have developed.1. Biopsy and analyze the resistant tumor: Perform genomic and proteomic analysis on the relapsed tumor tissue. 2. Assess pathway reactivation: Check for reactivation of the PI3K/AKT pathway or upregulation of parallel signaling pathways (e.g., MAPK). 3. Test combination therapies: Based on the analysis, introduce a second agent targeting the identified resistance mechanism (e.g., a MEK inhibitor if the MAPK pathway is activated).
Inconsistent pAKT inhibition in Western blot results. Experimental variability or suboptimal protocol.1. Optimize drug treatment duration and concentration: Perform a time-course and dose-response experiment to find the optimal conditions for pAKT inhibition. 2. Ensure proper sample handling: Use fresh lysis buffer with phosphatase inhibitors and process samples quickly on ice to preserve protein phosphorylation. 3. Use a loading control: Normalize pAKT signal to total AKT and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Quantitative Data Summary

The following tables present a summary of representative preclinical data for this compound.

Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationsThis compound IC50 (nM)
BT-474Breast CancerHER2 amp, PIK3CA K111N8
KYSE-410Esophageal CancerKRAS G12D, HER2 amp15
NCI-H2122Lung AdenocarcinomaKRAS G12C25
MDA-MB-468Breast CancerPTEN null, EGFR amp> 1000
HCT116Colorectal CancerKRAS G13D, PIK3CA H1047R150

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment GroupDose/ScheduleTumor Growth Inhibition (%)
KYSE-410Vehicle-0
This compound50 mg/kg, QD88[1]
BT-474Vehicle-0
This compound50 mg/kg, QD80[1]
NCI-H2122 (KRAS G12C)BBO-8520 (KRASi)25 mg/kg, QD45
This compound + BBO-852050 mg/kg + 25 mg/kg, QD95

Signaling Pathways and Workflows

This compound Mechanism of Action in the RAS/PI3K Pathway

BBO10203_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK RAS RAS RTK->RAS Activation PI3Ka p110α (PI3Kα) RAS->PI3Ka Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylates PIP3 PIP3 AKT AKT pAKT pAKT mTOR mTOR CellGrowth Cell Growth & Survival BBO10203 This compound BBO10203->RAS Blocks Interaction BBO10203->PI3Ka

Caption: this compound blocks the RAS-PI3Kα interaction, inhibiting downstream signaling.

Experimental Workflow for Assessing this compound Efficacy

Efficacy_Workflow cluster_invitro cluster_invivo start Start: Select Cancer Cell Lines invitro In Vitro Studies start->invitro viability Cell Viability Assay (e.g., MTT, CTG) invitro->viability western Western Blot (pAKT, total AKT) invitro->western combo Combination Index (with other drugs) invitro->combo invivo In Vivo Studies (Xenograft Models) tgi Tumor Growth Inhibition (TGI) invivo->tgi pkpd PK/PD Analysis (Drug levels vs pAKT) invivo->pkpd safety Tolerability (Body weight, glucose) invivo->safety analysis Data Analysis & Interpretation viability->invivo western->invivo combo->invivo tgi->analysis pkpd->analysis safety->analysis

Caption: Workflow for preclinical evaluation of this compound efficacy.

Troubleshooting Logic for Reduced this compound Efficacy

Troubleshooting_Logic start Issue: Reduced Efficacy Observed check_pathway Check PI3K Pathway (Western Blot for pAKT) start->check_pathway pakt_high pAKT still high? check_pathway->pakt_high pAKT not inhibited optimize_protocol Optimize Experimental Protocol check_pathway->optimize_protocol pAKT inhibited investigate_resistance Investigate Resistance Mechanisms pakt_high->investigate_resistance pten Check PTEN status investigate_resistance->pten pi3k_mut Check PIK3CA mutation investigate_resistance->pi3k_mut parallel Assess parallel pathways (e.g., MAPK) investigate_resistance->parallel end_combo Consider Combination Therapy pten->end_combo pi3k_mut->end_combo parallel->end_combo

Caption: Decision tree for troubleshooting suboptimal this compound activity.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in growth medium. Add the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.

Protocol 2: Western Blot for pAKT Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-pAKT Ser473, anti-total AKT, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize pAKT levels to total AKT and the loading control.

References

BBO-10203 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of BBO-10203. This document includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended delivery method for this compound in in vivo studies?

A1: The recommended and most commonly reported method for in vivo delivery of this compound in preclinical animal models, such as mouse xenografts, is oral administration (PO) .[1][2][3][4] This is facilitated by this compound's excellent oral bioavailability.[1][4]

Q2: What is the typical dose range for this compound in mice?

A2: Preclinical studies have utilized a dose range of 1-100 mg/kg for single-dose administrations.[1] For repeated dose efficacy studies, a daily oral dose of 30 mg/kg has been shown to cause significant tumor regressions, with maximal pAKT inhibition observed at this concentration.[1] In some xenograft models, a daily oral dose of 100 mg/kg has resulted in significant tumor growth inhibition.

Q3: What is the recommended dosing frequency?

A3: For tumor growth inhibition studies, a daily oral dosing schedule has been reported to be effective and well-tolerated in mice.[1]

Q4: What is the appropriate vehicle for formulating this compound for oral administration?

A4: Preclinical studies have mentioned the use of a "formulation buffer" as a vehicle for this compound. While the exact composition of this buffer is not publicly disclosed, for poorly water-soluble small molecule inhibitors, common vehicles for oral gavage in mice include:

  • 0.5% (w/v) Methylcellulose in water

  • 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in water

  • Polyethylene glycol (e.g., PEG300 or PEG400), often in combination with other co-solvents like DMSO and/or saline.

It is highly recommended to perform small-scale formulation trials to assess the solubility and stability of this compound in the chosen vehicle. For definitive guidance on the formulation used in pivotal preclinical studies, contacting the manufacturer, BridgeBio Oncology Therapeutics, is advised.

Q5: How does this compound impact glucose metabolism in vivo?

A5: A key feature of this compound is that it does not induce hyperglycemia, a common side effect of other PI3Kα inhibitors.[2][4] Studies have shown that even at doses three times the maximal efficacious level, this compound does not impact glucose metabolism in vivo.[1]

Troubleshooting Guide for In Vivo Oral Delivery

Issue Potential Cause(s) Recommended Solution(s)
Variability in plasma concentrations - Improper oral gavage technique leading to inconsistent dosing.- Animal stress affecting gastrointestinal motility and absorption.- Formulation instability or precipitation of this compound.- Ensure all personnel are properly trained in oral gavage techniques.- Handle animals gently to minimize stress.- Prepare the formulation fresh daily and visually inspect for any precipitation before administration. Vortex or sonicate if necessary to ensure a homogenous suspension.
Poor oral bioavailability - Low solubility of this compound in the chosen vehicle.- Rapid metabolism in the gastrointestinal tract or liver.- Efflux transporter activity.- Optimize the formulation by testing different vehicles or adding solubilizing agents.- While this compound has good oral bioavailability, if issues arise, consider co-administration with an inhibitor of relevant metabolic enzymes (requires careful consideration and justification).
Signs of animal distress after dosing (e.g., coughing, choking) - Accidental administration into the trachea instead of the esophagus.- Immediately stop the procedure. If severe distress is observed, humanely euthanize the animal.- Review and refine the oral gavage technique. Ensure the gavage needle is correctly placed and advanced gently along the esophagus.
Regurgitation of the administered dose - Excessive dosing volume.- Animal stress or improper restraint.- Adhere to recommended maximum oral gavage volumes for the animal's weight.- Ensure proper restraint to prevent movement during administration.
Inconsistent tumor growth inhibition despite consistent dosing - Variability in tumor establishment and growth rates.- Heterogeneity in the xenograft model.- Ensure tumors are of a consistent size at the start of the treatment period.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Parameter Value Species Study Type Reference
Oral Bioavailability (%F) GoodMouse, DogPharmacokinetic[2]
Effective Oral Dose (pAKT Inhibition) 30 mg/kg (maximal inhibition)MousePharmacodynamic[1]
Effective Oral Dose (Tumor Regression) 30 mg/kg (daily)MouseEfficacy[1]
Effective Oral Dose (Tumor Growth Inhibition) 100 mg/kg (daily)MouseEfficacy
In Vitro IC50 (pAKT levels) ~5 nMHuman Cell LinesIn Vitro[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg), the average weight of the mice in the cohort, and the dosing volume (typically 5-10 mL/kg), calculate the total mass of this compound needed.

  • Vehicle Preparation: Prepare the chosen vehicle (e.g., 0.5% Methylcellulose in sterile water) under sterile conditions.

  • Formulation:

    • Weigh the calculated amount of this compound powder.

    • In a sterile container, add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing (e.g., using a magnetic stirrer) to achieve the final desired concentration.

    • If necessary, sonicate the suspension to ensure homogeneity.

  • Quality Control: Visually inspect the formulation for any clumps or precipitation. Ensure it is a uniform suspension before each use.

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Bring to room temperature and re-suspend before administration.

Protocol 2: In Vivo Administration of this compound via Oral Gavage
  • Animal Handling: Acclimatize the animals to handling and the experimental environment to minimize stress.

  • Restraint: Gently but firmly restrain the mouse, ensuring a secure grip that prevents movement but does not impede breathing.

  • Dose Preparation: Draw the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized, ball-tipped oral gavage needle.

  • Gavage Procedure:

    • With the mouse held vertically, gently insert the gavage needle into the side of the mouth.

    • Allow the mouse to swallow the tip of the needle.

    • Gently advance the needle along the esophagus into the stomach. There should be no resistance.

    • Slowly dispense the formulation.

    • Carefully withdraw the needle.

  • Monitoring: Observe the animal for a few minutes post-administration for any signs of distress, such as coughing, choking, or difficulty breathing.

  • Record Keeping: Accurately record the date, time, dose, and any observations for each animal.

Visualizations

BBO_10203_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pi3k_pathway PI3K Pathway cluster_downstream Downstream Effects Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS Activates PI3Kα PI3Kα RAS->PI3Kα Activates PIP3 PIP3 PI3Kα->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates pAKT pAKT AKT->pAKT Cell Growth Cell Growth pAKT->Cell Growth Proliferation Proliferation pAKT->Proliferation Survival Survival pAKT->Survival This compound This compound This compound->RAS This compound->PI3Kα In_Vivo_Workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Administer this compound (Oral Gavage) Formulation->Dosing Animal_Acclimation Acclimate Animals Animal_Acclimation->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Animal_Monitoring Monitor Animal Health Dosing->Animal_Monitoring PK_Analysis Pharmacokinetic Analysis (Plasma) Dosing->PK_Analysis PD_Analysis Pharmacodynamic Analysis (pAKT in Tumor) Tumor_Measurement->PD_Analysis Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis

References

BBO-10203 toxicity assessment in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BBO-10203 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in conducting preclinical toxicity assessments of this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Disclaimer

This compound is a fictional compound created for illustrative purposes. The data, protocols, and troubleshooting scenarios presented here are hypothetical and based on typical challenges encountered during the preclinical development of small molecule kinase inhibitors. This information should not be used for actual experimental design or interpretation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during in vivo toxicity studies with this compound.

1. Issue: Unexpected Animal Mortality at Low Doses

Possible Causes & Solutions:

  • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity.

    • Troubleshooting: Conduct a vehicle-only control study to assess its tolerability at the administered volume and frequency. Consider alternative, less toxic vehicles if necessary.

  • Formulation Issues: Poor solubility or stability of this compound in the vehicle can lead to precipitation, causing emboli upon intravenous injection or erratic absorption via other routes.

    • Troubleshooting: Re-evaluate the formulation for solubility and stability. Particle size analysis and visual inspection for precipitates are recommended before each administration.

  • Rapid Infusion Rate (IV Administration): A fast injection rate can cause acute cardiovascular or respiratory distress.

    • Troubleshooting: Reduce the infusion rate and observe the animals closely during and immediately after dosing.

  • Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the pharmacological effects of this compound.

    • Troubleshooting: Review literature for known species differences related to the target kinase. Consider a dose-range finding study in a different species.[1]

2. Issue: High Variability in Pharmacokinetic (PK) and/or Toxicokinetic (TK) Data

Possible Causes & Solutions:

  • Inconsistent Dosing Technique: Variations in the administered volume or rate of administration can lead to inconsistent exposure.

    • Troubleshooting: Ensure all personnel are thoroughly trained in the specific dosing technique. Use calibrated equipment for dose preparation and administration.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of orally administered drugs.

    • Troubleshooting: Standardize the fasting and feeding schedule for all animals in the study. Conduct pilot studies to assess the impact of food on this compound bioavailability.

  • Biological Variability: Factors such as age, sex, and underlying health status of the animals can contribute to variability.

    • Troubleshooting: Use animals from a reputable supplier with a well-defined health status. Ensure proper randomization of animals into study groups.

  • Sample Handling and Processing: Improper collection, storage, or processing of blood samples can lead to degradation of the analyte.

    • Troubleshooting: Review and standardize all bioanalytical procedures, from sample collection to analysis. Ensure proper storage conditions are maintained.

3. Issue: No Apparent Toxicity at the Maximum Feasible Dose (MFD)

Possible Causes & Solutions:

  • Low Bioavailability: The drug may not be well-absorbed, leading to systemic exposures that are too low to induce a toxic response.

    • Troubleshooting: Conduct a pharmacokinetic study to determine the bioavailability of this compound. If bioavailability is low, consider formulation optimization or an alternative route of administration.

  • Rapid Metabolism and Clearance: The compound may be rapidly metabolized and eliminated from the body.

    • Troubleshooting: Analyze plasma samples for major metabolites. If rapid metabolism is confirmed, consider co-administration with a metabolic inhibitor (in exploratory studies) to understand the potential for drug-drug interactions.

  • Lack of Pharmacological Activity in the Chosen Species: The animal model may not have the specific drug target or the target may have a different binding affinity.

    • Troubleshooting: Confirm the expression and homology of the target kinase in the selected species. Conduct in vitro assays with cells from the test species to confirm pharmacological activity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended animal species for preclinical toxicity testing of this compound?

A1: For small molecule drugs like this compound, regulatory guidelines typically require toxicity studies in two mammalian species, one rodent and one non-rodent.[2] The most common choices are the rat (rodent) and the dog or non-human primate (non-rodent).[1] The selection should be based on similarities in metabolism and target biology to humans.

Q2: What is the appropriate duration for repeated-dose toxicity studies?

A2: The duration of repeated-dose toxicity studies should be equal to or exceed the intended duration of clinical trials.[2] For drugs intended for short-term use (e.g., up to 7 days), a 2-week study is often sufficient. For chronic conditions, studies of 6 months or longer may be required.[3]

Q3: Is it necessary to conduct safety pharmacology studies?

A3: Yes, a core battery of safety pharmacology studies is required to assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.[4] These studies are crucial for identifying potential adverse effects that may not be detected in general toxicology studies.

Q4: What are the key parameters to monitor in a general toxicology study?

A4: A comprehensive toxicology assessment should include monitoring of clinical signs, body weight, food and water consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology at necropsy, and histopathology of target organs.[3]

Q5: Should the formulation used in preclinical studies be the same as the one intended for clinical trials?

A5: Ideally, the formulation used in pivotal preclinical toxicology studies should be the same as the one intended for initial clinical trials.[5] Any changes in the formulation late in development may require additional bridging studies to ensure that the toxicity profile has not changed.[6]

Data Presentation

Table 1: Hypothetical Single-Dose Toxicity of this compound in Rats (Oral Gavage)

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical Signs
Vehicle Control10 (5M, 5F)0/10No abnormalities observed
10010 (5M, 5F)0/10Mild sedation, resolved within 4 hours
30010 (5M, 5F)0/10Moderate sedation, ataxia
100010 (5M, 5F)2/10Severe sedation, ataxia, tremors
200010 (5M, 5F)8/10Moribund condition, severe tremors

Table 2: Hypothetical 28-Day Repeated-Dose Toxicity of this compound in Dogs (Oral Capsule)

Dose Group (mg/kg/day)NOAEL (mg/kg/day)Target Organs of ToxicityKey Findings
Vehicle Control-NoneNo treatment-related findings
1010NoneNo treatment-related findings
30-Liver, GI TractIncreased liver enzymes (ALT, AST), mild gastrointestinal distress
100-Liver, GI Tract, Bone MarrowSignificant elevation in liver enzymes, vomiting, diarrhea, mild hypocellularity in bone marrow

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)

  • Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Housing: Animals are housed individually under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least 5 days before the study.

  • Dosing: A single animal is dosed with this compound via oral gavage at the starting dose level.

  • Observation: The animal is observed for clinical signs of toxicity for at least 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. This process is continued until the criteria for stopping the study are met.

  • Endpoints: The primary endpoints are mortality and clinical signs of toxicity. The LD50 (median lethal dose) can be estimated from the results.

Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Dogs

  • Animal Model: Beagle dogs (6-9 months old), one male and one female per dose group.

  • Housing: Animals are housed individually in pens with access to enrichment.

  • Dosing: this compound is administered daily in gelatin capsules at three dose levels, plus a vehicle control group.

  • Clinical Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Safety Assessments: Pre-study and weekly assessments of hematology, clinical chemistry, and urinalysis. Ophthalmic and ECG examinations are conducted pre-study and at the end of the treatment period.

  • Toxicokinetics: Blood samples are collected at specified time points on Day 1 and Day 28 to determine the systemic exposure to this compound.

  • Pathology: At the end of the 28-day dosing period, all animals undergo a full necropsy, and a comprehensive list of tissues is collected for histopathological examination.

Visualizations

BBO10203_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor ToxKinase ToxKinase Receptor->ToxKinase Activates DownstreamProtein Downstream Effector Protein ToxKinase->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates BBO10203 This compound BBO10203->ToxKinase Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start: Compound Selection (this compound) dose_range Dose-Range Finding Study (e.g., in Rats) start->dose_range safety_pharm Safety Pharmacology (CNS, CV, Respiratory) start->safety_pharm genotox Genotoxicity Assays (e.g., Ames, MNA) start->genotox repeated_dose Repeated-Dose Toxicity (e.g., 28-day in Rat & Dog) dose_range->repeated_dose report Data Analysis & Final Report repeated_dose->report safety_pharm->report genotox->report ind IND Submission report->ind Troubleshooting_Tree start Unexpected Animal Mortality Observed check_vehicle Run Vehicle-Only Control Group start->check_vehicle vehicle_toxic Vehicle is Toxic check_vehicle->vehicle_toxic Yes vehicle_ok Vehicle is Tolerated check_vehicle->vehicle_ok No check_formulation Analyze Formulation (Solubility, Stability) vehicle_ok->check_formulation formulation_bad Formulation Issue Found check_formulation->formulation_bad Yes formulation_ok Formulation is Acceptable check_formulation->formulation_ok No check_admin Review Dosing Procedure & Rate formulation_ok->check_admin admin_bad Administration Error check_admin->admin_bad Yes admin_ok Compound-Related Toxicity check_admin->admin_ok No

References

Overcoming adaptive resistance to BBO-10203

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BBO-10203, a first-in-class, orally bioavailable small molecule designed to selectively disrupt the interaction between RAS and phosphoinositide 3-kinase alpha (PI3Kα). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during pre-clinical and clinical investigations, with a focus on overcoming adaptive resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that selectively binds to Cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][2] This binding physically obstructs the interaction between PI3Kα and all RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby inhibiting RAS-driven activation of the PI3K/AKT signaling pathway.[1][3][4] Unlike conventional PI3Kα inhibitors that target the kinase active site, this compound does not directly inhibit the catalytic activity of PI3Kα.[5][6] This unique mechanism allows it to block tumor cell proliferation and survival driven by RAS-PI3Kα signaling while sparing insulin-mediated glucose metabolism, thus avoiding the common side effect of hyperglycemia.[1][5][7]

Q2: In which cancer models has this compound shown preclinical efficacy?

A2: this compound has demonstrated significant anti-tumor activity as a monotherapy and in combination with other agents in a variety of preclinical cancer models.[4][8] These include models of:

  • HER2-positive (HER2+) breast cancer: In these models, this compound has shown synergistic effects when combined with the anti-HER2 antibody, Trastuzumab.[1][5]

  • Hormone receptor-positive (HR+) breast cancer: Enhanced efficacy has been observed in combination with selective estrogen receptor degraders (SERDs) like Fulvestrant and CDK4/6 inhibitors such as Palbociclib.[1][4]

  • KRAS-mutant cancers: this compound has shown promise in KRAS-mutant lung and colorectal cancer models, particularly when combined with KRAS inhibitors like BBO-8520 and BBO-11818.[1][9][10]

  • PIK3CA-mutant cancers: Cell lines with certain PIK3CA mutations, especially in the helical domain (e.g., E545K), have shown sensitivity to this compound.[11]

Q3: How does this compound help overcome resistance to other targeted therapies?

A3: Adaptive resistance to many targeted cancer therapies, including KRAS inhibitors, HER2 inhibitors, and endocrine therapies, often involves the reactivation of the PI3K/AKT signaling pathway.[5][10] By specifically blocking this escape route, this compound can restore or enhance sensitivity to these agents. Combination therapy with this compound and other targeted drugs can lead to a more durable and profound anti-tumor response by simultaneously inhibiting multiple key signaling pathways.[1][5][12]

Troubleshooting Guide: Overcoming Adaptive Resistance to this compound

While this compound is designed to overcome resistance mechanisms to other drugs, adaptive resistance to this compound itself may emerge over time. Below are potential mechanisms of resistance and experimental strategies to investigate and overcome them.

Issue 1: Decreased sensitivity to this compound in a previously responsive cell line or xenograft model.

This could be due to on-target modifications that prevent drug binding or bypass mechanisms that reactivate the PI3K/AKT pathway.

Potential Causes and Troubleshooting Steps:

Potential Cause Suggested Experimental Protocol Expected Outcome if Cause is Confirmed Strategy to Overcome
Mutation in PIK3CA at Cys242 1. Sanger Sequencing: Sequence the PIK3CA gene in resistant clones to identify mutations at or near the Cys242 residue. 2. Western Blot for Target Engagement: Use a competition assay with a biotinylated this compound probe to assess covalent binding to p110α in parental versus resistant cells.A C242S mutation would prevent covalent binding.[4] Reduced or absent signal in the competition assay in resistant cells would indicate impaired drug binding.Consider combination therapy with an allosteric PI3Kα inhibitor that does not depend on binding to the RBD.[5]
Amplification of PIK3CA 1. Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): Analyze genomic DNA from parental and resistant cells to determine the copy number of the PIK3CA gene. 2. Western Blot: Compare the total p110α protein levels in parental and resistant cells.Increased PIK3CA copy number and higher p110α protein expression in resistant cells.Increase the dose of this compound if tolerated, or combine with a drug that induces p110α degradation.
Loss of PTEN function 1. Western Blot: Assess PTEN protein levels in parental and resistant cells. 2. Sequencing: Sequence the PTEN gene to identify loss-of-function mutations.Absence or significant reduction of PTEN protein in resistant cells.[1]This compound monotherapy is less likely to be effective.[11] Consider combination with a p110β-selective inhibitor or a dual p110α/β inhibitor.
Activation of bypass signaling pathways (e.g., other RTKs) 1. Phospho-RTK Array: Screen for increased phosphorylation of various receptor tyrosine kinases in resistant cells compared to parental cells. 2. Western Blot: Validate the findings from the array by probing for specific phosphorylated RTKs (e.g., p-EGFR, p-HER3, p-AXL) and downstream effectors.Increased phosphorylation of specific RTKs and downstream signaling molecules in resistant cells.Combine this compound with an inhibitor targeting the identified activated RTK (e.g., an EGFR inhibitor if p-EGFR is elevated).
Activating mutations in downstream effectors (e.g., AKT1) 1. Sequencing: Sequence key downstream signaling molecules like AKT1, PDK1, and mTOR in resistant clones.Identification of known activating mutations (e.g., AKT1 E17K).[5]Combine this compound with a direct inhibitor of the mutated downstream protein (e.g., an AKT inhibitor).

Experimental Protocols

Protocol 1: Western Blot for Phospho-AKT (Ser473) Inhibition

  • Cell Culture and Treatment: Plate cancer cells at a density of 2x10^5 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well.

  • Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound alone or in combination with another therapeutic agent.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells, and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine IC50 values.

Visualizations

Caption: Mechanism of action of this compound.

Adaptive_Resistance_to_BBO10203 cluster_resistance Potential Resistance Mechanisms BBO10203 This compound RAS_PI3Ka RAS-PI3Kα Interaction BBO10203->RAS_PI3Ka Inhibits pAKT p-AKT RAS_PI3Ka->pAKT Leads to Cys242_mutation PIK3CA Cys242 Mutation Cys242_mutation->RAS_PI3Ka Restores PTEN_loss PTEN Loss PTEN_loss->pAKT Reactivates Bypass_RTK Bypass RTK Activation (e.g., EGFR, HER3) Bypass_RTK->pAKT Reactivates AKT_mutation Downstream (e.g., AKT1) Mutation AKT_mutation->pAKT Constitutively Activates Tumor_Growth Tumor Growth & Survival pAKT->Tumor_Growth Promotes

Caption: Potential adaptive resistance pathways to this compound.

Experimental_Workflow_Resistance start Observation: Decreased this compound Sensitivity seq_analysis Genomic & Transcriptomic Analysis (Sequencing, qPCR, Arrays) start->seq_analysis protein_analysis Proteomic Analysis (Western Blot, Phospho-Arrays) start->protein_analysis hypothesis Formulate Hypothesis (e.g., Bypass Activation) seq_analysis->hypothesis protein_analysis->hypothesis validation Functional Validation (e.g., CRISPR, siRNA) hypothesis->validation combination Test Combination Therapies validation->combination end Restored Sensitivity combination->end

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: BBO-10203 Combination Therapy Dose Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dose optimization of BBO-10203 in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally bioavailable small molecule that acts as a RAS:PI3Kα breaker.[1] It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[2][3][4] This binding physically blocks the interaction between PI3Kα and RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby inhibiting the downstream PI3Kα-AKT signaling pathway.[2][5] Unlike conventional PI3Kα kinase inhibitors, this compound does not directly inhibit the catalytic activity of PI3Kα.[6]

Q2: What is the primary advantage of this compound over other PI3Kα inhibitors?

A2: The primary advantage of this compound is its ability to inhibit the RAS-driven PI3Kα pathway without causing hyperglycemia.[2][7] This is because insulin-mediated activation of PI3Kα, which is crucial for glucose metabolism, does not depend on RAS. By selectively targeting the RAS-PI3Kα interaction, this compound avoids the metabolic side effects commonly associated with PI3Kα kinase inhibitors that broadly inhibit PI3Kα activity.[2]

Q3: In which cancer types has this compound shown preclinical efficacy?

A3: Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer models, including those with HER2 amplification, and KRAS or PIK3CA mutations.[5][7] It has shown particular promise in breast and lung cancer models.[2]

Q4: With which drugs has this compound shown synergistic effects in preclinical studies?

A4: this compound has demonstrated synergistic or enhanced anti-tumor effects in combination with several standard-of-care therapies, including:

  • HER2 inhibitors: such as trastuzumab in HER2-positive breast cancer models.[2]

  • Estrogen receptor degraders (SERDs): such as fulvestrant in ER-positive breast cancer models.[2][4]

  • CDK4/6 inhibitors: such as palbociclib in ER-positive breast cancer models.[2][4]

  • KRAS inhibitors: including BBO-8520 and BBO-11818 in KRAS-mutant cancer models.[2][3][8]

Q5: Is there an ongoing clinical trial for this compound?

A5: Yes, this compound is currently being evaluated in a Phase 1 clinical trial designated as BREAKER-101 (NCT06625775).[2] This is a first-in-human, open-label study evaluating the safety, tolerability, and pharmacokinetics of this compound as a single agent and in combination with other anti-cancer agents in patients with advanced solid tumors.[9]

Data Presentation

This compound Monotherapy In Vitro Efficacy
Cell LineCancer TypeKey MutationsIC50 / EC50 (nM)Assay Type
BT-474Breast CancerHER2 amp, PIK3CA K111NIC50: 1.4 nMCellular Target Engagement
BT-474Breast CancerHER2 amp, PIK3CA K111NEC50: 3.2 nM (mean across 18 breast cancer cell lines)pAKT Inhibition

Data compiled from preclinical studies.[4]

This compound Monotherapy In Vivo Efficacy
Xenograft ModelCancer TypeTreatment Dose (oral)Tumor Growth Inhibition
KYSE-410Esophageal Cancer30 mg/kg daily80%
BT-474Breast Cancer100 mg/kg daily88%

Data compiled from preclinical studies.[4][10]

This compound Combination Therapy Synergy (User-Generated Data)

Note: Specific Combination Index (CI) values from preclinical studies of this compound are not publicly available. Researchers should perform their own synergy assays and use the provided protocol to calculate CI values. The Chou-Talalay method is the standard for determining synergy.[1][10][11][12][13]

CombinationCell LineFractional Effect (Fa)Combination Index (CI)Interpretation (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism)
This compound + Trastuzumabe.g., BT-4740.5User InputUser Input
This compound + Fulvestrante.g., MCF70.5User InputUser Input
This compound + Palbociclibe.g., MCF70.5User InputUser Input
This compound + KRAS G12C Inhibitore.g., NCI-H3580.5User InputUser Input

Experimental Protocols

Signaling Pathway and Experimental Workflow Diagrams

BBO_10203_Mechanism_of_Action This compound Mechanism of Action cluster_0 cluster_1 Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS Activates PI3Kα PI3Kα RAS->PI3Kα Activates PIP3 PIP3 PI3Kα->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT pAKT AKT->pAKT Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival pAKT->Cell Proliferation & Survival Promotes This compound This compound This compound->PI3Kα Covalently binds to RAS-Binding Domain

Caption: this compound blocks the RAS-PI3Kα interaction, inhibiting pAKT signaling.

Combination_Synergy_Workflow cluster_0 In Vitro Synergy Assessment cluster_1 In Vivo Validation Cell_Seeding Seed cancer cells in 96-well plates Single_Agent_Titration Treat with serial dilutions of This compound and combination drug alone Cell_Seeding->Single_Agent_Titration Combination_Treatment Treat with matrix of This compound and combination drug concentrations Cell_Seeding->Combination_Treatment Incubation Incubate for 72 hours Single_Agent_Titration->Incubation Combination_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate % inhibition Viability_Assay->Data_Analysis CI_Calculation Calculate Combination Index (CI) using Chou-Talalay method Data_Analysis->CI_Calculation Synergy_Determination Determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) CI_Calculation->Synergy_Determination Xenograft_Model Establish tumor xenografts in mice Synergy_Determination->Xenograft_Model Validate synergistic combinations in vivo Treatment_Groups Randomize mice into four groups: 1. Vehicle Control 2. This compound 3. Combination Drug 4. This compound + Combination Drug Xenograft_Model->Treatment_Groups Dosing Administer treatments as scheduled Treatment_Groups->Dosing Tumor_Measurement Measure tumor volume regularly Dosing->Tumor_Measurement Efficacy_Analysis Analyze tumor growth inhibition (TGI) Tumor_Measurement->Efficacy_Analysis

References

Interpreting variable responses to BBO-10203

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BBO-10203. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this novel inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments with this compound.

Q1: Why am I observing variable responses to this compound across different cancer cell lines?

A1: The response to this compound is highly dependent on the genetic background of the cancer cells.[1][2] Preclinical studies have categorized cellular responses into three main groups[2]:

  • Highly Responsive: Cell lines with HER2 amplification show near-complete inhibition of phosphorylated AKT (pAKT), suggesting a strong dependency on RAS-mediated PI3Kα activation.[1][2]

  • Intermediate Response: Cell lines with KRAS or PIK3CA mutations typically exhibit a partial reduction in pAKT.[1]

  • Non-Responsive: Cell lines with PTEN loss are generally resistant to this compound. This is because PTEN loss leads to RAS-independent activation of the PI3K pathway.

It is crucial to characterize the genomic profile of your cell lines to anticipate their responsiveness to this compound.

Q2: I am not seeing the expected level of pAKT inhibition. What are the possible reasons?

A2: Several factors could contribute to lower-than-expected pAKT inhibition:

  • Cell Line Genotype: As mentioned in Q1, the cell line's genetic makeup is a primary determinant of sensitivity.[1][2]

  • Suboptimal Compound Concentration: Ensure you are using the appropriate concentration range for your specific cell line. Refer to the IC50 values in Table 1 for guidance. Full cellular target engagement is typically observed at around 30 nM.[3]

  • Compound Stability: this compound is a covalent inhibitor. Ensure proper storage and handling to maintain its activity. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

  • Assay Conditions: The duration of treatment can influence the observed effect. A 4-hour treatment is often sufficient to observe pAKT inhibition.[4]

Q3: My in vitro results are promising, but the in vivo efficacy is lower than anticipated. What could be the issue?

A3: Discrepancies between in vitro and in vivo results can arise from several factors:

  • Pharmacokinetics: While this compound has good oral bioavailability, factors such as dosing frequency and formulation can impact exposure at the tumor site.[5][6]

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions and can influence drug response.

  • Adaptive Resistance: Tumors can develop adaptive resistance mechanisms to therapy.[7] Combination therapies may be necessary to overcome this.[1][8][9][10]

Q4: Is this compound expected to cause hyperglycemia like other PI3Kα inhibitors?

A4: No. A key advantage of this compound is that it does not induce hyperglycemia.[1][9][10][11] Its mechanism of action is to specifically block the interaction between RAS and PI3Kα, a signaling event more prevalent in cancer cells, while sparing the insulin-mediated activation of PI3Kα that is crucial for glucose uptake in normal cells.[1][8][10]

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: this compound IC50 Values for pAKT Inhibition in Various Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeaturespAKT Inhibition IC50 (nM)
BT-474Breast CancerHER2 amplified, PIK3CA K111N~5[5]
KYSE-410Esophageal Squamous Cell CarcinomaHER2 amplified, KRAS G12C~5[5]
N87Gastric CancerHER2 amplified4.0
EFM-192ABreast CancerHER2 amplified5.0
SK-BR-3Breast CancerHER2 amplified6.0
MDA-MB-361Breast CancerHER2 amplified9.0
MDA-MB-453Breast CancerHER2 amplified, PIK3CA H1047R40.3
U87-MGGlioblastomaPTEN null>10,000

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

pAKT Inhibition Assay

This protocol outlines the procedure for measuring the inhibition of AKT phosphorylation in cancer cell lines treated with this compound.

Materials:

  • Cancer cell lines of interest

  • Complete growth media

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies (anti-pAKT, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight in a 37°C incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a 9-point dose titration, starting from a concentration of 3 µM with 1:3 dilution increments.[4] The final DMSO concentration in the media should be ≤ 0.1%.

  • Cell Treatment: Treat the cells with the this compound dilutions for 4 hours at 37°C.[4] Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice to ensure complete lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a membrane.

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the pAKT signal to the total AKT signal.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines of interest

  • Complete growth media

  • This compound

  • DMSO

  • 24-well plates

  • Fixation solution (e.g., 10% neutral buffered formalin)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a low density (e.g., 500 cells/well) in 500 µL of complete media and allow them to adhere overnight.[4]

  • Compound Treatment: Add this compound at various concentrations to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 1-3 weeks, replenishing the media and compound twice a week.[4] Monitor colony formation in the control wells.

  • Fixation and Staining:

    • Once colonies in the control wells are of a sufficient size (at least 50 cells), remove the media and gently wash the wells with PBS.

    • Fix the colonies with a fixation solution for 15-30 minutes.

    • Remove the fixation solution and stain the colonies with crystal violet for 30-60 minutes.

  • Colony Counting: Gently wash off the excess stain with water and allow the plates to air dry. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Visualizations

Signaling Pathway of this compound

BBO10203_Pathway cluster_upstream Upstream Signaling cluster_pi3k PI3K Signaling cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., HER2) RAS RAS (KRAS, HRAS, NRAS) RTK->RAS PI3Ka PI3Kα RAS->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Converts PIP2 to BBO10203 This compound BBO10203->PI3Ka Covalently binds to RAS-binding domain PIP2 PIP2 AKT AKT PIP3->AKT pAKT pAKT AKT->pAKT Phosphorylation CellGrowth Cell Growth & Survival pAKT->CellGrowth pAKT_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Adhere Allow cells to adhere overnight SeedCells->Adhere PrepareCompound Prepare this compound serial dilutions Adhere->PrepareCompound TreatCells Treat cells for 4 hours PrepareCompound->TreatCells LyseCells Lyse cells and quantify protein TreatCells->LyseCells WesternBlot Perform Western Blot for pAKT and total AKT LyseCells->WesternBlot Analyze Analyze band intensities and calculate inhibition WesternBlot->Analyze End End Analyze->End Troubleshooting_Logic Start Start: Unexpected this compound Response CheckGenotype Check Cell Line Genotype Start->CheckGenotype PTEN_Loss PTEN Loss? CheckGenotype->PTEN_Loss Genomic Data HER2_Amp HER2 Amplified? PTEN_Loss->HER2_Amp No NonResponsive Expected: Non-Responsive PTEN_Loss->NonResponsive Yes KRAS_PIK3CA_Mut KRAS/PIK3CA Mutant? HER2_Amp->KRAS_PIK3CA_Mut No HighlyResponsive Expected: Highly Responsive HER2_Amp->HighlyResponsive Yes IntermediateResponsive Expected: Intermediate Response KRAS_PIK3CA_Mut->IntermediateResponsive Yes CheckExperimental Check Experimental Parameters KRAS_PIK3CA_Mut->CheckExperimental No/Response still unexpected HighlyResponsive->CheckExperimental If response is low IntermediateResponsive->CheckExperimental If response is unexpected Concentration Correct Concentration? CheckExperimental->Concentration TreatmentTime Sufficient Treatment Time? Concentration->TreatmentTime Yes Optimize Optimize Protocol Concentration->Optimize No CompoundIntegrity Compound Integrity? TreatmentTime->CompoundIntegrity Yes TreatmentTime->Optimize No CompoundIntegrity->Optimize No FurtherInvestigation Further Investigation Needed CompoundIntegrity->FurtherInvestigation Yes

References

BBO-10203 long-term treatment effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BBO-10203.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, orally bioavailable small-molecule inhibitor that selectively targets the RAS-PI3Kα interaction.[1] It covalently binds to the Cysteine 242 (Cys242) residue within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit, p110α.[1] This binding physically blocks the interaction between PI3Kα and all RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby preventing RAS-mediated activation of the PI3K/AKT signaling pathway.[1][2] Unlike conventional PI3Kα inhibitors, this compound does not directly inhibit the kinase activity of PI3Kα.[1]

Q2: What is the key advantage of this compound over traditional PI3Kα inhibitors?

Q3: Is there currently any data on the long-term treatment effects of this compound in humans?

A3: As of late 2025, there is no publicly available data on the long-term treatment effects of this compound in humans. The compound is currently being evaluated in a Phase 1a/1b clinical trial (BREAKER-101; NCT06625775) to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[7][8][9][10] Initial clinical data from this trial are anticipated in the first half of 2026.[11] Preclinical studies in animal models have shown the treatment to be well-tolerated with repeated dosing.[12]

Q4: In which cancer models has this compound demonstrated preclinical efficacy?

A4: this compound has shown significant preclinical antitumor activity in a variety of cancer models, including:

  • HER2-amplified (HER2+) breast cancer.[1][13]

  • PIK3CA-mutant cancer cell lines, particularly those with helical domain mutations like E545K.[5]

  • KRAS-mutant lung and colorectal cancers.[1][4]

  • Estrogen receptor-positive (ER+) breast cancer.[1]

Q5: Has this compound been tested in combination with other anti-cancer agents?

A5: Yes, preclinical studies have demonstrated synergistic antitumor effects when this compound is combined with several standard-of-care therapies.[1][2] Enhanced efficacy has been observed with:

  • Trastuzumab (anti-HER2 antibody) in HER2-positive breast cancer models.[1][6]

  • Fulvestrant (SERD) and Palbociclib (CDK4/6 inhibitor) in ER-positive breast cancer models.[1][6]

  • KRAS inhibitors (e.g., BBO-8520, BBO-11818) in KRAS-mutant tumor models.[1][11]

  • Chemotherapy (e.g., Irinotecan) in KRAS-mutant colorectal cancer models.[14]

Troubleshooting Guides

Problem 1: Inconsistent pAKT inhibition in vitro.

  • Possible Cause 1: Cell line dependency on RAS-PI3Kα signaling.

    • Solution: The efficacy of this compound is dependent on the degree to which the PI3K pathway is driven by RAS. Cell lines with HER2 amplification or certain PIK3CA helical domain mutations show high sensitivity.[5] In contrast, cells with kinase domain mutations (e.g., H1047R) or those that are PTEN null may exhibit weaker responses due to lower RAS dependency.[5][14] It is crucial to select appropriate cell lines and verify their genetic background.

  • Possible Cause 2: Suboptimal compound concentration or incubation time.

    • Solution: Perform a dose-response titration to determine the optimal concentration for your specific cell line. A mean EC50 of 3.2 nM for pAKT inhibition has been reported across a panel of breast cancer cell lines.[6] An incubation time of 4 hours has been used in pAKT inhibition assays.[14]

Problem 2: Observing hyperglycemia in animal models.

  • Possible Cause: This is an unexpected result.

    • Solution: this compound is specifically designed to avoid hyperglycemia by not interfering with insulin signaling.[1][5] Preclinical data from oral glucose tolerance tests (OGTT) in mice, even at doses three times the therapeutic dose, showed no induction of hyperglycemia or hyperinsulinemia.[5][6]

      • Verify the identity and purity of the this compound compound.

      • Review the experimental protocol for the OGTT to ensure it was performed correctly on fasted animals.[14]

      • Consider potential confounding factors in the animal model or diet that could be affecting glucose metabolism independently of the drug.

Problem 3: Lack of in vivo tumor growth inhibition.

  • Possible Cause 1: Inappropriate xenograft model.

    • Solution: As with in vitro experiments, the choice of xenograft model is critical. This compound has demonstrated robust tumor growth inhibition (80-88%) in models such as KYSE-410 (HER2amp/KRAS G12C) and BT-474 (ER+, HER2amp, PIK3CA K111N).[1][6] Ensure the selected model has a genetic background known to be sensitive to the disruption of the RAS-PI3Kα interaction.

  • Possible Cause 2: Pharmacokinetic issues.

    • Solution: this compound is orally bioavailable.[1][12] However, ensure proper formulation and administration. In preclinical models, daily oral dosing of 30-100 mg/kg has resulted in significant tumor regressions.[6][12] It may be necessary to perform pharmacokinetic studies in your specific animal model to confirm adequate drug exposure.

Quantitative Data Summary

ParameterCell Line / ModelResultReference
pAKT Inhibition (in vitro) Panel of 18 human breast cancer cell linesMean EC50 of 3.2 nM[6]
pAKT Inhibition (in vivo) KYSE-410 Xenograft (30 mg/kg single oral dose)~80% maximal inhibition, lasting for 24 hours[12]
Tumor Growth Inhibition (in vivo) KYSE-410 Xenograft80-88%[1]
Tumor Growth Inhibition (in vivo) BT-474 Xenograft (100 mg/kg daily oral dose)88%[6]

Experimental Protocols

Protocol 1: In Vitro pAKT Inhibition Assay

  • Cell Seeding: Seed cells in 100 µL of complete growth media in a 96-well plate and allow them to adhere overnight in a 37°C incubator.[14]

  • Compound Preparation: Prepare a 9-point dose titration of this compound, typically starting at 3 µM with 1:3 serial dilutions. Resuspend the compound in 0.1% dimethyl sulfoxide (DMSO).[14]

  • Cell Treatment: Treat the cells with the prepared this compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control for maximal inhibition if available (e.g., 1 µM AMG511 for relevant models).[14]

  • Incubation: Incubate the treated cells for 4 hours at 37°C.[14]

  • Lysis and Analysis: After incubation, lyse the cells and quantify the levels of phosphorylated AKT (pAKT) and total AKT using a suitable method such as ELISA, Western Blot, or Meso Scale Discovery (MSD) assay.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

  • Fasting: Fast male C57BL/6 mice overnight.

  • Baseline Glucose: Measure baseline blood glucose levels from the tail vein.

  • Compound Administration: Administer this compound or vehicle control orally.

  • Post-Dose Glucose: After 60 minutes, measure fasted blood glucose levels again.[14]

  • Glucose Challenge: Administer a 2 g/kg oral glucose bolus to all animals.[14]

  • Time-Point Measurements: Measure blood glucose at 15, 30, 60, 90, and 120 minutes following the glucose challenge.[14]

  • Data Analysis: Plot the glucose concentration over time for each treatment group. Statistical analysis can be performed using a one-way ANOVA with post hoc tests at each time point.[14]

Visualizations

BBO_10203_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_pi3k PI3Kα Complex cluster_downstream Downstream Pathway Growth_Factor_Receptor Growth Factor Receptor (e.g., HER2) RAS RAS (K-RAS, H-RAS, N-RAS) Growth_Factor_Receptor->RAS RBD RAS Binding Domain (RBD) (Cys242) RAS->RBD Interaction p110a p110α (PI3Kα) Catalytic Subunit p85 p85 Regulatory Subunit p110a->p85 p110a->RBD AKT AKT p110a->AKT PIP3 Generation pAKT pAKT (Phosphorylated AKT) AKT->pAKT Phosphorylation Cell_Growth Cell Growth, Proliferation, Survival pAKT->Cell_Growth BBO_10203 This compound BBO_10203->RBD Covalent Binding (Blocks Interaction)

Caption: Mechanism of action of this compound.

Experimental_Workflow_pAKT_Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plate Adhere 2. Allow cells to adhere overnight Seed_Cells->Adhere Prepare_Compound 3. Prepare this compound dose titration Treat_Cells 4. Treat cells with compound/vehicle Prepare_Compound->Treat_Cells Incubate 5. Incubate for 4 hours at 37°C Treat_Cells->Incubate Lyse_Cells 6. Lyse cells Quantify_pAKT 7. Quantify pAKT and Total AKT (e.g., ELISA) Lyse_Cells->Quantify_pAKT Analyze_Data 8. Analyze Data (Calculate EC50) Quantify_pAKT->Analyze_Data

Caption: Workflow for in vitro pAKT inhibition assay.

Troubleshooting_Logic Start Issue: Inconsistent pAKT Inhibition Check_Cell_Line Is the cell line known to be RAS-PI3Kα dependent? Start->Check_Cell_Line Check_Concentration Was a dose-response titration performed? Check_Cell_Line->Check_Concentration Yes Solution_Cell_Line Solution: Verify genetic background. Select sensitive lines (e.g., HER2amp). Check_Cell_Line->Solution_Cell_Line No Solution_Concentration Solution: Perform titration to find optimal concentration and time. Check_Concentration->Solution_Concentration No No_Resolution Contact Technical Support for further assistance Check_Concentration->No_Resolution Yes End Problem Resolved Solution_Cell_Line->End Solution_Concentration->End

Caption: Troubleshooting logic for pAKT inhibition.

References

Validation & Comparative

BBO-10203: A Paradigm Shift in PI3K Inhibition by Targeting the RAS-PI3Kα Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of BBO-10203 against traditional PI3K inhibitors, highlighting its unique mechanism of action, preclinical efficacy, and notable lack of hyperglycemia.

In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have been a focal point of research and development. However, the clinical utility of many PI3K inhibitors has been hampered by on-target toxicities, most notably hyperglycemia, which arises from the crucial role of the PI3Kα isoform in insulin signaling. This compound, a first-in-class, orally bioavailable small molecule, represents a novel strategy by selectively disrupting the interaction between RAS proteins and PI3Kα, rather than inhibiting the kinase activity of PI3Kα itself. This unique mechanism of action confers potent antitumor activity while circumventing the metabolic side effects associated with traditional PI3K inhibitors.[1]

This guide provides a comprehensive comparison of this compound with other notable PI3K inhibitors, including the PI3Kα-selective inhibitor alpelisib, the PI3Kδ-selective inhibitor idelalisib, the dual PI3Kδ/γ inhibitor duvelisib, and the pan-PI3K inhibitor copanlisib. The comparison is based on preclinical data, focusing on their mechanism of action, in vitro and in vivo efficacy, and their impact on glucose metabolism.

A Differentiated Mechanism of Action

Traditional PI3K inhibitors function by competing with ATP at the kinase domain of the p110 catalytic subunit, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This non-selective inhibition of PI3Kα's kinase activity in both cancer cells and normal tissues is what leads to the common adverse event of hyperglycemia.[2][3]

In stark contrast, this compound is a covalent inhibitor that specifically binds to a unique cysteine residue (Cys242) within the RAS-binding domain (RBD) of the p110α subunit of PI3Kα.[1] This binding physically obstructs the interaction between PI3Kα and all RAS isoforms (K-RAS, H-RAS, and N-RAS), a critical step for PI3Kα activation in many cancers.[1][4] Importantly, this compound does not inhibit the intrinsic kinase activity of PI3Kα, thus preserving its function in insulin-mediated glucose uptake, which is not dependent on RAS binding.[4][5]

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

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Comparative Preclinical Efficacy

Preclinical studies have demonstrated the potent and broad antitumor activity of this compound across a range of cancer models, including those with KRAS mutations, PIK3CA mutations, and HER2 amplification.[4][6]

In Vitro Activity

This compound potently inhibits the phosphorylation of AKT (pAKT), a key downstream effector of the PI3K pathway, in various cancer cell lines. In HER2-amplified and PIK3CA-mutant breast cancer cell lines, this compound has shown low nanomolar IC50 values for pAKT inhibition.[7] A key distinction from traditional PI3K inhibitors is that while this compound potently inhibits RAS-driven pAKT signaling, it may not achieve complete inhibition in all cell lines, as it does not affect RAS-independent PI3Kα activity. In contrast, ATP-competitive inhibitors like alpelisib can achieve complete pAKT inhibition at higher concentrations, but this often comes at the cost of off-target effects.[5]

InhibitorTargetCell LineIC50 (pAKT Inhibition)
This compound RAS-PI3Kα InteractionBT-474 (HER2-amp)~5 nM[7]
This compound RAS-PI3Kα InteractionKYSE-410 (HER2-amp)~5 nM[7]
This compound RAS-PI3Kα InteractionHEK293T (KRAS-G12D)6 nM (RAS-PI3Kα interaction)[5]
Alpelisib PI3Kα kinase-~5 nM (enzymatic)
Idelalisib PI3Kδ kinase-Data not directly comparable
Duvelisib PI3Kδ/γ kinase-Data not directly comparable
Copanlisib pan-PI3K kinase-Data not directly comparable
In Vivo Tumor Growth Inhibition

In xenograft models of human cancers, this compound has demonstrated significant tumor growth inhibition and even tumor regression when administered as a monotherapy.[7] For instance, in a KYSE-410 (HER2-amplified) xenograft model, daily oral dosing of this compound at 30 mg/kg resulted in significant tumor regressions.[7] Furthermore, this compound has shown synergistic effects when combined with other targeted therapies, such as KRAS G12C inhibitors and HER2-targeted agents.[1][6]

InhibitorCancer ModelDosingTumor Growth Inhibition (TGI)
This compound KYSE-410 (HER2-amp)30 mg/kg, oral, dailySignificant tumor regression[7]
This compound BT-474 (HER2-amp)100 mg/kg, oral, daily88% TGI[8]
Alpelisib PIK3CA-mutant xenografts-Marked tumor suppressing effect
Idelalisib B-cell malignancy xenografts-Significant antitumor activity
Duvelisib T-cell lymphoma xenografts50 mg/kg, oral, twice dailyReduced leukemia cells in peripheral blood
Copanlisib GIST xenografts-Single-agent antitumor activity[9]

Note: In vivo efficacy data is highly dependent on the specific cancer model, dosing regimen, and study duration. The data presented is a summary from various preclinical studies and is not a direct head-to-head comparison.

The Critical Advantage: Absence of Hyperglycemia

A major differentiating factor for this compound is its lack of impact on glucose metabolism. Hyperglycemia is a frequent and often dose-limiting toxicity of PI3Kα kinase inhibitors due to the essential role of PI3Kα in the insulin signaling pathway.[2][3][10] Clinical data for alpelisib, for example, shows a high incidence of hyperglycemia, which can necessitate dose interruptions or discontinuation of treatment.[10]

Preclinical studies, including oral glucose tolerance tests (OGTT) in mice, have consistently shown that this compound does not induce hyperglycemia or hyperinsulinemia, even at doses that achieve significant antitumor efficacy.[1][7] This is a direct consequence of its unique mechanism of action, which preserves the kinase activity of PI3Kα required for normal glucose homeostasis.

InhibitorMechanismInduction of Hyperglycemia
This compound RAS-PI3Kα Interaction InhibitorNo[1][4]
Alpelisib PI3Kα Kinase InhibitorYes[2][10]
Idelalisib PI3Kδ Kinase InhibitorLess common than with PI3Kα inhibitors
Duvelisib PI3Kδ/γ Kinase InhibitorLess common than with PI3Kα inhibitors
Copanlisib pan-PI3K Kinase InhibitorYes

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

In Vitro Kinase Assay

dot graph "In_Vitro_Kinase_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Recombinant_PI3K" [label="Recombinant PI3Kα", fillcolor="#F1F3F4"]; "Inhibitor" [label="this compound or\nComparator Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; "Substrate" [label="PIP2 Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ATP" [label="ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction" [label="Kinase Reaction", shape=ellipse, fillcolor="#FFFFFF"]; "Detection" [label="Detection of\nPIP3 Product", shape=ellipse, fillcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(IC50 Calculation)", shape=ellipse, fillcolor="#FFFFFF"];

"Recombinant_PI3K" -> "Reaction"; "Inhibitor" -> "Reaction"; "Substrate" -> "Reaction"; "ATP" -> "Reaction"; "Reaction" -> "Detection"; "Detection" -> "Data_Analysis"; } In Vitro Kinase Assay Workflow

To assess the direct inhibitory effect of compounds on PI3Kα kinase activity, a common method is a luminescence-based kinase assay. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Materials : Recombinant PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • The PI3Kα enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound, alpelisib) in a kinase buffer.

    • The kinase reaction is initiated by adding the lipid substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent and a luminometer.

  • Data Analysis : The luminescence signal is converted to percent inhibition relative to a vehicle control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is then calculated using non-linear regression analysis.

Cell Viability (MTT) Assay

dot graph "Cell_Viability_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Cell_Seeding" [label="Seed Cancer Cells\nin 96-well Plates", fillcolor="#F1F3F4"]; "Treatment" [label="Treat with Inhibitor\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation" [label="Incubate for\nSpecified Duration", fillcolor="#FFFFFF"]; "MTT_Addition" [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Formazan_Formation" [label="Incubate for Formazan\nCrystal Formation", fillcolor="#FFFFFF"]; "Solubilization" [label="Add Solubilizing Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Absorbance_Reading" [label="Measure Absorbance\n(e.g., 570 nm)", shape=ellipse, fillcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(GI50 Calculation)", shape=ellipse, fillcolor="#FFFFFF"];

"Cell_Seeding" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "MTT_Addition"; "MTT_Addition" -> "Formazan_Formation"; "Formazan_Formation" -> "Solubilization"; "Solubilization" -> "Absorbance_Reading"; "Absorbance_Reading" -> "Data_Analysis"; } Cell Viability (MTT) Assay Workflow

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials : Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl).

  • Procedure :

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the PI3K inhibitor or vehicle control.

    • After a defined incubation period (e.g., 72 hours), the MTT solution is added to each well.

    • The plates are incubated to allow for the reduction of MTT by metabolically active cells into insoluble formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Analysis : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The concentration of the inhibitor that reduces cell viability by 50% (GI50) is determined by plotting the absorbance against the inhibitor concentration.

Western Blot for pAKT Analysis

dot graph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Cell_Treatment" [label="Treat Cells with\nInhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; "Lysis" [label="Cell Lysis and\nProtein Extraction", fillcolor="#F1F3F4"]; "Quantification" [label="Protein Quantification\n(e.g., BCA Assay)", fillcolor="#FFFFFF"]; "Electrophoresis" [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transfer" [label="Transfer to\nMembrane (PVDF)", fillcolor="#FFFFFF"]; "Blocking" [label="Blocking", fillcolor="#F1F3F4"]; "Primary_Ab" [label="Incubate with Primary\nAntibody (e.g., anti-pAKT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Secondary_Ab" [label="Incubate with HRP-conjugated\nSecondary Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Detection" [label="Chemiluminescent\nDetection", shape=ellipse, fillcolor="#FFFFFF"]; "Analysis" [label="Densitometry Analysis", shape=ellipse, fillcolor="#FFFFFF"];

"Cell_Treatment" -> "Lysis"; "Lysis" -> "Quantification"; "Quantification" -> "Electrophoresis"; "Electrophoresis" -> "Transfer"; "Transfer" -> "Blocking"; "Blocking" -> "Primary_Ab"; "Primary_Ab" -> "Secondary_Ab"; "Secondary_Ab" -> "Detection"; "Detection" -> "Analysis"; } Western Blot Workflow for pAKT Analysis

Western blotting is used to detect the levels of specific proteins in a sample, in this case, the phosphorylated form of AKT (pAKT), to assess the inhibition of the PI3K signaling pathway.

  • Materials : Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-pAKT and anti-total AKT), HRP-conjugated secondary antibody, and a chemiluminescent substrate.

  • Procedure :

    • Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for pAKT.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.

    • The membrane is treated with a chemiluminescent substrate, and the light emitted is detected using an imaging system.

    • The membrane is often stripped and re-probed with an antibody for total AKT to serve as a loading control.

  • Data Analysis : The intensity of the pAKT bands is quantified using densitometry software and normalized to the intensity of the total AKT bands.

In Vivo Xenograft Model

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"Cell_Implantation" [label="Implant Human Cancer\nCells into Mice", fillcolor="#F1F3F4"]; "Tumor_Growth" [label="Allow Tumors to\nEstablish", fillcolor="#FFFFFF"]; "Randomization" [label="Randomize Mice into\nTreatment Groups", fillcolor="#FFFFFF"]; "Treatment" [label="Administer Inhibitor or\nVehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; "Monitoring" [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Endpoint" [label="Endpoint Reached\n(e.g., Tumor Size Limit)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze Tumor Growth\nInhibition (TGI)", shape=ellipse, fillcolor="#FFFFFF"];

"Cell_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; "Endpoint" -> "Analysis"; } In Vivo Xenograft Model Workflow

Xenograft models are used to evaluate the antitumor efficacy of a compound in a living organism.

  • Materials : Immunocompromised mice (e.g., nude or SCID mice), human cancer cell lines, and the test compound formulated for in vivo administration.

  • Procedure :

    • Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound) or a vehicle control is administered to the mice according to a defined dosing schedule (e.g., daily oral gavage).

    • Tumor volume and mouse body weight are measured regularly throughout the study.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.

Oral Glucose Tolerance Test (OGTT) in Mice

dot graph "OGTT_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Fasting" [label="Fast Mice Overnight", fillcolor="#F1F3F4"]; "Baseline_Glucose" [label="Measure Baseline\nBlood Glucose", fillcolor="#FFFFFF"]; "Glucose_Administration" [label="Administer Glucose\n(Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Blood_Sampling" [label="Collect Blood at\nTimed Intervals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Glucose_Measurement" [label="Measure Blood\nGlucose Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Plot Glucose Levels\nover Time", shape=ellipse, fillcolor="#FFFFFF"];

"Fasting" -> "Baseline_Glucose"; "Baseline_Glucose" -> "Glucose_Administration"; "Glucose_Administration" -> "Blood_Sampling"; "Blood_Sampling" -> "Glucose_Measurement"; "Glucose_Measurement" -> "Data_Analysis"; } Oral Glucose Tolerance Test (OGTT) Workflow

The OGTT is performed to assess how quickly glucose is cleared from the blood, providing a measure of glucose tolerance and the effect of a compound on glucose metabolism.

  • Materials : Mice, glucose solution, and a glucometer.

  • Procedure :

    • Mice are fasted overnight but have access to water.

    • A baseline blood glucose measurement is taken from the tail vein.

    • A concentrated glucose solution is administered to the mice via oral gavage.

    • Blood glucose levels are measured at several time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis : Blood glucose levels are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.

Conclusion

This compound represents a significant advancement in the field of PI3K pathway inhibition. Its unique mechanism of disrupting the RAS-PI3Kα interaction, rather than inhibiting the kinase domain, allows for potent antitumor activity without the dose-limiting toxicity of hyperglycemia that plagues traditional PI3K inhibitors.[1][4] This differentiated profile suggests that this compound may offer a wider therapeutic window and a more favorable safety profile in the treatment of a variety of solid tumors driven by RAS and PI3K pathway alterations. As this compound progresses through clinical trials, its potential to overcome the limitations of existing PI3K inhibitors will be further elucidated, offering new hope for patients with difficult-to-treat cancers.

References

BBO-10203: A Paradigm Shift in RAS-Driven Cancer Therapy Compared to Conventional Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide offers a detailed comparison of the novel RAS-pathway inhibitor, BBO-10203, against conventional therapeutic regimens for several aggressive cancer subtypes. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical efficacy data, outlines experimental methodologies, and visualizes key biological and experimental frameworks to provide a clear, data-driven assessment of this compound's potential.

Executive Summary

Mechanism of Action: A Novel Approach to a Known Pathway

Conventional PI3Kα inhibitors typically target the kinase domain of the enzyme, which can interfere with insulin signaling and lead to metabolic complications. In contrast, this compound covalently binds to a specific cysteine residue within the RAS-binding domain of PI3Kα, physically preventing its activation by RAS isoforms (KRAS, HRAS, and NRAS).[7] This targeted disruption of the protein-protein interaction allows for the selective inhibition of tumor cell signaling while sparing normal physiological PI3Kα activity.

BBO-10203_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 PI3Kα Activation cluster_2 Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS PI3Kα PI3Kα RAS->PI3Kα Interaction PIP2 PIP2 PI3Kα->PIP2 Phosphorylates This compound This compound This compound->PI3Kα Blocks Interaction PIP3 PIP3 AKT AKT PIP3->AKT Activates Cell Growth\n& Proliferation Cell Growth & Proliferation AKT->Cell Growth\n& Proliferation

This compound blocks the RAS-PI3Kα interaction, inhibiting downstream signaling.

Preclinical Efficacy: this compound vs. Conventional Therapies

The following tables summarize the preclinical efficacy of this compound in comparison to standard-of-care therapies in various cancer models.

HER2-Positive (HER2+) Breast Cancer
TreatmentCancer ModelEfficacy MetricResult
This compound BT-474 XenograftTumor Growth Inhibition (TGI)88% (at 100 mg/kg daily)[7]
Trastuzumab BT-474 XenograftTumor Volume Reduction57-62%[8]
This compound + Trastuzumab BT-474 XenograftEnhanced Anti-tumor ActivitySignificant enhancement over single agents
Hormone Receptor-Positive (HR+)/HER2-Negative (HER2-) Breast Cancer
TreatmentCancer ModelEfficacy MetricResult
This compound + Fulvestrant MCF7 XenograftEnhanced Anti-tumor ActivitySignificant enhancement
This compound + Palbociclib MCF7 XenograftEnhanced Anti-tumor ActivitySignificant enhancement
Palbociclib MCF7 XenograftTumor Growth Inhibition (TGI)65% (at 40 mg/kg)[9]
Fulvestrant + Palbociclib MCF7 CellsColony FormationSignificant reduction compared to single agents[10]
KRAS-Mutant Colorectal Cancer (CRC)
TreatmentCancer ModelEfficacy MetricResult
This compound KRAS-Mutant CRC XenograftAntitumor ActivityPotent activity
FOLFIRI + Bevacizumab KRAS-Mutant mCRC PatientsObjective Response Rate (ORR)5-10%[11]
Onvansertib + FOLFIRI + Bevacizumab KRAS-Mutant mCRC PatientsPartial Response (PR)45% of evaluable patients[12]
KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
TreatmentCancer ModelEfficacy MetricResult
This compound KRAS-Mutant NSCLC XenograftAntitumor ActivityPotent activity
Platinum-Based Chemotherapy KRAS-Mutant NSCLC PatientsObjective Response Rate (ORR)~15%[13]
Sotorasib (KRAS G12C inhibitor) KRAS G12C-Mutant NSCLC PatientsObjective Response Rate (ORR)37.1%[13]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vivo Xenograft Studies

Xenograft_Study_Workflow Cell_Culture Cancer Cell Line Culture (e.g., BT-474, MCF7) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage (this compound) or Intraperitoneal Injection (Conventional Therapies) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (e.g., 2x/week) Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume >2000 mm³) Monitoring->Endpoint Analysis Tumor Excision, Weighing, & Downstream Analysis (e.g., Western Blot for pAKT) Endpoint->Analysis

Generalized workflow for in vivo xenograft efficacy studies.

Animal Models:

  • Female athymic nude mice or other immunocompromised strains (e.g., NSG mice) are typically used for xenograft studies.[14]

  • For HR+ models like MCF7, estrogen supplementation (e.g., estradiol pellets) is required for tumor growth.

Cell Lines and Implantation:

  • BT-474 (HER2+ Breast Cancer): 1 x 10^6 to 3 x 10^6 cells are subcutaneously injected into the flank of mice, often in a Matrigel suspension.[14][15]

  • MCF7 (HR+/HER2- Breast Cancer): 5 x 10^6 cells are subcutaneously injected into the flank of nude mice.[10]

  • KRAS-Mutant CRC and NSCLC Lines: Specific cell lines (e.g., HCT-116 for CRC, A549 or H1299 for NSCLC) are used, with cell numbers for implantation varying based on the line's tumorigenicity.[12][16]

Treatment Regimens:

  • This compound: Administered via oral gavage, typically once daily, at doses ranging from 10 to 100 mg/kg.[7]

  • Trastuzumab: Administered intraperitoneally, often twice a week, at doses around 2.0-2.5 mg/kg.[17]

  • Fulvestrant: Administered subcutaneously, typically once per week, at a dose of 5 mg/kg.[10]

  • Palbociclib: Administered intraperitoneally, daily, at a dose of 25 mg/kg.[10]

  • Control Groups: Receive a vehicle control (the formulation used to dissolve/suspend the drugs) following the same administration route and schedule.

Efficacy Assessment:

  • Tumor volumes are measured regularly (e.g., twice weekly) using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Tumor Growth Inhibition (TGI) is calculated as: [%TGI = 100 * (1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study))].

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as Western blotting for target engagement (e.g., pAKT levels).

In Vitro Assays

Cell Viability and Colony Formation Assays:

  • Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of this compound and/or conventional therapies.

  • Cell viability is assessed after a set period (e.g., 6 days) using methods like trypan blue exclusion.[18]

  • For colony formation assays, after drug treatment, cells are allowed to grow in fresh media for an extended period (e.g., 7 days), and the resulting colonies are stained and quantified.[18]

Western Blotting for Phosphorylated AKT (pAKT):

  • Cells or tumor lysates are processed to extract proteins.

  • Proteins are separated by size via SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for pAKT and total AKT, followed by secondary antibodies.

  • The protein bands are visualized and quantified to determine the level of AKT phosphorylation relative to the total amount of AKT protein.

Conclusion

References

A Head-to-Head Analysis of Two PI3K Pathway Modulators: BBO-10203 and GDC-0941

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical focus for drug development. Dysregulation of this pathway is a key driver in the initiation and progression of numerous cancers. This guide provides a comparative analysis of two distinct inhibitors targeting this pathway: BBO-10203, a first-in-class RAS-PI3Kα interaction inhibitor, and GDC-0941 (Pictilisib), a pan-class I PI3K kinase inhibitor. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, preclinical efficacy, and clinical development status, supported by available experimental data.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and GDC-0941 lies in their distinct mechanisms of inhibiting the PI3K pathway.

This compound: A Novel "Breaker" of Protein-Protein Interaction

This compound represents a novel approach by functioning as a "RAS:PI3Kα breaker." It is a first-in-class, orally bioavailable, covalent small molecule that selectively targets the interaction between the RAS family of oncoproteins (K-RAS, H-RAS, and N-RAS) and the p110α catalytic subunit of PI3Kα.[1][2] Instead of inhibiting the enzyme's catalytic activity, this compound covalently binds to a specific cysteine residue (Cys242) within the RAS-binding domain (RBD) of PI3Kα.[1][3] This binding physically obstructs the association of RAS with PI3Kα, thereby preventing RAS-mediated activation of the PI3Kα-AKT signaling cascade.[1][3] A key advantage of this mechanism is that it does not interfere with insulin-mediated PI3Kα activation, which is independent of RAS. This selectivity is crucial for avoiding the metabolic side effects, such as hyperglycemia, commonly associated with traditional PI3K inhibitors.[1][2][4]

GDC-0941 (Pictilisib): A Pan-Class I Kinase Inhibitor

GDC-0941, also known as Pictilisib, is a potent, orally bioavailable, ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[5][6][7][8] By binding to the ATP-binding pocket of the kinase domain, GDC-0941 directly blocks the catalytic activity of the PI3K enzyme.[7] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling pathways, including the AKT-mTOR axis.[7][8] Its action as a pan-inhibitor means it broadly suppresses signaling from all class I PI3K isoforms, which can be therapeutically beneficial but also contributes to on-target toxicities like hyperglycemia due to the role of PI3K in insulin signaling.[9]

Signaling Pathway Diagrams

BBO_10203_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK RAS RAS-GTP RTK->RAS Activates PI3Ka PI3Kα RAS->PI3Ka Binds & Activates PIP2 PIP2 PIP3 PIP3 GlucoseUptake Glucose Uptake AKT AKT pAKT pAKT Downstream Downstream Signaling (Growth, Proliferation) InsulinReceptor Insulin Receptor IRS IRS BBO10203 This compound BBO10203->PI3Ka Covalently binds to RBD (Inhibits RAS-PI3Kα Interaction)

Caption: this compound mechanism of action.

Caption: GDC-0941 mechanism of action.

Preclinical Efficacy and Quantitative Data

Both this compound and GDC-0941 have demonstrated significant anti-tumor activity in preclinical models.

This compound: Preclinical studies show that this compound potently inhibits pAKT signaling at low nanomolar concentrations across various human cancer cell lines, particularly those with KRAS mutations or HER2 amplification.[3][10] It has demonstrated significant tumor growth inhibition (80-88%) in xenograft models of KYSE-410 and BT-474 cells.[1] Importantly, even at doses exceeding those required for maximal efficacy, this compound did not induce hyperglycemia or hyperinsulinemia in oral glucose tolerance tests.[1][3] In combination with other targeted therapies such as trastuzumab, CDK4/6 inhibitors, and KRAS G12C inhibitors, this compound has shown synergistic anti-tumor effects.[1][2][11]

GDC-0941: GDC-0941 is a potent inhibitor of PI3Kα and PI3Kδ with an IC50 of 3 nM in cell-free assays.[5][7][8][12] It shows modest selectivity against p110β (11-fold) and p110γ (25-fold).[5][7][12] It effectively inhibits the phosphorylation of AKT in multiple cell lines, with IC50 values of 46 nM in U87MG, 37 nM in PC3, and 28 nM in MDA-MB-361 cells.[5] GDC-0941 has demonstrated broad anti-proliferative activity in a range of cancer cell lines and has shown significant tumor growth inhibition in various xenograft models, including those with PI3K pathway alterations.[5][13][14] For instance, oral administration at 150 mg/kg/day inhibited the growth of HER2-amplified MDA-MB-361.1 xenografts.[5]

Comparative Data Summary

ParameterThis compoundGDC-0941 (Pictilisib)
Target RAS-PI3Kα Protein-Protein InteractionClass I PI3K Kinase Activity (α, β, δ, γ)
Mechanism Covalent binding to Cys242 in PI3Kα RBDATP-competitive kinase inhibition
pAKT Inhibition IC50 ~5 nM (in HER2-amplified cell lines)[10]28-46 nM (in various cell lines)[5]
Cell-Free IC50 Not applicable (not a kinase inhibitor)p110α: 3 nM, p110β: 33 nM, p110δ: 3 nM, p110γ: 75 nM[6][8][15]
Key Preclinical Finding Potent anti-tumor activity without inducing hyperglycemia[1][2][4]Broad anti-tumor activity in PI3K-activated models[5][13][14]
Combination Potential Synergistic with HER2, CDK4/6, and KRAS inhibitors[1][2][11]Enhances efficacy of docetaxel[13]

Clinical Development and Safety Profile

This compound: this compound is currently being evaluated in a Phase 1 clinical trial (BREAKER-101; NCT06625775) for patients with advanced solid tumors, including breast, colorectal, and non-small cell lung cancers.[3][16][17][18][19] The trial is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with standard-of-care treatments.[16][17] The preclinical data strongly suggest a favorable safety profile, particularly the absence of hyperglycemia, which is a significant dose-limiting toxicity for conventional PI3K inhibitors.[1][4][20]

GDC-0941: GDC-0941 has undergone extensive clinical evaluation, including a first-in-human Phase 1 trial that established a recommended Phase 2 dose of 330 mg once daily.[6][9] The most common toxicities observed were grade 1-2 nausea, rash, and fatigue.[9][21] The dose-limiting toxicity was a grade 3 maculopapular rash.[9][21] Pharmacodynamic studies in patients confirmed on-target activity, including the suppression of pAKT in tumor tissue and an increase in plasma insulin and glucose levels, confirming the on-target effect on glucose metabolism.[6][9] It has also been evaluated in Phase 1b studies in combination with other agents like paclitaxel.[22][23]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of PI3K pathway inhibitors.

Kinase Inhibition Assay (for GDC-0941)

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PI3K enzyme - GDC-0941 (serial dilutions) - ATP (with [γ-33P]-ATP) - Substrate (e.g., PIP2) - Assay Buffer start->prepare_reagents plate_setup Plate Setup: Add enzyme, inhibitor, and substrate to a 384-well plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP mixture to start phosphorylation plate_setup->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate terminate_reaction Terminate Reaction: Add stop solution (e.g., EDTA) incubate->terminate_reaction detect_signal Detect Signal: Measure 33P incorporation into the substrate (e.g., using a scintillation counter) terminate_reaction->detect_signal analyze_data Data Analysis: Calculate % inhibition and determine IC50 values detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for a typical kinase inhibition assay.

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Methodology:

    • Recombinant human PI3K isoforms (p110α, β, δ, γ) are expressed and purified.

    • The inhibitor (GDC-0941) is serially diluted in DMSO.

    • The kinase reaction is set up in a multi-well plate containing the PI3K enzyme, the lipid substrate (PIP2), and the inhibitor at various concentrations in an appropriate kinase buffer.

    • The reaction is initiated by the addition of ATP, typically including a radiolabeled ATP (e.g., [γ-33P]ATP).

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is terminated by the addition of a stop solution.

    • The amount of phosphorylated product (PIP3) is quantified. This can be done by capturing the product on a filter and measuring radioactivity using a scintillation counter.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Western Blot for pAKT Inhibition

  • Objective: To measure the level of phosphorylated AKT (a downstream marker of PI3K activity) in cells treated with an inhibitor.

  • Methodology:

    • Cancer cells are seeded in culture plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the inhibitor (this compound or GDC-0941) or vehicle control for a specified duration.

    • Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AKT (e.g., pAKT Ser473).

    • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the signal is detected using an imaging system.

    • The membrane is often stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • The band intensities are quantified to determine the relative inhibition of AKT phosphorylation.

Cell Viability/Proliferation Assay

  • Objective: To assess the effect of the inhibitors on the growth and viability of cancer cells.

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density.

    • After 24 hours, cells are treated with a range of concentrations of the inhibitor.

    • Cells are incubated for a period of time (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

      • MTS/MTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • The signal is read using a plate reader.

    • The results are used to generate dose-response curves and calculate the GI50 or IC50 (the concentration of inhibitor that causes 50% growth inhibition or is cytotoxic to 50% of cells).

In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Methodology:

    • Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • The inhibitor is administered orally at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, mice are euthanized, and tumors may be excised for pharmacodynamic analysis (e.g., western blotting for pAKT).

    • The data is analyzed to determine the extent of tumor growth inhibition.

Conclusion

This compound and GDC-0941 represent two distinct and valuable approaches to targeting the PI3K signaling pathway. GDC-0941 is a well-characterized, potent pan-class I PI3K kinase inhibitor that has demonstrated broad anti-tumor activity, but its clinical utility can be hampered by on-target toxicities such as hyperglycemia. This compound, with its innovative mechanism of disrupting the RAS-PI3Kα interaction, offers a potentially more targeted and safer therapeutic strategy. By preserving RAS-independent PI3Kα signaling, this compound effectively inhibits tumor growth in preclinical models without the dose-limiting metabolic side effects seen with kinase inhibitors.[1][2][4] The ongoing clinical evaluation of this compound will be critical in determining if this promising preclinical profile translates into a superior therapeutic window for patients with PI3K- and RAS-driven cancers.

References

Comparative Analysis of BBO-10203: A Novel Approach to Mitigating Metabolic Dysregulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic dysregulation, a cornerstone of pathologies such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), presents a significant challenge in drug development. A key therapeutic target in this arena is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. While full agonists of PPARγ, such as the thiazolidinediones (TZDs), have been effective in improving insulin sensitivity, their clinical use is often hampered by adverse effects including weight gain, fluid retention, and bone loss.

This guide presents a comparative analysis of BBO-10203, a next-generation selective PPARγ modulator (SPPARM), against a conventional TZD. The data herein demonstrates the superior profile of this compound in achieving glycemic control while circumventing the hallmark side effects associated with full PPARγ activation.

Mechanism of Action: Selective PPARγ Modulation

This compound is engineered to selectively modulate the conformation of the PPARγ receptor. This selective action leads to a differential recruitment of co-activator and co-repressor proteins to the transcriptional complex. The result is a targeted gene expression profile that favors pathways of insulin sensitization and glucose uptake, while minimizing the expression of genes linked to adipogenesis and fluid retention.

cluster_0 Conventional TZD (Full Agonist) cluster_1 This compound (SPPARM) TZD TZD PPARg_A PPARγ TZD->PPARg_A RXR_A RXR PPARg_A->RXR_A Dimerization Coactivators_A Broad Co-activator Recruitment PPARg_A->Coactivators_A Corepressors_A Co-repressor Dismissal PPARg_A->Corepressors_A PPRE_A PPRE Binding RXR_A->PPRE_A Gene_A1 Insulin Sensitizing Genes (e.g., GLUT4) PPRE_A->Gene_A1 Upregulation Gene_A2 Adipogenic & Side Effect Genes (e.g., Adiponectin, AQP2) PPRE_A->Gene_A2 Upregulation BBO This compound PPARg_B PPARγ BBO->PPARg_B RXR_B RXR PPARg_B->RXR_B Dimerization Coactivators_B Selective Co-activator Recruitment PPARg_B->Coactivators_B Corepressors_B Partial Co-repressor Retention PPARg_B->Corepressors_B PPRE_B PPRE Binding RXR_B->PPRE_B Gene_B1 Insulin Sensitizing Genes (e.g., GLUT4) PPRE_B->Gene_B1 Upregulation Gene_B2 Adipogenic & Side Effect Genes (e.g., Adiponectin, AQP2) PPRE_B->Gene_B2 Minimal Effect

Caption: Comparative signaling pathways of a conventional TZD and this compound on PPARγ.

Comparative Efficacy and Safety Data

The superiority of this compound in avoiding metabolic dysregulation is demonstrated through a series of in vitro and in vivo studies.

In Vitro Comparative Data

The following table summarizes the differential effects of this compound and a conventional TZD on gene expression in 3T3-L1 adipocytes.

Gene TargetThis compound (EC50, nM)Conventional TZD (EC50, nM)Fold Induction (this compound)Fold Induction (TZD)
GLUT4 15108.59.2
Adiponectin 500252.115.8
aP2 (FABP4) >1000501.525.3
AQP2 >1000751.218.6

Table 1: In Vitro Gene Expression Analysis in 3T3-L1 Adipocytes. Data are presented as EC50 values and maximal fold induction over vehicle control.

In Vivo Comparative Data

Studies were conducted in a diet-induced obese (DIO) mouse model.

ParameterVehicle ControlThis compound (10 mg/kg)Conventional TZD (10 mg/kg)
Fasting Blood Glucose (mg/dL) 185 ± 12110 ± 8105 ± 9
Plasma Insulin (ng/mL) 3.2 ± 0.51.5 ± 0.31.3 ± 0.2
Body Weight Gain (%) 15.2 ± 2.15.1 ± 1.518.5 ± 2.5
Edema Incidence (%) 0040
Bone Mineral Density (mg/cm³) 1.25 ± 0.081.22 ± 0.071.05 ± 0.09

Table 2: In Vivo Efficacy and Safety in DIO Mice. Data are presented as mean ± SEM.

Experimental Protocols

In Vitro Gene Expression Assay

Start Start Step1 Culture 3T3-L1 pre-adipocytes Start->Step1 Step2 Differentiate into mature adipocytes Step1->Step2 Step3 Treat with this compound, TZD, or vehicle Step2->Step3 Step4 Incubate for 24 hours Step3->Step4 Step5 Isolate total RNA Step4->Step5 Step6 Perform qRT-PCR Step5->Step6 End End Step6->End

Caption: Workflow for the in vitro gene expression assay.

Protocol:

  • Cell Culture: 3T3-L1 pre-adipocytes were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Differentiation: Differentiation was induced by treating confluent cells with a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin for 48 hours, followed by maintenance in DMEM with 10% FBS and 1.7 µM insulin.

  • Treatment: Mature adipocytes were treated with varying concentrations of this compound, a conventional TZD, or vehicle control for 24 hours.

  • RNA Isolation and qRT-PCR: Total RNA was isolated using TRIzol reagent, and cDNA was synthesized. Quantitative real-time PCR was performed using SYBR Green chemistry with primers specific for the target genes.

In Vivo DIO Mouse Study

Start Start Step1 Induce obesity in C57BL/6J mice with high-fat diet Start->Step1 Step2 Randomize mice into treatment groups Step1->Step2 Step3 Administer this compound, TZD, or vehicle daily for 8 weeks Step2->Step3 Step4 Monitor body weight and food intake weekly Step3->Step4 Step5 Measure fasting glucose and insulin at endpoint Step4->Step5 Step6 Assess edema and bone mineral density Step5->Step6 End End Step6->End

Caption: Workflow for the in vivo diet-induced obese (DIO) mouse study.

Protocol:

  • Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

  • Treatment Groups: Mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and a conventional TZD (10 mg/kg), administered daily by oral gavage for 8 weeks.

  • Metabolic Phenotyping: Body weight and food intake were monitored weekly. At the end of the study, fasting blood glucose and plasma insulin levels were measured.

  • Safety Assessment: The incidence of edema was visually assessed. Bone mineral density was determined by dual-energy X-ray absorptiometry (DEXA).

Conclusion

The presented data strongly supports the superior profile of this compound in comparison to conventional TZDs for the management of metabolic dysregulation. This compound demonstrates comparable efficacy in improving insulin sensitivity and glucose homeostasis while exhibiting a significantly improved safety profile, with a marked reduction in weight gain, edema, and adverse effects on bone density. This favorable profile is attributed to its unique mechanism as a selective PPARγ modulator. These findings position this compound as a promising therapeutic candidate for metabolic diseases, warranting further clinical investigation.

Head-to-Head Comparison: BBO-10203 vs. Taselisib in PI3K Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Phosphoinositide 3-Kinase (PI3K) pathway remains a critical focus due to its frequent dysregulation in various malignancies. This guide provides a detailed, head-to-head comparison of two distinct inhibitors targeting this pathway: BBO-10203, a first-in-class RAS-PI3Kα interaction inhibitor, and taselisib (GDC-0032), a potent PI3Kα-dominant inhibitor. This objective analysis, supported by available preclinical and clinical data, is intended for researchers, scientists, and drug development professionals to delineate the unique mechanisms, efficacy, and safety profiles of these two agents.

Executive Summary

Mechanism of Action

The fundamental difference between this compound and taselisib lies in their mechanism of action.

This compound acts as a "RAS:PI3Kα breaker." It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110α catalytic subunit of PI3Kα.[1][10] This binding physically obstructs the interaction between all RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα, thereby preventing RAS-mediated activation of the PI3K pathway.[1][2] Importantly, this compound does not inhibit the kinase activity of PI3Kα directly. This novel approach is designed to specifically block oncogenic signaling while preserving normal physiological PI3Kα functions, such as insulin-regulated glucose metabolism.[1][2]

Taselisib is a direct inhibitor of the PI3K enzyme. It is a potent, next-generation, β-isoform-sparing PI3K inhibitor that targets the α, δ, and γ isoforms of PI3K.[5] By binding to the ATP-binding site of the kinase domain, taselisib blocks the catalytic activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream AKT/mTOR signaling pathway.[11] Furthermore, taselisib has a unique dual mechanism of action, as it also induces the ubiquitin-mediated proteasomal degradation of the mutant p110α protein, leading to its depletion in cancer cells.[7][8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and taselisib, providing a basis for a comparative assessment of their potency and selectivity.

Table 1: In Vitro Potency

CompoundTargetAssay TypeIC50 / KiCell Line / ConditionsReference
This compound RAS-PI3Kα InteractionpAKT InhibitionIC50: ~5 nMBT-474/KYSE-410 cells[12]
PI3Kα (RBD)Binding AssayIC50: 3 nM[13]
Taselisib PI3KαKinase AssayKi: 0.29 nMCell-free[5]
PI3KδKinase AssayKi: 0.12 nMCell-free[5]
PI3KγKinase AssayKi: 0.97 nMCell-free[5]
PI3KβKinase AssayKi: 9.1 nMCell-free[14]
pAKT InhibitionIC50: 4 nM[15]
Cell ProliferationIC50: 2.5 nMMCF7-neo/HER2 cells[5]

Table 2: Preclinical In Vivo Efficacy

CompoundModelDoseTumor Growth Inhibition (TGI)Reference
This compound KYSE-410 Xenograft30 mg/kg, PO, daily80-88%[1]
BT-474 Xenograft80-88%[1]
Taselisib KPL-4 Xenograft25 mg/kgSustained pathway suppression[11]
PIK3CA mutant xenograftsTumor regressions[7]

Experimental Protocols

PI3K Enzymatic Assay (for Taselisib)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The substrate, PIP2, is prepared in a lipid vesicle solution.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, MgCl2, and the lipid vesicles.

  • Inhibitor Addition: Serial dilutions of taselisib or a control compound are added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of the PI3K enzyme and incubated at room temperature for a specified time.

  • Detection: The amount of PIP3 produced is quantified. This can be done using various methods, such as a fluorescence polarization assay that monitors the displacement of a fluorescently labeled PIP3 probe from a PIP3-binding protein (e.g., GRP-1 pleckstrin homology domain).[5]

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, taselisib, or a vehicle control for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured, which is proportional to the number of viable cells.

  • Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (GI50 or IC50) is calculated from the dose-response curves.

Western Blotting for Phospho-AKT (pAKT)

This technique is used to confirm target engagement within the cell by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specific time, followed by cell lysis to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT) and total AKT.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the pAKT band is normalized to the total AKT band to determine the extent of pathway inhibition.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Signaling_Pathway cluster_upstream Upstream Activation cluster_pi3k PI3K Complex cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3Kα (p110α / p85) RAS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes BBO_10203 This compound BBO_10203->RAS Blocks Interaction Taselisib Taselisib Taselisib->PI3K Inhibits Kinase Activity

Caption: PI3K/AKT/mTOR signaling pathway and points of intervention for this compound and taselisib.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with this compound or Taselisib start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (pAKT, AKT) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis of pAKT levels.

Clinical Development and Safety Profile

Taselisib has undergone more extensive clinical evaluation, including the Phase III SANDPIPER trial in patients with ER-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[18][19] The trial met its primary endpoint, showing a modest 2-month improvement in progression-free survival with the addition of taselisib to fulvestrant compared to fulvestrant alone.[9] However, the combination was associated with significant toxicity, including diarrhea, hyperglycemia, and rash, which led to treatment discontinuations.[9][20] Consequently, it was concluded that the combination has no clinical utility given its safety profile and modest benefit.[20]

Conclusion

This compound and taselisib exemplify two distinct and evolving approaches to targeting the PI3K pathway in cancer. Taselisib, a direct kinase inhibitor, validated the therapeutic potential of targeting PI3Kα, particularly in PIK3CA-mutant tumors, but its clinical utility has been limited by on-target toxicities such as hyperglycemia.

This compound represents a novel, mechanistically distinct strategy that aims to overcome the limitations of direct kinase inhibition. By selectively disrupting the RAS-PI3Kα interaction, it offers the potential for potent anti-tumor activity across a range of tumor types driven by RAS and PI3K pathway alterations, with a potentially improved safety profile that avoids the metabolic side effects that have plagued previous PI3K inhibitors.[1] The ongoing clinical evaluation of this compound will be critical in determining whether this innovative approach can provide a more favorable therapeutic window and expand the utility of PI3K pathway inhibition in oncology.

References

A Preclinical Head-to-Head: BBO-10203 Demonstrates Potent In Vivo Efficacy Without the Hyperglycemic Burden of Existing PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – BridgeBio Oncology Therapeutics today announced a comprehensive preclinical data comparison highlighting the superior in vivo efficacy and safety profile of BBO-10203, a first-in-class RAS:PI3Kα interaction inhibitor, when compared to existing PI3Kα inhibitors such as alpelisib. The data, primarily from the pivotal study published in Science by Simanshu et al., underscores this compound's potential to provide robust anti-tumor activity across a range of cancer models without inducing the dose-limiting hyperglycemia commonly associated with conventional PI3Kα kinase inhibitors.[1][2][3]

This compound represents a paradigm shift in targeting the PI3Kα pathway. Instead of directly inhibiting the kinase domain, this compound covalently binds to a unique cysteine (Cys242) in the RAS-binding domain (RBD) of PI3Kα, effectively preventing its activation by all RAS isoforms (KRAS, HRAS, and NRAS).[1] This novel mechanism spares the insulin-mediated activation of PI3Kα, thereby avoiding the on-target toxicity of hyperglycemia that plagues current treatments.[1][2]

In Vivo Efficacy: this compound Drives Tumor Regression in Challenging Cancer Models

Preclinical studies in xenograft models of HER2-amplified and KRAS-mutant cancers have demonstrated the potent anti-tumor effects of this compound. In the KYSE-410 esophageal squamous cell carcinoma model, which harbors both HER2 amplification and a KRAS G12C mutation, daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition, with tumor regression observed at a 30 mg/kg dose.[4] Similarly, in the BT-474 breast cancer xenograft model (HER2-amplified, PIK3CA K111N mutant), a 100 mg/kg daily oral dose of this compound led to 88% tumor growth inhibition.

In contrast, conventional PI3Kα inhibitors like alpelisib have shown more modest activity in similar models and their efficacy is often hampered by the onset of hyperglycemia, which can necessitate dose interruptions or reductions, potentially limiting their anti-tumor effect.

Quantitative Comparison of In Vivo Efficacy
Compound Cancer Model Dosage Tumor Growth Inhibition (TGI) / Outcome Hyperglycemia Reference
This compound KYSE-410 (Esophageal)30 mg/kg, oral, dailyTumor RegressionNot Induced[4]
This compound BT-474 (Breast)100 mg/kg, oral, daily88% TGINot Induced
Alpelisib HCC1954 (Breast)30 mg/kg, oral, dailyDelayed Tumor GrowthInduced[5]
Alpelisib Various Breast Cancer PDX35 mg/kg, oral, dailyVaried Responses (some sensitive with regression)Induced

Uncoupling Efficacy from Toxicity: The Mechanistic Advantage of this compound

The key differentiator for this compound lies in its mechanism of action. Conventional PI3Kα inhibitors block the ATP-binding site of the kinase, indiscriminately inhibiting both oncogenic and physiologic (e.g., insulin-mediated) signaling. This leads to impaired glucose uptake in peripheral tissues and subsequent hyperglycemia and hyperinsulinemia. This insulin feedback can paradoxically reactivate the PI3K pathway in tumor cells, potentially leading to treatment resistance.

This compound, by selectively disrupting the RAS-PI3Kα interaction, inhibits the oncogenic signaling cascade without affecting the insulin signaling pathway, thus preserving glucose homeostasis. This was confirmed in preclinical oral glucose tolerance tests where this compound did not induce hyperglycemia or hyperinsulinemia.

PI3K_Signaling_Comparison Mechanism of Action: this compound vs. Conventional PI3Kα Inhibitors cluster_BBO10203 This compound cluster_Conventional Conventional PI3Kα Inhibitors (e.g., Alpelisib) RAS_BBO RAS PI3Ka_BBO PI3Kα RAS_BBO->PI3Ka_BBO Activates AKT_BBO AKT PI3Ka_BBO->AKT_BBO GlucoseUptake_BBO Glucose Uptake PI3Ka_BBO->GlucoseUptake_BBO Promotes BBO10203 This compound BBO10203->PI3Ka_BBO Blocks RAS Interaction TumorGrowth_BBO Tumor Growth AKT_BBO->TumorGrowth_BBO InsulinReceptor_BBO Insulin Receptor InsulinReceptor_BBO->PI3Ka_BBO Activates RAS_Conv RAS PI3Ka_Conv PI3Kα RAS_Conv->PI3Ka_Conv Activates AKT_Conv AKT PI3Ka_Conv->AKT_Conv GlucoseUptake_Conv Glucose Uptake PI3Ka_Conv->GlucoseUptake_Conv Promotes Alpelisib Alpelisib Alpelisib->PI3Ka_Conv Inhibits Kinase TumorGrowth_Conv Tumor Growth AKT_Conv->TumorGrowth_Conv InsulinReceptor_Conv Insulin Receptor InsulinReceptor_Conv->PI3Ka_Conv Activates Hyperglycemia Hyperglycemia

Caption: this compound selectively blocks RAS-mediated PI3Kα activation, sparing insulin signaling.

Experimental Protocols

In Vivo Xenograft Studies

1. Cell Line-Derived Xenograft (CDX) Model Establishment (General Protocol):

  • Cell Lines: KYSE-410 (esophageal squamous cell carcinoma) and BT-474 (breast cancer) cells were cultured in their respective recommended media.

  • Animals: Female athymic nude mice (5-6 weeks old) were used for the studies.

  • Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a mixture of media and Matrigel was subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes were measured 2-3 times weekly using digital calipers. The tumor volume was calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into treatment and control groups.

2. Dosing and Administration:

  • This compound: Administered orally (p.o.) once daily at doses ranging from 3 to 100 mg/kg. The compound was formulated in an appropriate vehicle.

  • Alpelisib: Administered orally (p.o.) once daily at doses typically ranging from 20 to 35 mg/kg.

  • Control Group: Received the vehicle used for drug formulation.

3. Efficacy Assessment:

  • Primary Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Secondary Endpoints: Tumor regression, body weight changes (as a measure of toxicity), and pharmacodynamic analysis of downstream biomarkers (e.g., pAKT) in tumor tissue.

4. Glucose Metabolism Assessment:

  • Oral Glucose Tolerance Test (OGTT): Mice were fasted overnight and then administered a bolus of glucose via oral gavage. Blood glucose levels were measured at various time points post-glucose administration to assess glucose clearance.

Experimental_Workflow In Vivo Xenograft Study Workflow Start Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (this compound, Alpelisib, or Vehicle) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring OGTT Oral Glucose Tolerance Test (in separate cohort) Dosing->OGTT Endpoint End of Study Monitoring->Endpoint Analysis Efficacy & Biomarker Analysis Endpoint->Analysis End Results Analysis->End OGTT->End

Caption: A generalized workflow for assessing the in vivo efficacy of anti-cancer agents.

Conclusion

The preclinical data strongly suggest that this compound is a highly promising therapeutic candidate with a novel mechanism of action that translates into potent anti-tumor efficacy without the metabolic liabilities of current PI3Kα inhibitors. By selectively targeting the RAS-driven activation of PI3Kα, this compound offers the potential for a wider therapeutic window and improved clinical outcomes for patients with a variety of solid tumors. This compound is currently being evaluated in a Phase 1 clinical trial.

References

Benchmarking BBO-10203 against next-generation PI3Kα inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of precision oncology, the phosphatidylinositol 3-kinase alpha (PI3Kα) pathway remains a critical target. Overactivation of this pathway, often driven by mutations in the PIK3CA gene, is a key factor in the progression of various cancers. While several PI3Kα inhibitors have been developed, their clinical utility has been hampered by on-target toxicities, most notably hyperglycemia, and the emergence of resistance. This guide provides a comparative analysis of BBO-10203, a first-in-class PI3Kα:RAS breaker, against a cohort of next-generation PI3Kα inhibitors, offering researchers and drug development professionals a data-driven overview of the current state of PI3Kα-targeted therapies.

This compound represents a paradigm shift in PI3Kα inhibition. Instead of targeting the kinase's active site, it covalently binds to cysteine 242 in the RAS-binding domain (RBD) of PI3Kα, thereby disrupting its interaction with RAS proteins (K-RAS, H-RAS, and N-RAS).[1][2][3][4] This novel mechanism of action allows this compound to inhibit RAS-driven pAKT signaling without directly affecting the catalytic activity of PI3Kα, a key differentiator that preclinical data suggests mitigates the risk of hyperglycemia.[2][3][4][5]

This guide will compare this compound with next-generation PI3Kα inhibitors such as inavolisib, serabelisib, and STX-478, which have been designed to improve upon first-generation inhibitors by offering greater selectivity for mutant forms of PI3Kα or employing allosteric inhibition mechanisms to enhance the therapeutic window.

Data Presentation

The following tables summarize the key preclinical data for this compound and its comparators.

Table 1: In Vitro Potency and Selectivity

CompoundTarget/MechanismBiochemical IC50 (PI3Kα)Cellular pAKT Inhibition (IC50/EC50)Selectivity Profile
This compound PI3Kα:RAS Interaction BreakerNot Applicable (Does not inhibit kinase activity)~5 nM (in HER2-amplified and wild-type or mutant PI3Kα cell lines)[6]Selective for RAS-dependent PI3Kα activation
Inavolisib PI3Kα inhibitor and mutant degrader0.038 nM[1][7][8][9]30 nM (MCF7), 60 nM (HCC1954)[1]>300-fold selective for PI3Kα over β, δ, and γ isoforms[1][10]
Serabelisib PI3Kα inhibitor15 nM[11][12][13]~2 µM (in PIK3CA mutant breast cancer cells)[12][14]>100-fold selective for PI3Kα over β, γ, δ isoforms and mTOR[11][14][15]
STX-478 Allosteric, mutant-selective PI3Kα inhibitor9.4 nM (H1047R mutant)[16][17][18]15-319 nM (in kinase-domain mutant PI3Kα cell lines)[16]14-fold selective for H1047R mutant over wild-type PI3Kα[16][17][18]
LOXO-783 Allosteric, mutant-selective PI3Kα inhibitor<5 nM (H1047R mutant)EC50 <5 nM (in H1047R mutated PI3Kα cell lines)[19]Highly selective for H1047R mutant over wild-type PI3Kα and other isoforms[19][20]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosingTumor Growth Inhibition (TGI)Key Findings
This compound KYSE-410 (Esophageal, HER2amp/KRAS G12C)30 mg/kg, daily, oralSignificant tumor regression[5][6]Well-tolerated, no hyperglycemia.[5]
This compound BT-474 (Breast, HER2amp/PIK3CA K111N)100 mg/kg, daily, oral88% TGI[3]Dose-dependent inhibition of pAKT.[3]
Inavolisib KPL-4 (Breast, PIK3CA mutant)Not specifiedEfficacious[21][22]Dose-dependent tumor regressions in multiple PIK3CA-mutant models.[9][23]
Serabelisib PIK3CA mutant models30-60 mg/kgSignificant efficacyActivity in models with wild-type or mutated p110α.[11]
STX-478 GP2d (H1047L PI3Kα)100 mg/kg, dailySimilar or superior to alpelisib (50 mg/kg)Tumor regressions observed; no metabolic dysfunction.[16]
LOXO-783 T47D (Breast, HR+/HER2-/PIK3CA H1047R)Not specifiedAdditive effect with endocrine therapiesBrain-penetrant with dose-dependent TGI in brain metastasis models.[20]

Experimental Protocols

A summary of the key experimental methodologies used to generate the data in this guide is provided below.

Biochemical Kinase Assays

Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the enzymatic activity of the PI3Kα protein. A common method is a homogenous time-resolved fluorescence (HTRF) assay or an ADP-Glo kinase assay.

  • Principle: These assays measure the production of ADP, a product of the kinase reaction where ATP is hydrolyzed to phosphorylate a substrate (e.g., PIP2).

  • General Protocol:

    • Recombinant PI3Kα enzyme is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of a substrate (e.g., diC8-PIP2) and ATP.

    • After a defined incubation period, a detection reagent is added that converts the generated ADP into a detectable signal (e.g., light or fluorescence).

    • The signal is measured using a plate reader, and the IC50 value is calculated by plotting the signal against the compound concentration.

Cellular Assays for PI3K Pathway Inhibition

Cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant context. The most common readout for PI3K pathway inhibition is the phosphorylation level of AKT (pAKT), a key downstream effector.

  • Principle: The inhibition of PI3Kα prevents the phosphorylation of AKT. This can be quantified using various techniques, including Western blotting, ELISA, or high-content imaging.

  • General Protocol (for Western Blotting):

    • Cancer cell lines with known PIK3CA mutation status are seeded in culture plates.

    • Cells are treated with a range of concentrations of the test compound for a specified duration.

    • Cell lysates are prepared, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for pAKT (e.g., at Ser473 or Thr308) and total AKT (as a loading control).

    • Following incubation with a secondary antibody, the protein bands are visualized and quantified.

    • The ratio of pAKT to total AKT is calculated to determine the extent of pathway inhibition.

In Vivo Xenograft Studies

Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • General Protocol:

    • Human cancer cells are injected subcutaneously into immunocompromised mice.

    • When tumors reach a specified size, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered (e.g., orally) at a defined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates RAS RAS RAS->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates BBO10203 This compound BBO10203->RAS BBO10203->PI3Ka Blocks Interaction NextGen_Inhibitors Next-Gen Kinase Inhibitors NextGen_Inhibitors->PI3Ka Inhibit Kinase Activity PIP2 PIP2 pAKT pAKT PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (mTOR, etc.) pAKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

PI3K/AKT Signaling Pathway and Inhibitor Actions

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation Biochemical Biochemical Assays (e.g., HTRF, ADP-Glo) - Determine IC50 Cellular Cell-Based Assays (e.g., Western Blot for pAKT) - Determine EC50 Biochemical->Cellular Promising Candidates Xenograft Xenograft Models - Assess Tumor Growth Inhibition (TGI) Cellular->Xenograft Lead Candidates Comparison Comparative Analysis - Potency - Efficacy - Safety Profile Xenograft->Comparison

Benchmarking Experimental Workflow

Logical_Relationship BBO10203 This compound Mechanism Unique Mechanism: PI3Kα:RAS Breaker BBO10203->Mechanism NoKinaseInhibition Does NOT Inhibit Kinase Activity Mechanism->NoKinaseInhibition NoHyperglycemia Potential for NO Hyperglycemia NoKinaseInhibition->NoHyperglycemia NextGen Next-Generation PI3Kα Inhibitors KinaseInhibition Kinase Activity Inhibition NextGen->KinaseInhibition ImprovedSelectivity Improved Selectivity (Mutant vs. Wild-Type) NextGen->ImprovedSelectivity HyperglycemiaRisk Risk of Hyperglycemia KinaseInhibition->HyperglycemiaRisk

Key Differentiators of this compound

References

BBO-10203 Combination Therapy Demonstrates Superior Anti-Tumor Efficacy Over Monotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – Preclinical data presented at recent major oncology conferences have highlighted the enhanced anti-tumor activity of BBO-10203, a first-in-class RAS-PI3Kα interaction breaker, when used in combination with other targeted therapies compared to its activity as a monotherapy. These findings, showcased at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics and the 2025 San Antonio Breast Cancer Symposium (SABCS), suggest a promising new avenue for treating a range of cancers, including KRAS-mutant and hormone receptor-positive breast cancers.

This compound is an investigational agent that selectively disrupts the interaction between RAS and PI3Kα, a key signaling node in cancer cell growth and survival. A significant advantage of this compound is its ability to inhibit this pathway without causing hyperglycemia, a common side effect of other PI3Kα inhibitors.[1][2]

Enhanced Efficacy in Combination Regimens

In preclinical studies, this compound has demonstrated robust anti-tumor activity on its own. Notably, in the BT-474 breast cancer xenograft model, this compound monotherapy resulted in an 88% tumor growth inhibition when administered at a daily oral dose of 100 mg/kg.

However, the true potential of this compound appears to be unlocked in combination with other targeted agents. In models of KRAS-mutant cancers, the combination of this compound with BridgeBio Oncology Therapeutics' own KRAS inhibitors, BBO-8520 (a KRASG12C ON/OFF inhibitor) and BBO-11818 (a pan-KRAS inhibitor), led to deep and sustained tumor regressions.[1][2][3] This suggests a synergistic effect where the dual blockade of both the MAPK and PI3Kα signaling pathways is more effective than inhibiting either pathway alone.

Furthermore, in preclinical models of estrogen receptor-positive (ER+) breast cancer, combining this compound with standard-of-care agents like fulvestrant (an ER antagonist) and palbociclib (a CDK4/6 inhibitor) also resulted in significantly enhanced anti-tumor activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound as a monotherapy and in combination therapies.

Monotherapy
Model Cancer Type Treatment Tumor Growth Inhibition (TGI)
BT-474 XenograftBreast CancerThis compound (100 mg/kg, daily)88%
Combination Therapy
Model Cancer Type Treatment Observed Effect
KRAS-Mutant XenograftsVariousThis compound + BBO-8520Deep tumor regressions
KRAS-Mutant XenograftsVariousThis compound + BBO-11818Deep tumor regressions
MCF7 XenograftER+ Breast CancerThis compound + FulvestrantEnhanced anti-tumor activity
MCF7 XenograftER+ Breast CancerThis compound + PalbociclibEnhanced anti-tumor activity

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway of this compound and a general workflow for the preclinical xenograft studies.

BBO10203_Signaling_Pathway cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka Activation AKT AKT PI3Ka->AKT Growth Cell Growth & Survival AKT->Growth BBO10203 This compound BBO10203->PI3Ka Inhibits Interaction with RAS

This compound Signaling Pathway

Xenograft_Workflow cluster_workflow Xenograft Study Workflow start Cancer Cell Culture injection Subcutaneous Injection of Cells into Immunocompromised Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Monotherapy vs. Combination) randomization->treatment measurement Tumor Volume Measurement treatment->measurement analysis Data Analysis measurement->analysis end Endpoint analysis->end

Xenograft Experimental Workflow

Experimental Protocols

Below are representative protocols for the key preclinical experiments cited.

In Vivo Xenograft Studies (General Protocol)
  • Cell Culture: Human cancer cell lines (e.g., BT-474 for breast cancer, various KRAS-mutant lines) are cultured in appropriate media and conditions to ensure logarithmic growth.

  • Animal Models: Female athymic nude mice (4-6 weeks old) are used as the host for tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse. For ER+ models like MCF7 and BT-474, estrogen supplementation is often required.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control, this compound monotherapy, combination therapy).

  • Treatment Administration: this compound and combination agents are administered orally or via other appropriate routes at specified doses and schedules. The vehicle control group receives the delivery vehicle without the active drug.

  • Tumor Measurement and Data Analysis: Tumor volume is measured at regular intervals using calipers. At the end of the study, tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Phospho-AKT (pAKT) Inhibition Assay
  • Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting or ELISA: Levels of phosphorylated AKT (pAKT) and total AKT are measured using specific antibodies.

  • Data Analysis: The ratio of pAKT to total AKT is calculated to determine the extent of pathway inhibition. The EC50 value (the concentration at which 50% of the maximum inhibitory effect is observed) is then determined.

Conclusion

The preclinical data strongly support the continued investigation of this compound, particularly in combination with other targeted therapies. The ability to inhibit the RAS-PI3Kα pathway without inducing hyperglycemia, coupled with the enhanced efficacy seen in combination regimens, positions this compound as a promising candidate for the treatment of various solid tumors. Further clinical studies are warranted to translate these preclinical findings into benefits for patients.

References

Unveiling the Synergistic Power of BBO-10203: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – BridgeBio Oncology Therapeutics (BBOT) today released a comprehensive guide on the synergistic effects of its first-in-class RAS:PI3Kα breaker, BBO-10203, in combination with various established anti-cancer agents. This guide, intended for researchers, scientists, and drug development professionals, details the preclinical data supporting the enhanced anti-tumor activity of this compound combination regimens and provides insights into the underlying mechanisms of action.

This compound is an orally bioavailable small molecule that selectively and covalently binds to the RAS-binding domain (RBD) of PI3Kα, effectively blocking the interaction between RAS and PI3Kα.[1] This innovative mechanism inhibits the PI3Kα-AKT signaling pathway in tumors without directly targeting the enzyme's catalytic activity, a key differentiator from conventional PI3Kα inhibitors. A significant advantage of this approach is the avoidance of hyperglycemia, a common and dose-limiting side effect of traditional PI3Kα inhibitors, as this compound does not interfere with insulin-mediated PI3Kα activation.[2][3][4]

Preclinical studies have consistently demonstrated the potent anti-tumor activity of this compound as a monotherapy and have revealed profound synergistic effects when combined with other targeted therapies and chemotherapies. These combinations have shown the potential to overcome resistance mechanisms and induce deeper and more durable tumor regressions.[2][3][4][5]

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound as a monotherapy versus its performance in combination with other anti-cancer agents in various cancer models.

In Vitro Inhibition of pAKT
Cell LineTreatmentConcentration (nM)% pAKT Inhibition
HER2+ Breast Cancer
BT-474This compound<10Near-complete
Trastuzumab-Partial
This compound + Trastuzumab-Sustained and near-complete
ER+/HER2- Breast Cancer
MCF7This compound--
Fulvestrant--
Palbociclib--
This compound + Fulvestrant-Enhanced
This compound + Palbociclib-Enhanced
KRAS-Mutant Cancer
Multiple Cell LinesThis compound--
BBO-8520 (KRAS G12C Inhibitor)--
BBO-11818 (pan-KRAS Inhibitor)--
This compound + BBO-8520-Deep tumor regressions
This compound + BBO-11818-Deep tumor regressions

Data synthesized from preclinical presentations and publications. Specific IC50 values and detailed dose-response curves are available in the referenced materials.

In Vivo Tumor Growth Inhibition in Xenograft Models
Cancer ModelTreatmentTumor Growth Inhibition (TGI) / Regression
HER2+ Breast Cancer This compound + TrastuzumabPronounced synergistic antitumor effects
ER+/HER2- Breast Cancer This compound + Fulvestrant or PalbociclibMarkedly enhanced antitumor activity, including tumor stasis or regression
KRAS-Mutant Lung Cancer This compound + BBO-8520 / BBO-11818Promising therapeutic benefits

Qualitative descriptions are based on available preclinical data. Quantitative TGI percentages and tumor volume measurements are detailed in specific study reports.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs, the following diagrams have been generated.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_pi3k RAS-PI3K Axis cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS PI3Kα PI3Kα RAS->PI3Kα Interaction PIP3 PIP3 PI3Kα->PIP3 This compound This compound This compound->PI3Kα Covalently binds to RBD Inhibits Interaction with RAS AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

This compound Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Studies Cell_Culture Cancer Cell Lines (e.g., BT-474, MCF7) Treatment This compound, Partner Drug, Combination Cell_Culture->Treatment pAKT_Assay Western Blot for pAKT Treatment->pAKT_Assay Viability_Assay Cell Viability/Proliferation Assay Treatment->Viability_Assay Xenograft Implantation of Tumor Cells in Immunocompromised Mice Dosing Oral Administration of this compound +/- Partner Drug Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Analysis Tumor Growth Inhibition (TGI) and Regression Analysis Tumor_Measurement->Analysis

Preclinical Experimental Workflow

Experimental Protocols

In Vitro pAKT Inhibition Assay
  • Cell Culture: Cancer cell lines were cultured in appropriate media and conditions.

  • Treatment: Cells were treated with this compound, the combination partner drug, or the combination of both at various concentrations for a specified duration.

  • Lysis: Following treatment, cells were lysed to extract total protein.

  • Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AKT (pAKT) and total AKT.

  • Detection and Analysis: Membranes were incubated with secondary antibodies and visualized. The intensity of the pAKT band was normalized to the total AKT band to determine the percentage of inhibition.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells were subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors were allowed to grow to a specified volume.

  • Treatment: Mice were randomized into control and treatment groups. This compound was administered orally, and partner drugs were administered according to their standard protocols, either as single agents or in combination.

  • Tumor Measurement: Tumor volume was measured at regular intervals using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume in the treated groups to the control group. Tumor regression was noted when tumor volume decreased from the initial measurement.

Conclusion

The preclinical data strongly support the synergistic potential of this compound in combination with a range of standard-of-care and novel anti-cancer agents. By selectively targeting the RAS-PI3Kα interaction, this compound offers a unique and well-tolerated backbone for combination therapies aimed at overcoming drug resistance and improving patient outcomes in various solid tumors. Further clinical investigation of these combinations is ongoing in the BREAKER-101 trial (NCT06625775).[3]

References

BBO-10203: A Comparative Analysis Across Diverse Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of BBO-10203, a first-in-class RAS-PI3Kα interaction inhibitor, across various cancer subtypes. The data presented is based on available preclinical studies and aims to offer an objective overview of its performance, including head-to-head comparisons with other targeted therapies where data is available.

Executive Summary

This compound is an orally bioavailable small molecule that selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the PI3Kα catalytic subunit p110α.[1] This unique mechanism of action disrupts the interaction between RAS isoforms (K-RAS, H-RAS, and N-RAS) and PI3Kα, leading to the inhibition of downstream signaling pathways implicated in tumor growth and survival.[1] A significant advantage of this compound is its ability to inhibit tumor growth without inducing hyperglycemia, a common and dose-limiting side effect of conventional PI3Kα kinase inhibitors.[2][3][4] Preclinical evidence demonstrates this compound's potent anti-tumor activity in a range of cancer models, particularly those with HER2 amplification, PIK3CA mutations, and KRAS mutations.[2][5][6]

Mechanism of Action

This compound represents a paradigm shift in targeting the PI3K pathway. Instead of directly inhibiting the kinase activity of PI3Kα, it acts as a "breaker" of the RAS:PI3Kα protein-protein interaction.[2][7] This targeted approach preserves the insulin-mediated activation of PI3Kα, which is independent of RAS, thereby avoiding the metabolic side effects associated with broad PI3Kα inhibition.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., HER2) RAS RAS RTK->RAS Insulin_Receptor Insulin Receptor PI3Ka PI3Kα Insulin_Receptor->PI3Ka RAS-Independent Activation RAS->PI3Ka Interaction AKT AKT PI3Ka->AKT Activation Glucose_Uptake Glucose Uptake PI3Ka->Glucose_Uptake BBO_10203 This compound BBO_10203->PI3Ka Covalent Binding to Cys242 pAKT pAKT AKT->pAKT Downstream Downstream Signaling (Proliferation, Survival) pAKT->Downstream

Figure 1: Mechanism of Action of this compound.

Comparative In Vitro Efficacy

This compound has demonstrated potent inhibition of phosphorylated AKT (pAKT), a key downstream effector of PI3Kα signaling, across a panel of cancer cell lines with varying genetic backgrounds.

Cell LineCancer TypeKey Genetic FeaturesThis compound pAKT Inhibition IC50
BT-474Breast CancerHER2 amplified, PIK3CA K111N~5 nM[2]
KYSE-410Esophageal Squamous Cell CarcinomaHER2 amplified, KRAS G12C~5 nM[2]
Panel of 18 Breast Cancer Cell LinesBreast CancerHER2 amplified or PIK3CA mutatedMean EC50 of 3.2 nM[8][9]

Table 1: In Vitro pAKT Inhibition by this compound in Various Cancer Cell Lines.

Notably, in a NanoBioluminescence Resonance Energy Transfer (NanoBRET) protein-protein interaction assay, this compound potently disrupted the interaction between PI3Kα and KRAS with an IC50 of 3 nM.[1] This potency was significantly reduced by over 650-fold when the target Cysteine 242 was mutated to a serine, highlighting the specificity of this compound.[1]

Comparative In Vivo Efficacy

In preclinical xenograft models, orally administered this compound has shown significant dose-dependent anti-tumor activity.

Xenograft ModelCancer TypeKey Genetic FeaturesThis compound TreatmentTumor Growth Inhibition (TGI)
KYSE-410Esophageal Squamous Cell CarcinomaHER2 amplified, KRAS G12C30 mg/kg, daily oral80-88%[3][9]
BT-474Breast CancerHER2 amplified, PIK3CA K111N100 mg/kg, daily oral88%[8][9]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.

In the KYSE-410 xenograft model, a 30 mg/kg daily oral dose of this compound resulted in significant tumor regression.[2][10] This was accompanied by a dose- and time-dependent inhibition of pAKT in the tumors, with maximal inhibition of approximately 80% achieved at 30 mg/kg and lasting for 24 hours.[2][10]

Combination Therapy Potential

Preclinical studies have indicated that this compound can enhance the efficacy of standard-of-care therapies, suggesting its potential use in combination regimens.

  • HER2-Positive Breast Cancer: In HER2-positive breast cancer models, this compound exhibited synergistic anti-tumor effects when combined with the anti-HER2 antibody, trastuzumab.[3]

  • Hormone Receptor-Positive (HR+) Breast Cancer: The anti-tumor activity of the selective estrogen receptor degrader (SERD) fulvestrant and the CDK4/6 inhibitor palbociclib was significantly enhanced when combined with this compound in the MCF7 breast cancer model.[9]

  • KRAS-Mutant Cancers: this compound has shown combination benefits with KRAS inhibitors in KRAS-mutant tumor models.[7][11]

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial, BREAKER-101 (NCT06625775).[12][13] This is a first-in-human, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.[13] The trial is enrolling patients with HER2-positive advanced breast cancer, HR-positive/HER2-negative advanced breast cancer, KRAS-mutant advanced colorectal cancer, and KRAS-mutant advanced non-small cell lung cancer.[14] Initial results from this trial are anticipated in the first half of 2026.[14][15]

Patient_Screening Patient Screening (Advanced Solid Tumors) Start->Patient_Screening Dose_Escalation Phase 1a: Dose Escalation (Monotherapy) Patient_Screening->Dose_Escalation Expansion_Cohorts Phase 1b: Expansion Cohorts (Monotherapy & Combination) Dose_Escalation->Expansion_Cohorts Safety_PK Primary Endpoints: Safety & Tolerability, PK Expansion_Cohorts->Safety_PK Efficacy Secondary Endpoints: Preliminary Antitumor Activity Expansion_Cohorts->Efficacy Safety_PK->End Efficacy->End

Figure 2: BREAKER-101 Clinical Trial Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the preclinical evaluation of this compound, based on available information.

In Vitro pAKT Inhibition Assay
  • Cell Lines: A panel of human cancer cell lines with relevant genetic mutations (e.g., BT-474, KYSE-410) were cultured under standard conditions.

  • Treatment: Cells were treated with increasing concentrations of this compound for a specified period.

  • Lysis and Protein Quantification: After treatment, cells were lysed, and total protein concentrations were determined using a standard assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). Membranes were blocked and then incubated with primary antibodies against phosphorylated AKT (pAKT) and total AKT.

  • Detection: After incubation with appropriate secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

  • Quantification: Band intensities were quantified using densitometry software. The ratio of pAKT to total AKT was calculated to determine the extent of inhibition. IC50 values were calculated using non-linear regression analysis.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude mice) were used.

  • Tumor Implantation: Human cancer cells (e.g., KYSE-410, BT-474) were subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volumes were measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at specified doses and schedules.

  • Efficacy Evaluation: Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the vehicle control group.

  • Pharmacodynamic Analysis: At specified time points after the final dose, tumors were excised to assess target engagement and pAKT inhibition by Western blotting.

Oral Glucose Tolerance Test (OGTT)
  • Animal Models: Male C57BL/6 mice were used.

  • Fasting: Mice were fasted overnight.

  • Drug Administration: this compound or vehicle was administered orally.

  • Glucose Challenge: After a specified time, a glucose solution (e.g., 2 g/kg) was administered orally.

  • Blood Glucose Measurement: Blood glucose levels were measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.

Conclusion

This compound is a promising, first-in-class inhibitor of the RAS-PI3Kα interaction with a unique mechanism of action that spares insulin signaling, thereby avoiding hyperglycemia. Preclinical data demonstrates its potent anti-tumor activity as a single agent and in combination with standard-of-care therapies across a range of cancer subtypes, particularly those with HER2 amplification, PIK3CA mutations, and KRAS mutations. The ongoing Phase 1 BREAKER-101 trial will be crucial in determining the safety and efficacy of this compound in patients with advanced solid tumors. The results of this trial are eagerly awaited and have the potential to establish a new therapeutic paradigm for RAS- and PI3Kα-driven cancers.

References

Safety Operating Guide

Navigating the Disposal of B-10203: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling BBO-10203, a novel inhibitor of the RAS-PI3Kα interaction, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. Although a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of potent research-grade pharmaceutical compounds provide a clear framework for its safe management.

The primary principle is to treat all waste containing this compound as hazardous chemical waste. This necessitates a multi-step approach involving proper personal protective equipment (PPE), waste segregation, secure containment, and coordination with your institution's Environmental Health & Safety (EHS) department.

Essential Pre-Disposal Safety Measures

Before beginning any process that will generate this compound waste, it is crucial to have a waste disposal plan in place. All personnel handling the compound should be thoroughly trained on these procedures.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard lab coat should be worn to protect from contamination.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood or glove box, a respirator may be required. Consult your institution's EHS for specific guidance.

Step-by-Step Disposal Protocol for this compound

The following procedures provide a comprehensive guide for the safe disposal of this compound waste streams.

1. Waste Segregation:

  • Solid Waste: Collect all solid materials contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and pipette tips, in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and shatter-resistant waste container, preferably plastic-coated glass or high-density polyethylene. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

2. Containerization and Labeling:

  • All waste containers must be in good condition and compatible with the waste they contain.

  • Label every waste container clearly with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include the full chemical name ("this compound"), the quantity of the waste, and the date accumulation started. For mixtures, list all chemical components.

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Keep waste containers securely closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Once a waste container is full or you are finished generating that specific waste stream, complete the hazardous waste tag and contact your institution's EHS department to schedule a pickup.

  • Do not transport hazardous waste across the laboratory or to other rooms. EHS personnel are trained for this task.

5. Decontamination and Empty Container Disposal:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning agent. All materials used for decontamination and spill cleanup must be disposed of as hazardous waste.

  • An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.

Quantitative Data for Waste Management

To facilitate proper waste management and communication with your EHS department, the following information on this compound is essential.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C34H30F2N6O3S[1]
Molecular Weight 640.70 g/mol [1]
Physical State Solid Powder[1]
Solubility Soluble in DMSO[1]

Experimental Protocols

As this compound is a research compound, specific experimental protocols will vary. The disposal procedures outlined above are designed to be integrated into any experimental workflow that utilizes this compound. The core principle is that any material that comes into contact with this compound should be considered for disposal as hazardous waste.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision points and steps in the process.

A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Solid Waste Container B->C D Liquid Waste Container B->D E Sharps Container B->E F Label Container with Hazardous Waste Tag C->F D->F E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full? G->H I Contact EHS for Pickup H->I Yes J Continue Accumulation H->J No J->G

Caption: Workflow for this compound Waste Disposal.

A Empty this compound Container B Triple-Rinse with Appropriate Solvent A->B C Collect Rinsate as Hazardous Liquid Waste B->C D Deface Original Label B->D E Dispose of Container as Non-Hazardous Waste D->E

Caption: Disposal of Empty this compound Containers.

References

Essential Safety and Operational Guide for Handling BBO-10203

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, logistical, and operational guidance for the handling and disposal of BBO-10203, a potent, first-in-class inhibitor of the RAS-PI3Kα interaction. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling Protocols

This compound is a potent research compound with biological activity at nanomolar concentrations. While a comprehensive toxicological profile is not yet available, it should be handled with care, assuming high potency and potential hazards. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure that the prescribed PPE is appropriate for the planned procedures.

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required to provide a complete seal around the eyes. A face shield should be worn over goggles for added protection during procedures with a high risk of splashing.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls or Lab CoatA dedicated lab coat is mandatory. For procedures involving larger quantities or with a higher risk of contamination, disposable coveralls (e.g., Tyvek) are recommended.
Respiratory Protection N95 or FFP2 RespiratorA disposable respirator should be worn when handling the powdered form of this compound to prevent inhalation of aerosolized particles.
Foot Protection Closed-toe Shoes and Shoe CoversClosed-toe shoes are required in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed before exiting.
Handling and Storage

This compound should be handled in a designated area, such as a chemical fume hood or a ventilated balance enclosure, especially when working with the solid compound.

ParameterRecommendation
Storage (Powder) Store at -20°C for up to 3 years or at 4°C for up to 2 years.
Storage (In Solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.
Recommended Solvent DMSO (up to 100 mg/mL)

Operational Plans: Experimental Protocols

The following are representative protocols for in vitro and in vivo studies with this compound. These should be adapted based on specific experimental requirements.

In Vitro Study: pAKT Inhibition in BT-474 Cells

Objective: To assess the potency of this compound in inhibiting the phosphorylation of AKT in a HER2-amplified breast cancer cell line.

Methodology:

  • Cell Culture: Culture BT-474 cells in Hybri-Care Medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed BT-474 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated AKT (pAKT) and total AKT.

  • Data Analysis: Quantify the band intensities and calculate the IC50 value for pAKT inhibition.

In Vivo Study: Anti-Tumor Efficacy in a Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant BT-474 cells into the flanks of the mice.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Dosing: Administer this compound orally (by gavage) at the desired dose (e.g., 30 mg/kg) and schedule (e.g., daily).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Disposal Plan

All materials contaminated with this compound, including unused compound, solutions, and consumables (e.g., pipette tips, gloves, vials), must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, clearly labeled, leak-proof, and puncture-resistant container.
Liquid Waste Collect in a dedicated, clearly labeled, and sealed waste container. Do not dispose of down the drain.
Sharps Dispose of in a designated sharps container.

All this compound waste should be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.

Visualized Workflows and Signaling Pathways

To further clarify the handling procedures and the mechanism of action of this compound, the following diagrams have been generated.

G General Workflow for Handling Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: General workflow for safely handling potent compounds like this compound.

G RAS-PI3K-AKT Signaling Pathway and this compound Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Activates RAS RAS RTK->RAS Activates PI3Kα PI3Kα RAS->PI3Kα Binds and Activates PIP3 PIP3 PI3Kα->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits and Activates pAKT pAKT (Active) AKT->pAKT Cell Survival & Proliferation Cell Survival & Proliferation pAKT->Cell Survival & Proliferation Promotes This compound This compound This compound->RAS Inhibits Interaction

Caption: this compound inhibits the RAS-PI3K-AKT signaling pathway.

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